BRD-6929
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZSPJVXTTUFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BRD-6929: A Deep Dive into its Mechanism of Action as a Selective HDAC1/2 Inhibitor
For Immediate Release
CAMBRIDGE, MA – BRD-6929, a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, is emerging as a critical tool in epigenetic research and therapeutic development. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve researchers, scientists, and drug development professionals.
This compound operates at the core of epigenetic regulation by targeting class I histone deacetylases, enzymes crucial for modulating gene expression. Dysregulation of HDACs is implicated in numerous diseases, including cancer and neurological disorders, making targeted inhibitors like this compound a subject of intense investigation.
Core Mechanism: Selective Inhibition of HDAC1 and HDAC2
This compound functions as a selective inhibitor of HDAC1 and HDAC2.[1][2][3] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[6] By inhibiting the enzymatic activity of HDAC1 and HDAC2, this compound prevents the removal of acetyl groups, leading to a state of hyperacetylation.[2] This "opening" of the chromatin allows for increased access of transcription factors to DNA, thereby altering gene expression patterns that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]
The selectivity of this compound for HDAC1 and HDAC2 over other HDAC isoforms, particularly HDAC3, is a key feature of its molecular profile.[3] This selectivity is attributed to specific chemical features, such as the presence of a thiophene group, which enhances its potency and selectivity for HDAC1/2.[4]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC4-9 | Reference |
| IC50 (nM) | 1 | 8 | 458 | >30,000 | [2][3] |
| IC50 (µM) | 0.04 | 0.1 | - | - | [1] |
| Ki (nM) | 0.2 | 1.5 | 270 | - | [2][3] |
| Half-life (T1/2) of binding | 40 hours | 80 hours | 20 hours | - | [3] |
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms.
| Cell Line / Model | Parameter | Value | Reference |
| Cultured Neurons | EC50 for H4K12 acetylation | 7.2 µM | [2] |
| Human Cancer Cell Line (HCT116) | Antiproliferative Activity | Yes | [1] |
| Human Mammary Epithelial Cells (HMEC) | Antiproliferative Activity | Yes | [1] |
Table 2: Cellular Activity of this compound.
| Parameter | Plasma | Brain | Reference |
| Cmax | 17.7 µM | 0.83 µM | [2] |
| T1/2 | 7.2 hours | 6.4 hours | [2] |
| AUC | 25.6 µM/Lhr | 3.9 µM/Lhr | [2] |
Table 3: Pharmacokinetic Properties of this compound in Mice (single 45 mg/kg intraperitoneal injection).
Signaling Pathway and Molecular Interactions
This compound's mechanism of action is centered on the inhibition of HDAC1 and HDAC2, leading to downstream effects on gene transcription. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
1. In Vitro HDAC Inhibition Assay
This protocol describes a general method for determining the IC50 of this compound against recombinant human HDAC enzymes.
-
Objective: To quantify the inhibitory potency of this compound on specific HDAC isoforms.
-
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)
-
HDAC class-specific fluorogenic substrates
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate)
-
This compound stock solution in DMSO
-
384-well black plates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the recombinant HDAC enzyme to each well.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the HDAC-specific fluorogenic substrate.
-
Incubate for a defined time (e.g., 180 minutes for HDAC1-3) at 37°C.[2]
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period (e.g., 10-15 minutes) at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
2. Cellular Histone Acetylation Assay (Western Blot)
This protocol outlines a method to assess the effect of this compound on histone acetylation levels in cultured cells.
-
Objective: To determine if this compound increases histone acetylation in a cellular context.
-
Materials:
-
Primary neuronal cell cultures or other relevant cell lines.[2]
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H2B, anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., anti-total Histone H3 or anti-GAPDH).[2]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified duration (e.g., 6 or 24 hours).[2]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the loading control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel HDAC inhibitor like this compound.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of HDAC1 and HDAC2. Its ability to penetrate the brain and modulate histone acetylation in vivo makes it a valuable tool for studying the roles of these enzymes in both central nervous system disorders and oncology. The detailed mechanistic understanding of this compound, supported by robust quantitative data and clear experimental methodologies, provides a solid foundation for its application in basic research and as a lead compound for the development of novel epigenetic therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. HDAC inhibitors: clinical update and mechanism-based potential - PubMed [pubmed.ncbi.nlm.nih.gov]
BRD-6929: A Selective HDAC1/2 Inhibitor for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929 is a potent and selective, brain-penetrant small molecule inhibitor of Class I histone deacetylases (HDACs) 1 and 2. Its high affinity and slow-on/slow-off binding kinetics make it a valuable tool for investigating the specific roles of HDAC1 and HDAC2 in various biological processes and disease models. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, cellular effects, and detailed protocols for key experimental assays.
Introduction to this compound
Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] Dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurological disorders.[3][4]
This compound is a benzamide-based inhibitor that exhibits high selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[1] Its ability to cross the blood-brain barrier makes it particularly useful for studying the central nervous system.[5] This guide will delve into the quantitative data supporting its selectivity and provide detailed methodologies for its application in research settings.
Quantitative Data
The inhibitory activity of this compound against a panel of recombinant human HDAC enzymes has been thoroughly characterized. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Ki (nM) |
| HDAC1 | 1[5] | 0.2[5] |
| HDAC2 | 8[5] | 1.5[5] |
| HDAC3 | 458[5] | 270[1] |
| HDAC4 | >30,000[5] | - |
| HDAC5 | >30,000[5] | - |
| HDAC6 | >30,000[5] | - |
| HDAC7 | >30,000[5] | - |
| HDAC8 | >30,000[5] | - |
| HDAC9 | >30,000[5] | - |
Table 2: Binding Kinetics of this compound
| HDAC Isoform | Half-life (t1/2) |
| HDAC1 | >40 hours (2400 min)[1] |
| HDAC2 | >80 hours (4800 min)[1] |
| HDAC3 | 20 hours (1200 min)[1] |
Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice (45 mg/kg, intraperitoneal injection)
| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) |
| Plasma | 17.7[5] | 7.2[5] | 25.6[5] |
| Brain | 0.83[5] | 6.4[5] | 3.9[5] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of HDAC1 and HDAC2. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes. This modulation of gene expression underlies the diverse cellular effects of this compound.
Caption: Mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro HDAC Enzymatic Assay
This protocol is for determining the IC50 values of this compound against recombinant human HDAC enzymes.
Caption: In Vitro HDAC activity assay workflow.
Materials:
-
Recombinant human HDAC1, HDAC2, etc.
-
This compound
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be below 1%.
-
In a 96-well plate, add recombinant HDAC enzyme to each well.
-
Add the serially diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Western Blot for Histone Acetylation
This protocol describes the detection of changes in histone acetylation in cells treated with this compound.
Caption: Western blot workflow for histone acetylation.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for the desired time.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
For a loading control, strip the membrane and re-probe with an antibody against a total histone protein (e.g., anti-H3).
-
Quantify the band intensities to determine the relative change in histone acetylation.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cell culture reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Cellular and In Vivo Effects
This compound has been shown to induce a dose-dependent increase in the acetylation of various histone marks, including H2B and H4K12, in primary neuronal cell cultures.[5] In mouse models, intraperitoneal administration of this compound leads to increased histone acetylation in the brain, demonstrating its in vivo efficacy and brain penetrance.[5] It has also been shown to potentiate the efficacy of gnidimacrin against latent HIV-1.[5] Furthermore, studies have indicated its potential in mood-related behavioral models.[5]
Conclusion
This compound is a highly selective and potent inhibitor of HDAC1 and HDAC2 with excellent brain permeability. Its well-characterized in vitro and in vivo activity, combined with the detailed experimental protocols provided in this guide, makes it an indispensable tool for researchers investigating the roles of HDAC1 and HDAC2 in health and disease. The structured quantitative data and clear visualizations offer a solid foundation for designing and interpreting experiments utilizing this powerful research compound.
References
- 1. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
The Discovery and Development of BRD-6929: A Selective HDAC1/2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders, making these enzymes attractive therapeutic targets. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its inhibitory activity, a plausible synthetic pathway, detailed experimental protocols for its characterization, and an exploration of the downstream signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The HDAC family is divided into four classes, with Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) being primarily localized to the nucleus and implicated in cell survival and proliferation.[2] The functional redundancy and cooperative action of HDAC1 and HDAC2 in various cellular processes make their simultaneous inhibition a compelling therapeutic strategy.[3]
This compound, also known as Cmpd60 or Merck60, emerged from efforts to develop selective inhibitors of Class I HDACs.[4][5] It is a derivative of tacedinaline (CI-994), a pan-Class I HDAC inhibitor.[2] The key structural modification in this compound, the substitution of a thiophene group, confers high potency and selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Quantitative Data
The inhibitory activity of this compound against various HDAC isoforms has been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | HDAC1 | HDAC2 | Reference |
| IC50 | 0.04 µM | 0.1 µM | [6] |
Table 1: Inhibitory Concentration (IC50) of this compound against HDAC1 and HDAC2.
Synthesis
This compound is a derivative of tacedinaline.[2] While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the synthesis of tacedinaline and related benzamide derivatives. The key transformation involves the introduction of a thiophene moiety to the tacedinaline scaffold to enhance selectivity for HDAC1/2.[2]
Proposed Synthetic Pathway:
The synthesis would likely start from a substituted aniline, which is then acylated with a benzoyl chloride derivative. The resulting amide is then further functionalized to introduce the thiophene group, likely via a cross-coupling reaction.
Figure 1: A plausible synthetic pathway for this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize HDAC inhibitors like this compound.
HDAC Inhibitor IC50 Determination Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an HDAC inhibitor using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC developer solution (e.g., Trypsin)
-
This compound (or other test inhibitor)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well black microplate, add the diluted inhibitor solutions. Include wells with assay buffer only (no inhibitor control) and wells with a known potent HDAC inhibitor as a positive control.
-
Add the recombinant HDAC enzyme (HDAC1 or HDAC2) to each well, except for the no-enzyme control wells.
-
Add the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the HDAC developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Histone Acetylation
This protocol describes the detection of changes in histone acetylation levels in cells treated with an HDAC inhibitor.
Materials:
-
Cell culture medium and supplements
-
Cancer cell line (e.g., HeLa, HCT116)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone mark of interest overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against the corresponding total histone as a loading control.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the selective inhibition of HDAC1 and HDAC2. This inhibition leads to an increase in the acetylation of histones and non-histone proteins, which in turn alters gene expression and affects various cellular processes.
Chromatin Remodeling and Gene Expression
By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups from histone tails. The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. This can lead to the re-expression of silenced tumor suppressor genes and other genes involved in cell cycle control and apoptosis.[7]
Figure 2: Mechanism of this compound on chromatin remodeling.
Downstream Signaling Pathways
The altered gene expression induced by this compound triggers several downstream signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.
Cell Cycle Arrest: A key effect of HDAC1/2 inhibition is the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21Waf1/Cip1 and p19INK4d.[8] These proteins bind to and inhibit cyclin-CDK complexes, which are essential for cell cycle progression, thereby causing a G1 phase arrest.[3][8]
Apoptosis: this compound can induce apoptosis through both intrinsic and extrinsic pathways. Inhibition of HDAC1/2 can lead to the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) of the Bcl-2 family.[9][10] This shift in the balance of Bcl-2 family members promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.
Figure 3: Downstream signaling pathways of this compound.
Clinical Development
As of the latest available information, there are no public records of this compound entering clinical trials. The development of HDAC inhibitors, in general, has seen several compounds advance to clinical trials and receive regulatory approval for the treatment of various cancers, particularly hematological malignancies. Tacedinaline, the parent compound of this compound, has been investigated in clinical trials for lung cancer, multiple myeloma, and pancreatic cancer.[11] The preclinical data on this compound suggest its potential as a therapeutic agent, but further studies are required to ascertain its clinical utility.
Conclusion
This compound is a promising selective inhibitor of HDAC1 and HDAC2 with potent anti-proliferative and pro-apoptotic effects demonstrated in preclinical studies. Its mechanism of action, centered on the epigenetic modulation of gene expression, offers a targeted approach for the treatment of diseases characterized by HDAC dysregulation. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, along with insights into its downstream signaling effects. The detailed protocols and pathway diagrams presented herein are intended to facilitate further research and development of this and other selective HDAC inhibitors. Future investigations, including potential clinical trials, will be crucial in determining the full therapeutic potential of this compound.
References
- 1. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC1/2 Inhibitor Therapy Improves Multiple Organ Systems in Aged Mice - Rapamycin Longevity News [rapamycin.news]
- 6. selleckchem.com [selleckchem.com]
- 7. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
BRD-6929: A Technical Guide to its Brain-Penetrant Properties and Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BRD-6929, a potent and selective brain-penetrant inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. This document details its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its properties.
Core Properties of this compound
This compound is a small molecule inhibitor belonging to the benzamide class, distinguished by its high affinity and selectivity for HDAC1 and HDAC2.[1] Its ability to cross the blood-brain barrier makes it a significant tool for neuroscience research and a potential therapeutic agent for central nervous system (CNS) disorders.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various HDAC isoforms has been quantified through in vitro assays. The following tables summarize the key inhibitory constants.
Table 1: IC50 Values of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1 |
| HDAC2 | 8 |
| HDAC3 | 458 |
| HDAC4-9 | >30,000 |
| Data sourced from in vitro assays using recombinant human HDAC enzymes and class-specific substrates.[1] |
Table 2: Binding Affinity (Ki) of this compound for Class I HDACs
| HDAC Isoform | Ki (nM) |
| HDAC1 | 0.2 |
| HDAC2 | 1.5 |
| HDAC3 | 270 |
| Binding affinity determined through in vitro binding assays.[1] |
Brain-Penetrant Pharmacokinetics
In vivo studies in mice have demonstrated the significant brain penetration of this compound. The key pharmacokinetic parameters are outlined below.
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice (45 mg/kg, intraperitoneal injection)
| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) |
| Plasma | 17.7 | 7.2 | 25.6 |
| Brain | 0.83 | 6.4 | 3.9 |
| Pharmacokinetic parameters were determined following a single intraperitoneal dose in adult male C57BL/6J mice.[1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. These enzymes are crucial for removing acetyl groups from lysine residues on histones and other proteins. By blocking this deacetylation, this compound leads to a state of hyperacetylation, which in turn alters chromatin structure and gene expression.
In the brain, HDAC1 and HDAC2 are involved in crucial processes such as neurogenesis and synaptic plasticity. Their inhibition by this compound can modulate the expression of genes critical for these functions. One of the key pathways potentially affected is the Wnt signaling pathway, which is known to be regulated by histone acetylation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
In Vitro HDAC Inhibitory Assay (Fluorometric)
This protocol outlines the steps to determine the IC50 value of this compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC1 and HDAC2 enzymes
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound (dissolved in DMSO)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
Developer solution
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to a working concentration in cold HDAC Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
HDAC Assay Buffer
-
Diluted this compound or control (vehicle or positive control)
-
Diluted HDAC enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination and Signal Development: Add the Developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a method to determine the pharmacokinetic profile of this compound in plasma and brain tissue of mice.
Materials:
-
Adult male C57BL/6J mice
-
This compound formulation for intraperitoneal (i.p.) injection
-
Heparinized collection tubes
-
Homogenization buffer
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer a single dose of this compound (e.g., 45 mg/kg) to mice via i.p. injection.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via an appropriate method (e.g., tail vein, saphenous vein) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Brain Tissue Collection: At the final time point, euthanize the mice and perfuse with saline. Harvest the brains and store them at -80°C until analysis.
-
Brain Homogenate Preparation: Thaw the brain tissue, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis: Analyze the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, T1/2, and AUC for both plasma and brain.
Western Blot for Histone Acetylation in Brain Tissue
This protocol details the procedure for assessing the in vivo target engagement of this compound by measuring changes in histone acetylation in the mouse brain.
Materials:
-
Brain tissue from this compound-treated and vehicle-treated mice
-
Histone extraction buffer
-
Protein assay reagents (e.g., Bradford or BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction: Extract histones from the brain tissue samples using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels to determine the fold change in acetylation upon this compound treatment.
Significance and Future Directions
The brain-penetrant properties of this compound, coupled with its high selectivity for HDAC1 and HDAC2, make it an invaluable research tool for dissecting the roles of these enzymes in the CNS. Its demonstrated in vivo activity in modulating histone acetylation in the brain suggests its potential as a therapeutic agent for a range of neurological and psychiatric disorders where epigenetic dysregulation is implicated. Further research is warranted to explore its efficacy in various disease models and to fully elucidate its downstream molecular targets and pathways in the brain.
References
The Dichotomous Roles of HDAC1 and HDAC2 in Neuronal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylases 1 and 2 (HDAC1 and HDAC2) are class I histone deacetylases that play critical, yet often opposing, roles in the regulation of neuronal function. While structurally similar, these enzymes exhibit distinct and sometimes redundant functions in neuronal development, synaptic plasticity, learning, and memory. Dysregulation of HDAC1 and HDAC2 activity has been implicated in a range of neurodegenerative and psychiatric disorders, making them promising therapeutic targets. This in-depth technical guide synthesizes the current understanding of HDAC1 and HDAC2 in the nervous system, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development in this area.
Core Functions of HDAC1 and HDAC2 in the Nervous System
HDAC1 and HDAC2 are integral to the epigenetic regulation of gene expression in the brain. They are often recruited to gene promoters as part of larger co-repressor complexes, such as CoREST, NuRD, and Sin3, where they catalyze the removal of acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression[1][2].
1.1. Neuronal Development and Differentiation:
HDAC1 and HDAC2 are essential for proper brain development, exhibiting both redundant and distinct roles. During early neurogenesis, HDAC1 is highly expressed in neural stem cells (NSCs) and glial progenitors, while HDAC2 expression increases as progenitors commit to a neuronal lineage and is predominantly found in post-mitotic neurons[3][4][5].
Conditional knockout studies in mice have revealed that the simultaneous deletion of both Hdac1 and Hdac2 in neural precursors leads to severe defects in brain development, including disorganized cortical layering, absence of cerebellar foliation, and perinatal lethality[6][7]. These defects are attributed to a failure of neuronal precursors to differentiate into mature neurons and an increase in cell death[6][8]. Interestingly, the deletion of either HDAC1 or HDAC2 alone does not produce such a severe phenotype, indicating a degree of functional redundancy during embryonic development[6][7].
In zebrafish, HDAC1 has been shown to repress Notch target genes, promoting motor neuron generation and retinal neurogenesis[8]. It can also act as a positive regulator of transcription for proneural genes like Ascl1, Neurod, and Neurod4[8].
1.2. Synaptic Plasticity, Learning, and Memory:
In the adult brain, HDAC1 and HDAC2 play more specialized and often contrasting roles, particularly in the context of synaptic plasticity and memory formation.
HDAC2 has been identified as a significant negative regulator of learning and memory[9][10][11]. Overexpression of HDAC2 in neurons leads to a decrease in dendritic spine density, synapse number, synaptic plasticity (long-term potentiation, LTP), and impaired memory formation in tasks such as contextual fear conditioning and the Morris water maze[9][10][12][13][14]. Conversely, the genetic deletion of Hdac2 results in an increased number of synapses and enhanced memory formation[9][10]. This suggests that HDAC2 acts as a suppressor of the synaptic plasticity genes required for long-term memory consolidation[13].
HDAC1 , in contrast, appears to have a more neuroprotective role in mature neurons, being involved in DNA repair and the stress response[4]. Studies have shown that deletion of Hdac1 in neurons does not produce the same memory-enhancing effects as Hdac2 deletion and can even lead to DNA damage and cell death[13].
The use of HDAC inhibitors (HDACis) has further illuminated these roles. Pan-HDACis have been shown to facilitate learning and memory, and this effect is largely attributed to the inhibition of HDAC2[9][10]. Chronic treatment with HDACis can ameliorate the learning and memory deficits observed in HDAC2-overexpressing mice[9][10].
Signaling Pathways Involving HDAC1 and HDAC2
2.1. Wnt Signaling Pathway in Neuronal Development:
Recent evidence has highlighted the role of HDAC1 and HDAC2 in orchestrating the Wnt signaling pathway during cortical development. The timely transition of neural progenitors (NPs) to radial glial progenitors (RGPs) is crucial for proper neurogenesis. HDAC1 and HDAC2 repress the Wnt signaling pathway, and their depletion leads to an upregulation of Wnt effectors. This sustained Wnt signaling prevents the transition from NPs to RGPs, resulting in disrupted cortical organization[15].
Caption: HDAC1 and HDAC2 repress Wnt signaling to enable the transition from neural to radial glial progenitors.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the roles of HDAC1 and HDAC2 in neuronal function.
Table 1: Effects of HDAC1/2 Genetic Manipulation on Neuronal Development
| Genetic Modification | Model System | Key Phenotype | Quantitative Effect | Reference |
| Conditional double knockout of Hdac1 & Hdac2 in neural precursors | Mouse | Brain Development | Severe hippocampal abnormalities, absence of cerebellar foliation, disorganized cortical neurons, lethality by postnatal day 7. | [6] |
| Conditional knockout of Hdac1 in neural precursors | Mouse | Brain Development | No overt histoarchitectural phenotypes. | [6] |
| Conditional knockout of Hdac2 in neural precursors | Mouse | Brain Development | No overt histoarchitectural phenotypes. | [6] |
Table 2: Effects of HDAC1/2 Genetic Manipulation on Synaptic Plasticity and Memory
| Genetic Modification | Model System | Behavioral/Physiological Assay | Key Finding | Quantitative Effect | Reference |
| Neuron-specific overexpression of HDAC2 | Mouse | Dendritic Spine Density | Decrease | Significant reduction in spine density. | [9][10][12] |
| Neuron-specific overexpression of HDAC2 | Mouse | Synapse Number | Decrease | Significant reduction in synapse number. | [9][10] |
| Neuron-specific overexpression of HDAC2 | Mouse | Long-Term Potentiation (LTP) | Impaired | Significantly reduced LTP compared to wild-type. | [13] |
| Neuron-specific overexpression of HDAC2 | Mouse | Contextual Fear Conditioning | Impaired Memory | Significantly reduced freezing behavior 24h after training. | [14] |
| Hdac2 knockout | Mouse | Synapse Number | Increase | Significant increase in synapse number. | [9][10] |
| Hdac2 knockout | Mouse | Contextual Fear Conditioning | Enhanced Memory | Markedly increased freezing behavior 24h after training (p=0.0036). | [13][14] |
| Neuron-specific overexpression of HDAC1 | Mouse | Long-Term Potentiation (LTP) | No Change | No significant difference in LTP compared to wild-type. | [13] |
Key Experimental Protocols
4.1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for HDAC2 Target Gene Identification
This protocol is used to identify the genomic regions where HDAC2 binds, revealing the genes it directly regulates.
Methodology:
-
Cross-linking: Neuronal cells or brain tissue are treated with formaldehyde to cross-link proteins to DNA. For histone modifiers, a dual cross-linking step with an agent like disuccinimidyl glutarate (DSG) may be employed prior to formaldehyde to capture transient interactions[16].
-
Chromatin Fragmentation: The cross-linked chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication[16].
-
Immunoprecipitation: An antibody specific to HDAC2 is used to immunoprecipitate the HDAC2-DNA complexes. A control immunoprecipitation with a non-specific IgG antibody is performed in parallel[16][17].
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes[16].
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing (NGS). This involves end-repair, A-tailing, and ligation of sequencing adapters[17][18].
-
Data Analysis: The sequenced reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are significantly enriched in the HDAC2 IP sample compared to the control. These peaks represent the binding sites of HDAC2. Gene ontology analysis can then be performed on the genes associated with these binding sites[15][19].
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
4.2. Co-Immunoprecipitation (Co-IP) for Identifying HDAC1/2 Interacting Proteins
This protocol is used to identify proteins that interact with HDAC1 or HDAC2 within a protein complex.
Methodology:
-
Cell Lysis: Neuronal cells are lysed using a non-denaturing lysis buffer to maintain protein-protein interactions. Protease and phosphatase inhibitors are included to prevent protein degradation[20][21].
-
Pre-clearing (Optional): The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads, reducing background in the final analysis[22].
-
Immunoprecipitation: A primary antibody specific to the "bait" protein (e.g., HDAC1 or HDAC2) is added to the lysate and incubated to allow the antibody to bind to its target.
-
Complex Capture: Protein A/G beads are added to the lysate-antibody mixture. The beads bind to the antibody, which is in turn bound to the bait protein and its interaction partners.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins[22].
-
Elution: The protein complexes are eluted from the beads, often by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors[20].
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
4.3. Behavioral Assays for Learning and Memory
4.3.1. Contextual Fear Conditioning:
This task assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.
Protocol:
-
Training: A mouse is placed in a novel chamber (the context) and, after a period of exploration, receives one or more mild foot shocks paired with an auditory cue (the tone).
-
Contextual Memory Test: 24 hours later, the mouse is returned to the same chamber without the auditory cue or foot shock. The amount of time the mouse spends "freezing" (a species-specific fear response) is measured as an indicator of memory for the context[14][23].
-
Cued Memory Test: At a later time, the mouse is placed in a different chamber with altered sensory cues and presented with the auditory cue. Freezing behavior is again measured to assess memory for the tone[23][24].
4.3.2. Morris Water Maze:
This task assesses spatial learning and memory, which is highly dependent on the hippocampus.
Protocol:
-
Training: A mouse is placed in a circular pool of opaque water and must learn to find a hidden platform submerged just below the surface, using external visual cues around the room. The time it takes to find the platform (escape latency) and the path taken are recorded over several trials and days[12][23].
-
Probe Trial: After several days of training, the platform is removed, and the mouse is allowed to swim freely for a set period. The amount of time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention[23].
Implications for Drug Development
The distinct roles of HDAC1 and HDAC2 in neuronal function have significant implications for the development of therapeutics for neurological disorders.
-
HDAC2-selective inhibitors are of particular interest for treating cognitive disorders characterized by memory impairment, such as Alzheimer's disease[10][12][25]. By inhibiting the negative regulator of memory formation, these compounds have the potential to enhance synaptic plasticity and improve cognitive function.
-
The development of isoform-selective inhibitors is crucial to avoid potential off-target effects. For instance, inhibiting HDAC1 could be detrimental due to its neuroprotective roles[13].
-
Several HDAC inhibitors are currently in clinical trials for a variety of diseases, including some neurological conditions[1][26][27]. A deeper understanding of the specific functions of HDAC1 and HDAC2 will be essential for designing more effective and safer therapeutic strategies.
Conclusion
HDAC1 and HDAC2 are key epigenetic regulators with multifaceted and sometimes opposing roles in the nervous system. While their redundant functions are critical for early brain development, their specialized roles in the adult brain, particularly the negative regulation of memory by HDAC2, present exciting opportunities for therapeutic intervention. The continued use of sophisticated genetic models, coupled with advanced molecular and behavioral techniques, will be paramount in further dissecting the intricate functions of these enzymes and translating this knowledge into novel treatments for a range of debilitating neurological disorders.
References
- 1. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HISTONE DEACETYLASES AS TARGETS FOR THE TREATMENT OF HUMAN NEURODEGENERATIVE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylases 1 and 2 are expressed at distinct stages of neuro-glial development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylases 1 and 2 are expressed at distinct stages of neuro‐glial development | Semantic Scholar [semanticscholar.org]
- 6. Histone deacetylases 1 and 2 control the progression of neural precursors to neurons during brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC2 negatively regulates memory formation and synaptic plasticity [ideas.repec.org]
- 10. HDAC2 negatively regulates memory formation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] HDAC2 negatively regulates memory formation and synaptic plasticity | Semantic Scholar [semanticscholar.org]
- 12. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. HDAC1 and HDAC2 orchestrate Wnt signaling to regulate neural progenitor transition during brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 17. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]
- 18. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. A role for histone deacetylases in the cellular and behavioral mechanisms underlying learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Loss of Histone Deacetylase 2 Improves Working Memory and Accelerates Extinction Learning | Journal of Neuroscience [jneurosci.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
BRD-6929: A Technical Guide to its Effects on Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929 is a potent, selective, and brain-penetrant small molecule inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. By inhibiting these enzymes, this compound leads to an increase in histone acetylation, a key epigenetic modification associated with a more open chromatin structure and altered gene expression. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on histone acetylation, and detailed protocols for key experimental assays used to characterize its activity.
Introduction to Histone Acetylation and HDACs
Gene expression is intricately regulated by the dynamic structuring of chromatin, the complex of DNA and proteins within the nucleus. The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of eight histone proteins (two each of H2A, H2B, H3, and H4). The post-translational modification of histone tails, particularly the acetylation of lysine residues, plays a crucial role in modulating chromatin structure and gene transcription.
Histone acetyltransferases (HATs) add acetyl groups to lysine residues, neutralizing their positive charge and weakening the interaction between histones and DNA. This results in a more relaxed chromatin conformation, known as euchromatin, which is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure, or heterochromatin, and transcriptional repression.[1][2]
The dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders, making HDACs attractive therapeutic targets.[3][4] HDAC inhibitors aim to restore the balance of histone acetylation, thereby reactivating the expression of tumor suppressor genes and other critical cellular regulators.[3][5]
This compound: A Selective HDAC1/2 Inhibitor
This compound is a benzamide-based compound that demonstrates high potency and selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[6][7] This selectivity is a key feature, as targeting specific HDACs may offer a more favorable therapeutic window and reduced off-target effects compared to pan-HDAC inhibitors.
Mechanism of Action
This compound exerts its effects by binding to the active site of HDAC1 and HDAC2, preventing them from deacetylating their histone and non-histone protein substrates. This inhibition leads to a global increase in histone acetylation, altering the chromatin landscape and modulating the expression of a subset of genes.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [7][8][9]
| Target | IC50 (µM) | Ki (nM) |
| HDAC1 | 0.001 - 0.04 | <0.2 |
| HDAC2 | 0.008 - 0.1 | 1.5 |
| HDAC3 | 0.458 | 270 |
| HDAC4-9 | >30 | - |
Table 2: In Vitro and In Vivo Effects on Histone Acetylation [7][8]
| System | Treatment | Histone Mark | Effect |
| Primary Neuronal Cultures | 1-10 µM this compound (6 hours) | H2B acetylation | Significant increase |
| Cultured Neurons | 1-20 µM this compound (24 hours) | H4K12ac | Dose-dependent increase (EC50 = 7.2 µM) |
| Mouse Brain (in vivo) | 45 mg/kg this compound (10 days, IP) | H2B (tetra-acetylated), H3K9, H4K12 | 1.5- to 2.0-fold increase in cortex, ventral striatum, and hippocampus |
Table 3: Pharmacokinetic Properties of this compound in Mice (single 45 mg/kg IP dose) [8]
| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) |
| Plasma | 17.7 | 7.2 | 25.6 |
| Brain | 0.83 | 6.4 | 3.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on histone acetylation.
Western Blot for Histone Acetylation
This protocol is used to detect changes in the acetylation status of specific histone lysine residues following treatment with this compound.
References
- 1. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcription regulation by histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
The Selectivity Profile of BRD-6929: A Technical Guide
This technical guide provides a comprehensive overview of the selectivity profile of BRD-6929, a potent and selective inhibitor of class I histone deacetylases (HDACs). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of this compound.
This compound has emerged as a valuable chemical probe for studying the biological roles of specific HDAC isoforms. Its high affinity and selectivity for HDAC1 and HDAC2 make it a critical tool for dissecting the downstream consequences of inhibiting these particular enzymes. This guide summarizes the key quantitative data regarding its binding affinity and inhibitory activity, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.
Data Presentation
The selectivity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the quantitative data, highlighting its potent inhibition of HDAC1 and HDAC2 with significant selectivity over other HDAC isoforms.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 (µM) |
| HDAC1 | 0.001[1] |
| HDAC2 | 0.008[1] |
| HDAC3 | 0.458[1] |
| HDAC4 | >30[1] |
| HDAC5 | >30[1] |
| HDAC6 | No Inhibition |
| HDAC7 | >30[1] |
| HDAC8 | No Inhibition |
| HDAC9 | >30[1] |
Table 2: In Vitro Binding Affinity (Ki) and Residence Time of this compound
| Target | Ki (nM) | Residence Time (T1/2, mins) |
| HDAC1 | <0.2[1] | >2400[1] |
| HDAC2 | 1.5[1] | >4800[1] |
| HDAC3 | 270[1] | 1200[1] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value (µM) |
| Cultured Neurons | H4K12 Acetylation | EC50 | 7.2[1] |
| U-937 | Cytotoxicity (48 hrs) | CC50 | 14[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile.
In Vitro HDAC Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50% (IC50).
Materials:
-
Recombinant human HDAC enzymes (HDAC1-9)
-
HDAC class-specific fluorogenic substrates (e.g., for Class I, a trifluoroacetylated peptide)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a trypsin-like protease)
-
384-well black plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the recombinant HDAC enzyme and the corresponding substrate.
-
Add the diluted this compound or vehicle control to the wells.
-
For slow-binding inhibitors like this compound, pre-incubate the enzyme and inhibitor for a specified time (e.g., 180 minutes for HDAC1-3) at room temperature to allow for binding equilibrium to be reached.[1]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
In Vitro Binding Affinity (Ki) and Residence Time Assay
This assay measures the binding affinity (Ki) and the duration of target engagement (residence time) of an inhibitor.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, and 3)
-
This compound (e.g., at 10 µM)
-
Radiolabeled substrate or a competitive binding probe
-
Assay buffer
-
Filtration apparatus
Procedure:
-
Incubate the HDAC enzyme with this compound for a set period to allow for binding.
-
To measure the dissociation rate (for residence time), dilute the enzyme-inhibitor complex into a solution containing a high concentration of a competing, unlabeled ligand or substrate.
-
At various time points, measure the amount of bound radiolabeled probe or the enzymatic activity.
-
The dissociation rate constant (k_off) is determined by fitting the data to a one-phase exponential decay curve. The residence time (T1/2) is calculated as ln(2)/k_off.
-
To determine the binding affinity (Ki), perform competitive binding experiments with a range of inhibitor concentrations and a fixed concentration of a radiolabeled ligand.
-
The Ki is calculated using the Cheng-Prusoff equation.
Cellular Histone Acetylation Assay (Western Blot)
This assay quantifies the change in histone acetylation levels in cells treated with an HDAC inhibitor.
Materials:
-
Primary neuronal cell cultures or other relevant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H2B, anti-acetyl-H4K12) and a loading control (e.g., anti-total-Histone H3 or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 6 or 24 hours).[1]
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the loading control.
-
Determine the EC50 value by plotting the normalized signal against the inhibitor concentration.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and the general workflows for its characterization.
Caption: Mechanism of action of this compound in modulating gene expression.
Caption: General experimental workflow for characterizing HDAC inhibitors.
References
Preliminary Efficacy of BRD-6929 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro studies on BRD-6929, a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. This document summarizes the current understanding of this compound's mechanism of action, its effects on cancer cell lines, and detailed protocols for key experimental assays.
Core Mechanism of Action
This compound is a class I HDAC inhibitor with high affinity for HDAC1 and HDAC2.[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, altering chromatin structure to a more relaxed state. This, in turn, modulates the transcription of various genes, including those involved in cell cycle regulation and apoptosis, ultimately leading to anti-proliferative effects in cancer cells.
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the inhibitory activity of this compound and provide context with data from other selective HDAC1/2 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isozymes
| Isozyme | IC50 (µM) |
| HDAC1 | 0.001[1] |
| HDAC2 | 0.008[1] |
| HDAC3 | 0.458[1] |
| HDAC4-9 | > 30[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.5[2] |
| Human Mammary Epithelial Cells (HMEC) | Non-cancerous | > 50[2] |
Table 3: Representative Anti-proliferative Activity of Other Selective HDAC1/2 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Romidepsin | A549 | Non-Small Cell Lung Cancer | 3.5 |
| Romidepsin | HCT116 | Colon Carcinoma | 5.2 |
| Romidepsin | NCI-H460 | Large Cell Lung Carcinoma | 2.9 |
Note: Data for Romidepsin is provided for comparative purposes to illustrate the typical potency of selective HDAC1/2 inhibitors against various cancer cell lines.
Key Experimental Protocols
Detailed methodologies for the assessment of this compound's effects on cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Visualizing Molecular Pathways and Experimental Processes
The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of the key experimental protocols.
References
The Role of BRD-6929 in HIV Latency Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The establishment of a latent reservoir of replication-competent provirus in long-lived memory CD4+ T cells is a major obstacle to the eradication of HIV-1. These latently infected cells are transcriptionally silent and therefore invisible to the host immune system and refractory to conventional antiretroviral therapy (ART). A promising strategy to eliminate this reservoir is the "shock and kill" approach, which involves reactivating latent HIV-1 with latency-reversing agents (LRAs) to expose the infected cells to immune-mediated clearance or viral cytopathic effects.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of LRAs. HDACs play a crucial role in maintaining HIV-1 latency by deacetylating histones at the viral promoter, leading to a condensed chromatin state that represses transcription. By inhibiting HDACs, the chromatin structure can be relaxed, allowing for the recruitment of transcription factors and the initiation of viral gene expression.
This technical guide focuses on BRD-6929, a selective inhibitor of HDAC1 and HDAC2, and its role in HIV latency models. We will explore its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for assessing its activity, and visualize the key signaling pathways involved.
This compound: A Selective HDAC1/2 Inhibitor
This compound is a thiophenyl benzamide that demonstrates high selectivity and potency for HDAC1 and HDAC2.[1][2] This selectivity is significant, as different HDAC isoforms can have distinct and sometimes opposing roles in regulating HIV-1 transcription.[3][4] By specifically targeting HDAC1 and HDAC2, which are known to be recruited to the HIV-1 long terminal repeat (LTR) to enforce latency, this compound offers a targeted approach to reactivating the latent provirus.[4][5]
Quantitative Data on this compound Efficacy
This compound has been shown to potentiate the effects of other LRAs, particularly protein kinase C (PKC) agonists like Gnidimacrin (GM). This synergistic activity is a key aspect of its potential therapeutic value.
| Cell Model | Treatment | Fold Increase in HIV-1 Reactivation (vs. GM alone) | Reference |
| Latently Infected Cell Lines | Gnidimacrin (GM) + this compound (TPB) | 2-3 fold | [6] |
| Source of Cells | Treatment | Fold Decrease in Frequency of HIV-infected cells (vs. GM alone) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) from ART-treated patients | Gnidimacrin (GM) + this compound (TPB) | > 3-fold | [6] |
*TPB (thiophenyl benzamide) is the designation used in the cited study and is understood to be this compound based on its chemical class and target selectivity.
Experimental Protocols
J-Lat Cell Line Model for HIV-1 Latency
The J-Lat (Jurkat Latency) cell lines are a widely used in vitro model for studying HIV-1 latency. These are Jurkat T-cell lines that contain a full-length or partial HIV-1 provirus with a reporter gene (e.g., GFP) replacing the nef gene. In the latent state, these cells do not express the reporter gene, but upon stimulation with LRAs, viral transcription is activated, leading to reporter expression that can be quantified by flow cytometry.[7][8]
Methodology:
-
Cell Culture: Culture J-Lat cells (e.g., clones 6.3, 8.4, 9.2, or 10.6) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
LRA Treatment: Seed J-Lat cells at a density of 5 x 10^5 cells/mL in a 24-well plate. Treat the cells with varying concentrations of this compound, a positive control LRA (e.g., TNF-α at 10 ng/mL), and a vehicle control (e.g., DMSO). For combination studies, treat cells with a fixed concentration of a PKC agonist (e.g., Gnidimacrin) with or without varying concentrations of this compound.
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data can be further analyzed to determine the mean fluorescence intensity (MFI) of the GFP-positive population, providing a measure of the strength of reactivation.
-
Quantitative Viral Outgrowth Assay (QVOA)
The QVOA is considered the gold standard for measuring the frequency of latently infected cells capable of producing replication-competent virus from patient samples.
Methodology:
-
Isolation of Resting CD4+ T cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of ART-suppressed HIV-1 infected individuals using Ficoll-Paque density gradient centrifugation.
-
Enrich for resting CD4+ T cells by negative selection using antibody cocktails to deplete CD8+ T cells, B cells, NK cells, monocytes, and activated CD4+ T cells (CD69+, CD25+, HLA-DR+).
-
-
Cell Plating and Stimulation:
-
Perform limiting dilutions of the purified resting CD4+ T cells in a 96-well plate.
-
Activate the cells with a mitogen (e.g., phytohemagglutinin (PHA)) and IL-2 in the presence of irradiated allogeneic PBMCs from an uninfected donor.
-
Add the LRA of interest (e.g., this compound alone or in combination) to the culture medium.
-
-
Co-culture and Viral Expansion:
-
After initial stimulation, co-culture the patient's cells with PHA-activated CD4+ T cells from an uninfected donor (feeder cells) to allow for the propagation of any reactivated virus.
-
-
Detection of Viral Outgrowth:
-
After 14-21 days of culture, collect the supernatant from each well.
-
Measure the presence of HIV-1 p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The frequency of latently infected cells is calculated in infectious units per million (IUPM) cells using maximum likelihood statistics based on the number of p24-positive wells at each cell dilution.
-
Signaling Pathways and Mechanisms of Action
HIV-1 Latency and the Role of HDACs
In a latently infected cell, the HIV-1 provirus integrated into the host genome is transcriptionally silent. This silencing is maintained, in part, by the recruitment of HDAC1 and HDAC2 to the HIV-1 LTR. These enzymes remove acetyl groups from histone tails, leading to a condensed chromatin structure that restricts the access of transcription factors like NF-κB and the host RNA polymerase II complex to the viral promoter.[5]
Reactivation by this compound and Synergy with PKC Agonists
This compound, by inhibiting HDAC1 and HDAC2, prevents the deacetylation of histones at the HIV-1 LTR. This leads to histone hyperacetylation, resulting in a more open chromatin structure that is permissive for transcription.
PKC agonists, such as Gnidimacrin, activate the NF-κB signaling pathway. This leads to the translocation of the p50/p65 NF-κB heterodimer to the nucleus, where it binds to specific sites on the HIV-1 LTR and recruits transcription machinery.
The synergistic effect of this compound and PKC agonists stems from their complementary mechanisms. This compound "unlocks" the chromatin, making the LTR accessible, while PKC agonists provide the "key" (activated NF-κB) to initiate transcription.[9][10]
The Role of P-TEFb in Transcriptional Elongation
While transcription initiation is a critical step, efficient production of full-length viral RNA requires the process of transcriptional elongation, which is often stalled in latent HIV. The positive transcription elongation factor b (P-TEFb), a complex of CDK9 and Cyclin T1, is essential for this process. In many cells, P-TEFb is sequestered in an inactive state within the 7SK small nuclear ribonucleoprotein (snRNP) complex.[11][12]
Some HDAC inhibitors have been shown to promote the release of P-TEFb from the 7SK snRNP, making it available to be recruited to the elongating RNA polymerase II at the HIV-1 LTR.[11][12] The viral Tat protein plays a crucial role in this recruitment. Once at the LTR, P-TEFb phosphorylates the C-terminal domain of RNA polymerase II and negative elongation factors, allowing for processive transcription of the viral genome.
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the efficacy of this compound in HIV latency models.
Conclusion
This compound, as a selective inhibitor of HDAC1 and HDAC2, represents a targeted approach to reversing HIV-1 latency. Its ability to synergize with PKC agonists highlights the potential of combination therapies in the "shock and kill" strategy. The experimental models and protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel LRAs. A deeper understanding of the intricate signaling pathways governing HIV-1 latency and reactivation will be crucial for the development of effective therapeutic strategies to achieve a functional cure for HIV-1.
References
- 1. Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective HDAC Inhibition for the Disruption of Latent HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors and HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elimination of HIV-1 Latently Infected Cells by Gnidimacrin and a Selective HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell line-dependent variability in HIV activation employing DNMT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Combinatorial Latency Reactivation for HIV-1 Subtypes and Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitors (HDACis) That Release the Positive Transcription Elongation Factor b (P-TEFb) from Its Inhibitory Complex Also Activate HIV Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Release of Positive Transcription Elongation Factor b (P-TEFb) from 7SK Small Nuclear Ribonucleoprotein (snRNP) Activates Hexamethylene Bisacetamide-inducible Protein (HEXIM1) Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Initial Findings on BRD-6929 and its Impact on Cellular Aging: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the initial preclinical findings on BRD-6929, a selective inhibitor of histone deacetylase 1 and 2 (HDAC1/2), and its potential as a therapeutic agent against cellular aging. Preclinical studies in aged murine models have demonstrated that this compound, also referred to as Cmpd60, can ameliorate age-related phenotypes across multiple organ systems. These promising results, including reduced renal fibrosis, diminished neurodegeneration-associated gene expression, and improved cardiac function, position this compound as a compelling candidate for further investigation in the field of geroscience and age-related diseases. This whitepaper provides a comprehensive overview of the available quantitative data, detailed experimental protocols from key studies, and visual representations of the proposed signaling pathways and experimental workflows.
Introduction
Cellular aging, or senescence, is a fundamental biological process characterized by a stable cell cycle arrest and distinct phenotypic alterations. The accumulation of senescent cells is a key driver of age-related decline in tissue and organ function. Epigenetic modifications, particularly histone acetylation, have been identified as critical regulators of the aging process. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Dysregulation of HDAC activity is implicated in various age-related pathologies.
This compound is a novel small molecule that selectively inhibits HDAC1 and HDAC2.[1] This targeted inhibition offers the potential for a more focused therapeutic intervention with an improved safety profile compared to pan-HDAC inhibitors. The initial research on this compound suggests that by modulating the epigenome, it can mimic the transcriptional signatures of genetic interventions known to extend lifespan and healthspan.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in the context of cellular aging.
Table 1: In Vivo Efficacy of this compound in Aged Mice [2]
| Parameter | Organ/System | Measurement | Result | Statistical Significance |
| Histone Acetylation | Kidney | Relative H4K8 Acetylation | ~1.5-fold increase | p < 0.01 |
| Renal Fibrosis | Kidney | Interstitial Fibrosis | Significant reduction | p < 0.05 |
| Dementia-Related Gene Expression | Brain | Transcriptomic Analysis | Downregulation of dementia-associated genes | Not specified |
| Cardiac Function | Heart (Cardiomyocytes) | % Sarcomere Shortening | ~1.2-fold increase | p < 0.05 |
| Cardiac Function | Heart (Cardiomyocytes) | Return Velocity (Relaxation) | ~1.3-fold increase | p < 0.05 |
Table 2: this compound In Vitro Activity [1]
| Target | Assay | IC50 |
| HDAC1 | Biochemical Assay | 0.04 µM |
| HDAC2 | Biochemical Assay | 0.1 µM |
Experimental Protocols
This section details the methodologies employed in the key preclinical study investigating the effects of this compound on aged mice.[2]
Animal Model and Drug Administration
-
Animal Model: 20-month-old male C57BL/6 mice were used to represent an aged cohort.
-
Drug Formulation: The specific formulation for in vivo administration was not detailed in the provided search results.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Dosage: 22.5 mg/kg body weight.
-
Treatment Duration: Daily for 14 consecutive days.
-
Control Group: A vehicle control group was used for comparison.
Tissue Collection and Processing
-
At the end of the treatment period, mice were euthanized.
-
Tissues (kidney, brain, heart) were harvested for subsequent analyses.
-
For biochemical and molecular analyses, tissues were snap-frozen in liquid nitrogen and stored at -80°C.
-
For histological analysis, tissues were fixed in 4% paraformaldehyde and embedded in paraffin.
Western Blot Analysis for Histone Acetylation
-
Protein Extraction: Nuclear proteins were extracted from kidney tissue lysates.
-
Antibodies:
-
Primary Antibody: Rabbit anti-acetyl-Histone H4 (Lys8).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
-
Detection: Chemiluminescence was used to visualize the protein bands.
-
Quantification: Band intensities were quantified using densitometry and normalized to total histone H4 levels.
Histological Analysis of Renal Fibrosis
-
Staining: Paraffin-embedded kidney sections were stained with Picrosirius Red to visualize collagen deposition, an indicator of fibrosis.
-
Imaging: Stained sections were imaged using light microscopy.
-
Quantification: The percentage of the fibrotic area was quantified using image analysis software.
Gene Expression Analysis
-
RNA Extraction: Total RNA was isolated from brain tissue.
-
Method: RNA sequencing (RNA-seq) was performed to obtain a comprehensive transcriptomic profile.
-
Data Analysis: Differential gene expression analysis was conducted to identify genes and pathways affected by this compound treatment. Specific dementia-related gene sets were analyzed for enrichment.
Assessment of Cardiomyocyte Function
-
Cell Isolation: Ventricular cardiomyocytes were isolated from the hearts of treated and control mice.
-
Functional Assays:
-
Contraction: Sarcomere shortening was measured using video-based edge detection to assess contractility.
-
Relaxation: The velocity of sarcomere re-lengthening (return velocity) was measured to assess relaxation.
-
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms by which this compound ameliorates cellular aging are under active investigation. The following diagrams illustrate the proposed signaling pathways and logical relationships based on current understanding.
References
BRD-6929 chemical structure and properties
An In-depth Technical Guide to BRD-6929: A Selective HDAC1/2 Inhibitor
This compound is a potent, selective, and brain-penetrant small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. Its ability to modulate chromatin structure and gene expression has made it a valuable tool in neuroscience research, particularly in studies related to mood disorders and cognitive enhancement. This document provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound, also known as JQ12, is a benzamide derivative.[1] The key chemical identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-(acetylamino)-N-[2-amino-5-(2-thienyl)phenyl]-benzamide | |
| Synonyms | JQ12, Cmpd60, Merck60 | [1][2] |
| CAS Number | 849234-64-6 | [1][3][4] |
| Molecular Formula | C₁₉H₁₇N₃O₂S | [3][4] |
| Molecular Weight | 351.42 g/mol | [3][4] |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(N)C=C(C=C2)C3=CC=CS3 | [1][3] |
| InChI Key | ABZSPJVXTTUFAA-UHFFFAOYSA-N | [1][3] |
| Appearance | Solid powder | [3] |
| Purity | ≥98% | [1][3] |
| Solubility | Soluble in DMSO (e.g., 5 mg/mL or 17 mg/mL) | [3][5] |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [1][3] |
Biological Activity and Mechanism of Action
This compound functions by inhibiting the enzymatic activity of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and altered gene expression.[6]
In Vitro Activity
This compound demonstrates high potency and selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[7][3][8] The substitution of a thiophene group is a key structural feature contributing to its HDAC1/2 selectivity.[6]
| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC4-9 | Reference |
| IC₅₀ (nM) | 1 | 8 | 458 | >30,000 | [7][3][8] |
| IC₅₀ (µM) | 0.04 | 0.1 | >20 | - | [5] |
| Kᵢ (nM) | <0.2 | 1.5 | 270 | - | [3][8] |
| Residence Time (T₁/₂ min) | >2400 | >4800 | 1200 | - | [7][3] |
In cellular assays, this compound treatment leads to a dose-dependent increase in the acetylation of histone H4 at lysine 12 (H4K12ac) in cultured neurons, with an EC₅₀ of 7.2 µM.[7][3][8] It also significantly increases the acetylation of histone H2B in primary neuronal cultures.[7][8] Furthermore, it has been shown to inhibit the proliferation of the HCT116 human colon cancer cell line (IC₅₀ = 4 µM) while showing no effect on non-cancerous human mammary epithelial cells (HMECs) at concentrations up to 50 µM.[1][5]
In Vivo Pharmacokinetics and Activity
This compound is brain-penetrant, a critical feature for its use in studying central nervous system disorders.[7][3][8]
| Tissue | Cₘₐₓ (µM) | T₁/₂ (hours) | AUC (µM/L*hr) | Reference |
| Plasma | 17.7 | 7.2 | 25.6 | [7][3][8] |
| Brain | 0.83 | 6.4 | 3.9 | [7][3][8] |
| Pharmacokinetic parameters were determined in mice following a single 45 mg/kg intraperitoneal injection.[7][3][8] |
In vivo, administration of this compound (45 mg/kg, i.p. for 10 days) in mice results in a 1.5- to 2.0-fold increase in histone acetylation in various brain regions, including the cortex, ventral striatum, and hippocampus.[7][3][8] Western blot analysis confirmed significant increases in the acetylation of histones H2B, H3K9, and H4K12.[3][8]
Signaling Pathway and Experimental Workflow
The primary signaling pathway affected by this compound is the regulation of gene transcription through chromatin modification.
Caption: Mechanism of this compound action in the cell nucleus.
The evaluation of this compound's activity typically follows a multi-step workflow, from initial in vitro screening to in vivo validation.
Caption: Standard experimental workflow for evaluating HDAC inhibitors.
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol outlines the determination of IC₅₀ values for this compound against recombinant human HDAC enzymes.
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.) and their corresponding class-specific fluorogenic substrates are used.
-
Compound Dilution : Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction :
-
In a 96-well plate, combine the HDAC enzyme, the assay buffer, and the diluted this compound or vehicle control (DMSO).
-
To control for slow-binding inhibitors like this compound, pre-incubate the enzyme and inhibitor mixture. For HDAC1-3, a pre-incubation time of 180 minutes is suggested.[7][3]
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C.
-
-
Signal Development : Stop the enzymatic reaction by adding a developer solution (e.g., Trichostatin A and trypsin). The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Data Acquisition : Measure fluorescence using a plate reader.
-
Data Analysis : Plot the fluorescence signal against the inhibitor concentration. Calculate IC₅₀ values using a non-linear regression curve fit.
Western Blot for Histone Acetylation in Mouse Brain
This protocol details the measurement of histone acetylation levels in brain tissue from mice treated with this compound.
-
Animal Dosing : Adult male C57BL/6J mice are administered this compound (e.g., 45 mg/kg) or vehicle via intraperitoneal injection daily for a specified period (e.g., 10 days).[3][8]
-
Tissue Collection : Following the final dose, mice are euthanized, and brain regions of interest (cortex, hippocampus, etc.) are rapidly dissected and flash-frozen.
-
Histone Extraction :
-
Homogenize the brain tissue in a lysis buffer containing protease and HDAC inhibitors.
-
Isolate nuclei through centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N H₂SO₄).
-
-
Protein Quantification : Determine the protein concentration of the histone extracts using a standard method (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting :
-
Separate equal amounts of histone proteins on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H2B, anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the signal of acetylated histones to the total histone loading control.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. HDAC1/2 Inhibitor Therapy Improves Multiple Organ Systems in Aged Mice - Rapamycin Longevity News [rapamycin.news]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound 849234-64-6 | MCE [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | inhibitor of HDAC1 and HDAC2 | CAS 849234-64-6 | HDAC 1/2 抑制剂 | 美国InvivoChem [invivochem.cn]
- 8. medchemexpress.com [medchemexpress.com]
Unveiling the Potential of BRD-6929: A Technical Guide to its Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications of CAS Number 849234-64-6 (BRD-6929)
Introduction
The compound identified by CAS number 849234-64-6, commonly known as this compound or Merck60, has emerged as a potent and selective small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1][2][3] Its high affinity and selectivity make it a valuable tool for investigating the biological roles of these epigenetic modifiers and for exploring their therapeutic potential in a range of diseases, including cancer, neurological disorders, and HIV. This technical guide provides a comprehensive overview of the research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data
The inhibitory activity of this compound against various HDAC isoforms has been quantified through in vitro enzymatic assays. The following tables summarize the key potency and selectivity data.
Table 1: Inhibitory Activity (IC50) of this compound against Histone Deacetylases [1][3][4]
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1 |
| HDAC2 | 8 |
| HDAC3 | 458 |
| HDAC8 | >30,000 |
| Class II HDACs | >30,000 |
Table 2: Binding Affinity (Ki) and Target Engagement of this compound [4]
| HDAC Isoform | Ki (nM) | Half-life (T1/2) in minutes |
| HDAC1 | 0.2 | >2400 |
| HDAC2 | 1.5 | >4800 |
| HDAC3 | 270 | 1200 |
Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. These enzymes are key regulators of gene expression, primarily through the deacetylation of lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of previously silenced genes. One of the key downstream effects is the upregulation of cyclin-dependent kinase inhibitors such as p21 and p57, which play a crucial role in cell cycle arrest.[1][5][6]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro HDAC Enzyme Inhibition Assay
This protocol outlines the determination of the inhibitory potency of this compound on recombinant HDAC enzymes.
-
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, etc.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions and the respective HDAC enzyme.
-
Incubate the enzyme and inhibitor for a predetermined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction mixture at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
-
Cell-Based Histone Acetylation Assay (Western Blot)
This protocol describes the assessment of this compound's effect on histone acetylation in a cellular context.
-
Materials:
-
Cell line of interest (e.g., HCT116, primary neurons)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Harvest cells and lyse them to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities.
-
In Vivo Mouse Behavioral Studies
The following protocols are based on studies investigating the mood-related behavioral effects of this compound in mice.[2][7]
-
Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Animals should be group-housed and allowed to acclimate for at least one week before experiments.
-
-
Drug Administration:
-
This compound is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% sterile water).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a dose of 45 mg/kg daily for the duration of the study (e.g., 1 week).[7]
-
-
Forced Swim Test (FST):
-
Individually place mice in a transparent glass cylinder (25 cm height, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
The test duration is 6 minutes.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements to keep the head above water.[8][9]
-
-
Amphetamine-Induced Hyperactivity:
-
Acclimate mice to the open-field arena (e.g., 40 cm x 40 cm) for a baseline period (e.g., 30 minutes).
-
Administer an acute challenge of d-amphetamine (e.g., 2.5 mg/kg, i.p.).
-
Immediately place the mice back into the open-field arena and record locomotor activity (e.g., distance traveled) for a set period (e.g., 90 minutes) using an automated tracking system.
-
Conclusion
This compound is a powerful and selective research tool for elucidating the roles of HDAC1 and HDAC2 in health and disease. Its well-characterized inhibitory profile and demonstrated efficacy in a variety of in vitro and in vivo models make it an invaluable asset for researchers in oncology, neuroscience, and infectious disease. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of epigenetic regulation and in the development of novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Negative and Positive Regulation of Gene Expression by Mouse Histone Deacetylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
therapeutic potential of selective HDAC1/2 inhibition
An In-depth Technical Guide to the Therapeutic Potential of Selective HDAC1/2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs play a pivotal role in chromatin compaction and transcriptional repression.[1][2] The classical HDACs are categorized into four classes, with HDAC1 and HDAC2 belonging to Class I.[2][3] These two isoforms are often found together in transcriptional co-repressor complexes and are integral to cell cycle progression and apoptosis.[4] Dysregulation of HDAC1 and HDAC2 activity has been implicated in the pathophysiology of various diseases, particularly cancer, making their selective inhibition a promising therapeutic strategy.[5][6][7][8] This guide explores the , detailing the underlying mechanisms, relevant signaling pathways, quantitative data on inhibitors, and key experimental protocols for their evaluation.
Mechanism of Action of Selective HDAC1/2 Inhibition
Selective inhibition of HDAC1 and HDAC2 leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[9] This "open" chromatin state facilitates the binding of transcription factors and promotes the expression of previously silenced genes, including tumor suppressor genes like p21 and p57.[1][4] The induction of p21, a cyclin-dependent kinase inhibitor, leads to cell cycle arrest, primarily at the G1/S checkpoint.[1][4]
Beyond histone proteins, HDAC1 and HDAC2 also deacetylate a variety of non-histone proteins, thereby modulating their function.[1] A key non-histone target is the tumor suppressor protein p53.[1][10] Inhibition of HDAC1/2 leads to p53 hyperacetylation, which enhances its stability and transcriptional activity, promoting apoptosis.[1][10] Furthermore, selective HDAC1/2 inhibition has been shown to induce apoptosis by upregulating pro-apoptotic proteins of the Bcl-2 family, such as Bim.[1] The antitumor effects of selective HDAC1/2 inhibition are also linked to the induction of DNA damage and interference with DNA repair pathways.[5][6][10]
Signaling Pathways Modulated by HDAC1/2 Inhibition
The therapeutic effects of selective HDAC1/2 inhibition are mediated through the modulation of several key signaling pathways. One of the most critical is the p53 pathway.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases [mdpi.com]
- 4. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 5. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of BRD-6929 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. Its mechanism of action centers on the epigenetic regulation of gene expression. By inhibiting the removal of acetyl groups from histone proteins, this compound induces a state of histone hyperacetylation. This alteration in chromatin structure leads to a more relaxed and transcriptionally permissive state, thereby modulating the expression of a wide array of genes. This technical guide provides an in-depth overview of the effects of this compound on gene expression, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Mechanism of Action: Epigenetic Reprogramming via HDAC1/2 Inhibition
The primary molecular function of this compound is the inhibition of HDAC1 and HDAC2, enzymes that are crucial for the deacetylation of lysine residues on the N-terminal tails of histone proteins. In a normal cellular state, the balance between histone acetyltransferases (HATs) and HDACs dictates the acetylation status of chromatin, which in turn regulates gene accessibility and expression.
By inhibiting HDAC1 and HDAC2, this compound shifts this balance towards hyperacetylation. The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone. This leads to a less compact chromatin structure, often referred to as euchromatin, which is more accessible to the transcriptional machinery.
This "opening" of the chromatin allows for the binding of transcription factors and RNA polymerase, leading to the initiation or enhancement of gene transcription. Conversely, some genes may be downregulated as a secondary effect of the global changes in the transcriptional landscape.
Quantitative Effects on Gene Expression
Recent in vivo studies have provided valuable insights into the transcriptomic consequences of this compound administration. A key study in aged mice treated with this compound (also referred to as Cmpd60) revealed significant alterations in gene expression across multiple organs.
Table 1: Summary of Differentially Expressed Genes in Aged Mice Treated with this compound
| Organ | Treatment Conditions | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways |
| Brain | 22.5 mg/kg daily for 14 days | Not specified | Not specified | Downregulation of oxidative phosphorylation, Reduction in dementia-related gene expression[1][2] |
| Kidney | 22.5 mg/kg daily for 14 days | Not specified | Not specified | Increased expression of oxidative stress regulation genes, Reduced fibrosis-related gene expression[1] |
| Heart | 22.5 mg/kg daily for 14 days | Not specified | Not specified | Activation of developmental gene expression[3] |
| Commonly Regulated Genes (Kidney, Brain, Heart) | 22.5 mg/kg daily for 14 days | 41 | 30 | Not specified |
Table 2: Examples of Commonly Regulated Genes by this compound Across Tissues
| Gene | Regulation | Putative Function |
| Mapk3 | Upregulated | Signal transduction, cell proliferation, differentiation |
| Tgm2 | Upregulated | Transglutaminase, involved in cross-linking proteins |
| Spns2 | Upregulated | Sphingolipid transporter |
| Mrps28 | Downregulated | Mitochondrial ribosomal protein |
| Fzd8 | Downregulated | Frizzled class receptor for Wnt signaling |
While comprehensive in vitro transcriptomic data for this compound in cancer cell lines is not yet publicly available, studies on other selective HDAC1/2 inhibitors have demonstrated significant changes in the expression of genes involved in cell cycle regulation, apoptosis, and cellular differentiation.
Signaling Pathways Modulated by this compound
The gene expression changes induced by this compound are mediated through complex signaling networks. Two key pathways are highlighted below.
Histone Hyperacetylation and BRD4 Recruitment
A primary consequence of HDAC1/2 inhibition is the increased acetylation of histones, which serves as a docking site for bromodomain-containing proteins. BRD4, a member of the BET family of proteins, recognizes and binds to acetylated lysine residues on histones. This recruitment of BRD4 to gene promoters and enhancers is a critical step in transcriptional activation. BRD4, in turn, recruits the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II, leading to productive transcriptional elongation.
Caption: this compound inhibits HDAC1/2, leading to histone hyperacetylation and BRD4 recruitment, ultimately promoting gene transcription.
Modulation of MYC-Dependent Transcription
The transcription factor MYC is a master regulator of cell proliferation and is often dysregulated in cancer. The activity of MYC is intricately linked to the epigenetic landscape. HDAC1/2 can be recruited by MYC to target gene promoters, leading to transcriptional repression of tumor suppressor genes. By inhibiting HDAC1/2, this compound can reverse this repression. Furthermore, HDAC inhibitors can also affect MYC protein stability and its ability to bind to DNA, leading to both the upregulation of MYC-repressed genes and the downregulation of MYC-activated genes.
Caption: this compound modulates MYC-dependent transcription by inhibiting HDAC1/2, leading to changes in the expression of genes that regulate cell fate.
Experimental Protocols
To investigate the effects of this compound on gene expression, a combination of transcriptomic and epigenomic approaches is recommended.
RNA-Sequencing (RNA-Seq) for Global Gene Expression Profiling
RNA-Seq provides a comprehensive and unbiased view of the transcriptome.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 10 nM to 1 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 6, 24, 48 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8) using a standard library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of raw sequencing reads using tools like FastQC.
-
Align reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools like HTSeq or Salmon.
-
Perform differential gene expression analysis between this compound-treated and control samples using packages such as DESeq2 or edgeR in R.
-
Conduct pathway and gene ontology enrichment analysis on the list of differentially expressed genes using tools like GSEA or DAVID.
-
Caption: A streamlined workflow for analyzing gene expression changes induced by this compound using RNA-Seq.
Reverse Transcription-Quantitative PCR (RT-qPCR) for Validation
RT-qPCR is used to validate the expression changes of specific genes of interest identified by RNA-Seq.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA as described for RNA-Seq. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design and validate primers for target genes and a set of stable housekeeping genes (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and gene-specific primers. Run the reactions on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the geometric mean of the housekeeping genes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Epigenomic Analysis
ChIP-Seq is employed to map the genome-wide localization of histone modifications (e.g., H3K27ac) and protein binding (e.g., BRD4, MYC) in response to this compound treatment.
Methodology:
-
Cell Culture and Cross-linking: Treat cells with this compound and a vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the target protein or histone modification (e.g., anti-H3K27ac, anti-BRD4, anti-MYC). Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them on a high-throughput platform.
-
Data Analysis:
-
Align sequenced reads to a reference genome.
-
Perform peak calling to identify regions of enrichment for the target protein or histone mark using tools like MACS2.
-
Annotate peaks to genomic features (promoters, enhancers, etc.).
-
Perform differential binding analysis to identify regions with significant changes in enrichment between treated and control samples.
-
Integrate ChIP-Seq data with RNA-Seq data to correlate changes in histone modifications or transcription factor binding with changes in gene expression.
-
Conclusion
This compound represents a promising therapeutic agent that exerts its effects through the epigenetic regulation of gene expression. As a selective inhibitor of HDAC1 and HDAC2, it induces a cascade of molecular events, beginning with histone hyperacetylation and leading to widespread changes in the transcriptome. The modulation of key signaling pathways involving BRD4 and MYC underscores its potential in oncology and other disease areas. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the intricate mechanisms of this compound and to identify novel therapeutic applications and biomarkers of response.
References
A Technical Guide to Foundational Research on Class I HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the foundational research concerning Class I Histone Deacetylase (HDAC) inhibitors. It covers their core mechanism of action, key signaling pathways, and the seminal compounds that paved the way for their development as therapeutic agents. Detailed experimental protocols and quantitative data are presented to support researchers in the field.
Introduction to Class I Histone Deacetylases
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They catalyze the removal of acetyl groups from the lysine residues of both histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1][3] The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation is often dysregulated in diseases like cancer.[4]
Human HDACs are grouped into four classes based on their homology to yeast enzymes.[4][5] Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are zinc-dependent enzymes primarily located in the nucleus.[4][5] Their aberrant expression and activity have been linked to the progression of various cancers, making them prime targets for therapeutic intervention.[3][6]
Core Mechanism of Action
Class I HDAC inhibitors are structurally diverse molecules that share a common pharmacophore: a zinc-binding group (ZBG), a linker region, and a surface-capping group.[7][8] Their primary mechanism of action involves the ZBG chelating the zinc ion (Zn²⁺) within the catalytic pocket of the HDAC enzyme.[4][7] This interaction competitively blocks the substrate's access to the active site, thereby inhibiting the enzyme's deacetylase activity.[3][7]
The consequences of this inhibition are multifaceted:
-
Histone Hyperacetylation: The most direct effect is the accumulation of acetylated histones, which "loosens" the chromatin structure.[9] This makes the DNA more accessible to transcription factors, leading to the re-expression of silenced genes, including critical tumor suppressor genes like p21.[4][9]
-
Non-Histone Protein Regulation: Class I HDACs also target numerous non-histone proteins involved in key cellular processes.[3][5] Inhibition leads to the hyperacetylation and altered function of proteins such as the tumor suppressor p53 and the chaperone protein HSP90.[3][4][10] For instance, acetylation stabilizes p53, enhancing its pro-apoptotic and cell cycle arrest functions.[4][11]
Cellular Consequences of Class I HDAC Inhibition
The molecular changes induced by Class I HDAC inhibitors translate into potent anti-tumor cellular responses.
-
Cell Cycle Arrest: A primary outcome of HDAC inhibition is the upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21.[4] Increased p21 expression blocks the activity of cyclin/CDK complexes, leading to cell cycle arrest, typically at the G1 phase.[4][10]
-
Induction of Apoptosis: HDAC inhibitors can trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] They modulate the balance of pro- and anti-apoptotic proteins, for example, by upregulating pro-apoptotic BH3-only proteins like Bim and Bid.[4][12] Furthermore, they can enhance the extrinsic pathway by upregulating death receptors or their ligands, such as TRAIL.[11][12]
-
Inhibition of Angiogenesis: HDAC inhibition can also impede tumor growth by blocking the formation of new blood vessels, a process critical for tumor survival and expansion.[11]
Foundational Class I HDAC Inhibitors and Quantitative Data
The discovery of early HDAC inhibitors was often serendipitous, stemming from research on simple polar molecules and natural products.[8] These foundational compounds, while often exhibiting broad specificity, were instrumental in validating HDACs as therapeutic targets.
| Inhibitor | Type | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
| Trichostatin A (TSA) | Hydroxamic Acid (Pan-HDACi) | 3.4 | 3.6 | 2.8 | 62 |
| Vorinostat (SAHA) | Hydroxamic Acid (Pan-HDACi) | 10 | 20 | 20 | 110 |
| Entinostat (MS-275) | Benzamide (Class I selective) | 181 ± 62 | 180 ± 70 | 1155 ± 134 | 740 ± 250 |
| Romidepsin (FK228) | Cyclic Peptide (Class I selective) | 1.6 | 36 | 3.9 | >10,000 |
| Valproic Acid | Aliphatic Acid (Weak Pan-HDACi) | 171,000 | - | 400,000 | - |
| Sodium Butyrate | Aliphatic Acid (Weak Pan-HDACi) | 175,000 | 300,000 | 400,000 | 300,000 |
(Data compiled from multiple sources. Values can vary based on assay conditions. Some data points represent approximate or averaged values.)[13]
Key Signaling Pathways
HDAC inhibitors promote an open chromatin state around the promoter of the CDKN1A gene, which encodes the p21 protein. This leads to increased transcription of p21, which then binds to and inhibits cyclin-CDK complexes, halting progression through the cell cycle.[4]
References
- 1. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) [mdpi.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BRD-6929 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDAC1 and HDAC2, this compound leads to an increase in histone acetylation, altering chromatin structure and modulating the transcription of various genes involved in cell cycle progression and apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including cell viability assays and the analysis of histone modifications.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of HDAC1 and HDAC2. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. This "opening" of the chromatin structure allows for the transcription of genes that are normally silenced, including tumor suppressor genes like p21. The induction of p21 can lead to cell cycle arrest, while the broader changes in gene expression can also trigger apoptotic pathways.
Signaling Pathway
The signaling pathway affected by this compound involves the direct inhibition of HDAC1 and HDAC2, leading to downstream effects on gene expression and cellular processes.
Application Notes and Protocols for In Vivo Dosing and Administration of BRD-6929 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD-6929 is a potent and selective, brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] It has demonstrated therapeutic potential in various preclinical models, including those for age-related diseases and mood-related behaviors.[1] These application notes provide detailed protocols for the in vivo administration of this compound to mice, focusing on dosing, formulation, and experimental workflows for assessing its effects on renal fibrosis and cardiac function.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound administration in mice, compiled from available in vivo studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Plasma | Brain |
| Dose | 45 mg/kg (single i.p. injection) | 45 mg/kg (single i.p. injection) |
| Cmax | 17.7 µM | 0.83 µM |
| T1/2 | 7.2 hours | 6.4 hours |
| AUC | 25.6 µM/Lhr | 3.9 µM/Lhr |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Dosing Regimens for this compound in Mice
| Mouse Model | Dosing Regimen | Vehicle/Formulation | Key Findings |
| Aged Male C57BL/6 Mice (20 months old) | 22.5 mg/kg, daily intraperitoneal (i.p.) injection for 14 days | 2% DMSO, 49% PEG400, 49% saline | Reduced renal fibrosis, enhanced cardiac contractility and relaxation.[2] |
| APPSWE-1349 Dementia Model Mice | 22.5 mg/kg, daily i.p. injection for 14 days | Not explicitly stated, likely similar to the aged mice study. | Altered brain transcriptional landscape, suggesting a protective effect against dementia-related processes.[2] |
| Adult Male C57BL/6J Mice | 45 mg/kg, daily i.p. injection for 10 days | Not explicitly stated. | Increased histone acetylation in the cortex, ventral striatum, and hippocampus by 1.5- to 2.0-fold.[1] |
Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of HDAC1 and HDAC2. This leads to an increase in the acetylation of histone and non-histone proteins, thereby modulating gene expression. Key signaling pathways affected by this compound in vivo include the Transforming Growth Factor-β (TGF-β) and cardiac function-related pathways.
TGF-β Signaling Pathway in Renal Fibrosis
In the context of renal fibrosis, HDAC1/2 inhibition by this compound is proposed to counteract the pro-fibrotic effects of the TGF-β signaling pathway. TGF-β is a key driver of fibrosis, promoting the transition of renal fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM). By inhibiting HDAC1/2, this compound may restore the expression of anti-fibrotic genes that are silenced by TGF-β, thus ameliorating renal fibrosis.
Cardiac Function Modulation
HDAC inhibitors have been shown to improve cardiac function by modulating gene expression related to cardiac contractility, calcium handling, and extracellular matrix remodeling.[3][4][5][6][7] By increasing histone acetylation, this compound can lead to the upregulation of genes that enhance cardiac contractility and relaxation, contributing to its beneficial effects on the aging heart.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol details the preparation of a 3 mg/mL dosing solution of this compound for intraperitoneal injection in mice, as used in the study on aged mice.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Vehicle Preparation:
-
Prepare the vehicle solution by mixing 2% DMSO, 49% PEG400, and 49% saline. For example, to make 10 mL of vehicle, mix 200 µL of DMSO, 4.9 mL of PEG400, and 4.9 mL of sterile saline.
-
Vortex the solution thoroughly to ensure it is homogeneous.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound powder to achieve a final concentration of 3 mg/mL in the vehicle.
-
Add the this compound powder to the prepared vehicle.
-
Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
The final solution should be clear.
-
-
Dosing:
-
The dosing volume is 7.5 mL/kg body weight to achieve a dose of 22.5 mg/kg.
-
Weigh each mouse to calculate the precise injection volume. For a 30 g mouse, the injection volume would be 225 µL.
-
Draw the calculated volume into a sterile syringe.
-
Protocol 2: In Vivo Dosing and Experimental Workflow for Aged Mice
This workflow describes the treatment of aged mice with this compound to assess its effects on renal and cardiac function.[2]
Protocol 3: Assessment of Renal Fibrosis
This protocol outlines the steps for quantifying renal fibrosis in mice treated with this compound using Picrosirius Red staining.
Materials:
-
Paraffin-embedded kidney sections
-
Picrosirius Red stain solution
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Preparation:
-
At the experimental endpoint, euthanize the mice and perfuse the kidneys with PBS.
-
Fix the kidneys in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
-
Picrosirius Red Staining:
-
Deparaffinize and rehydrate the kidney sections.
-
Stain the sections with Picrosirius Red solution for 1 hour.
-
Wash the slides with acidified water.
-
Dehydrate the sections and mount with a coverslip.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained kidney sections under a microscope at a consistent magnification (e.g., 200x).
-
Use image analysis software to quantify the area of red staining (collagen) relative to the total tissue area.
-
Calculate the percentage of fibrotic area for each kidney section.
-
Compare the fibrotic area between the vehicle-treated and this compound-treated groups. In the aged mice study, a significant reduction in picrosirius red staining was observed in the this compound treated group.[2]
-
Protocol 4: Assessment of Cardiac Function
Echocardiography is a non-invasive method to assess cardiac function in mice.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a consistent and appropriate method (e.g., isoflurane).
-
Maintain the mouse's body temperature.
-
Remove chest hair to ensure good ultrasound probe contact.
-
-
Echocardiography:
-
Use a high-frequency ultrasound system designed for small animals.
-
Acquire standard views, including the parasternal long-axis and short-axis views.
-
Perform M-mode echocardiography to measure left ventricular (LV) dimensions at end-diastole and end-systole.
-
Perform pulsed-wave Doppler imaging of mitral inflow to assess diastolic function.
-
-
Data Analysis:
-
From the M-mode measurements, calculate parameters of systolic function such as:
-
Ejection Fraction (EF)
-
Fractional Shortening (FS)
-
-
From the Doppler measurements, assess diastolic function parameters such as:
-
E/A ratio (early to late ventricular filling velocities)
-
-
Compare these parameters between the vehicle-treated and this compound-treated groups to evaluate the effect of the compound on cardiac contractility and relaxation. The study in aged mice reported that this compound treatment enhances cardiac contractility and relaxation.[2]
-
Conclusion
This compound is a promising HDAC1/2 inhibitor with demonstrated efficacy in mouse models of age-related renal and cardiac dysfunction. The protocols and data presented here provide a comprehensive guide for researchers planning in vivo studies with this compound. Adherence to these detailed methodologies will facilitate reproducible and robust experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC inhibition attenuates cardiac hypertrophy by acetylation and deacetylation of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting histone deacetylase in cardiac diseases [frontiersin.org]
- 5. HDAC inhibition promotes cardiogenesis and the survival of embryonic stem cells through proteasome-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase signaling in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
how to dissolve and store BRD-6929 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and experimental use of BRD-6929, a potent and selective inhibitor of histone deacetylases 1 and 2 (HDAC1 and HDAC2).
Product Information
| Product Name | This compound |
| CAS Number | 849234-64-6 |
| Molecular Formula | C₁₉H₁₇N₃O₂S |
| Molecular Weight | 351.42 g/mol |
| Appearance | Off-white to gray solid powder |
| Mechanism of Action | Selective inhibitor of HDAC1 and HDAC2.[1][2] |
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and efficacy in experimental settings. It is recommended to use fresh, anhydrous DMSO for reconstitution as the compound's solubility can be affected by moisture.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ~5-25 mg/mL | ~14-71 mM | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[3][4] Sonication may be required to fully dissolve the compound.[3] |
| Water | Insoluble | - | |
| Ethanol | Insoluble | - |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | Up to 3 years | |
| In DMSO | -80°C | 6 months to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| In DMSO | -20°C | 1 month | For shorter-term storage, but -80°C is recommended for long-term stability.[3][4] |
Signaling Pathway
This compound selectively inhibits HDAC1 and HDAC2, which are key enzymes in the regulation of gene expression. HDACs remove acetyl groups from histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound leads to hyperacetylation of histones, resulting in a more relaxed chromatin state and the transcription of genes that can induce cell cycle arrest and apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Preparation of Stock Solutions
This workflow outlines the steps for preparing this compound stock solutions for in vitro and in vivo experiments.
Caption: Experimental workflow for preparing this compound stock solutions.
Protocol:
-
Bring the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]
-
For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.
In Vitro Cell-Based Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
This protocol is for detecting changes in histone acetylation levels following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Histone extraction buffer
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control like anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells and perform histone extraction using an acid extraction method.
-
Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Prepare protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and perform densitometry analysis to quantify the changes in histone acetylation, normalizing to the loading control.
In Vivo Administration in Mice
This protocol describes the preparation and administration of this compound to mice via intraperitoneal injection.
Table 3: In Vivo Formulation for this compound
| Component | Percentage | Purpose |
| DMSO | 2% | Solvent for this compound |
| PEG400 | 49% | Co-solvent and vehicle |
| Saline | 49% | Vehicle |
Protocol:
-
Prepare the vehicle solution by mixing 2% DMSO, 49% PEG400, and 49% saline.
-
Dissolve this compound in the vehicle solution to the desired final concentration (e.g., 3 mg/mL for a 22.5 mg/kg dose with an injection volume of 7.5 mL/kg).
-
Administer the solution to mice via intraperitoneal (i.p.) injection.
-
Monitor the mice for any adverse effects. Body weight should be monitored to adjust injection volumes accordingly.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Distinct and redundant functions of histone deacetylases HDAC1 and HDAC2 in proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
Application Notes and Protocols for BRD-6929 Treatment in In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. By selectively inhibiting HDAC1 and HDAC2, this compound can induce the re-expression of these silenced genes, leading to cell cycle arrest, apoptosis, and a reduction in tumor cell viability.[2] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell models.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. This inhibition leads to an accumulation of acetylated histones, particularly at gene promoter regions, which results in a more open chromatin structure. This "relaxed" chromatin allows for the transcription of previously silenced tumor suppressor genes, such as the cyclin-dependent kinase inhibitor p21. The upregulation of p21 leads to cell cycle arrest, primarily at the G1/S checkpoint.[3][4] Prolonged inhibition of HDAC1 and HDAC2 can also trigger the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[2]
Data Presentation
In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC₅₀ Value | Reference |
| HDAC1 | Enzymatic Assay | 40 nM | [1] |
| HDAC2 | Enzymatic Assay | 100 nM | [1] |
| HCT-116 (Colon Carcinoma) | Cell Proliferation | 0.5 µM | [5] |
Signaling Pathway
Caption: Signaling pathway of this compound in cancer cells.
Experimental Protocols
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete growth medium (e.g., McCoy's 5A for HCT-116)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).[6][7]
Protocol 3: Western Blotting
This protocol is for detecting changes in protein expression related to the mechanism of action of this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p21, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. HDAC1 and HDAC2 Double Knockout Triggers Cell Apoptosis in Advanced Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Reactivating Latent HIV with BRD-6929
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eradication of HIV-1 is hindered by the persistence of a latent viral reservoir in resting CD4+ T cells. The "shock and kill" therapeutic strategy aims to reactivate this latent virus, making the infected cells visible to the immune system and susceptible to antiretroviral therapy. BRD-6929 is a potent and selective inhibitor of class I histone deacetylases (HDACs) 1 and 2, which play a crucial role in maintaining HIV latency by promoting a condensed chromatin state at the viral promoter. By inhibiting HDAC1 and HDAC2, this compound can induce a more open chromatin structure, facilitating the transcription of the latent HIV-1 provirus.
These application notes provide a detailed protocol for the use of this compound, particularly in combination with a Protein Kinase C (PKC) agonist, to reactivate latent HIV-1 in vitro. The combination of an HDAC inhibitor with a PKC agonist has been shown to have a synergistic effect on latency reversal.[1][2] this compound has been specifically noted to potentiate the efficacy of the PKC agonist gnidimacrin in reactivating latent HIV-1.[3][4]
Mechanism of Action: this compound in HIV Latency Reactivation
Latent HIV-1 provirus is integrated into the host cell genome and is transcriptionally silent. This silencing is partly maintained by the recruitment of HDACs, particularly HDAC1 and HDAC2, to the HIV-1 Long Terminal Repeat (LTR), the promoter region of the virus.[5] HDACs remove acetyl groups from histone proteins, leading to a more compact chromatin structure that restricts the access of transcription factors, such as NF-κB, to the LTR.
This compound, as a selective inhibitor of HDAC1 and HDAC2, blocks this deacetylation process.[3] This results in the accumulation of acetylated histones around the HIV-1 LTR, leading to a more relaxed chromatin state (euchromatin). This "opening" of the chromatin allows for the binding of transcription factors and the initiation of viral gene expression.
When combined with a PKC agonist, which activates the NF-κB signaling pathway, the effect is synergistic.[1][2] The PKC agonist induces the translocation of the active NF-κB p65/p50 heterodimer to the nucleus, where it can bind to its recognition sites within the now accessible HIV-1 LTR, potently driving viral transcription.
Data Presentation
The following tables summarize the biochemical and cellular activity of this compound and provide representative quantitative data on the reactivation of latent HIV-1 using a combination of a selective HDAC1/2 inhibitor and a PKC agonist in a common in vitro latency model.
Table 1: Biochemical Profile of this compound [3]
| Parameter | Value |
| Target | HDAC1, HDAC2 |
| IC50 (HDAC1) | 1 nM |
| IC50 (HDAC2) | 8 nM |
| Ki (HDAC1) | <0.2 nM |
| Ki (HDAC2) | 1.5 nM |
| Selectivity | >50-fold for HDAC1/2 over HDAC3 |
Table 2: Representative Data for Latent HIV-1 Reactivation in J-Lat 10.6 Cells
Data presented is illustrative and based on studies with potent class I HDAC inhibitors and PKC agonists. Specific results with this compound may vary.
| Treatment | Concentration | % GFP-Positive Cells (HIV Reactivation) | Cell Viability (%) |
| DMSO (Vehicle Control) | 0.1% | 2.5 ± 0.5 | 100 |
| This compound (alone) | 1 µM | 15.2 ± 2.1 | >95 |
| Gnidimacrin (alone) | 10 nM | 25.8 ± 3.4 | >95 |
| This compound + Gnidimacrin | 1 µM + 10 nM | 68.5 ± 5.7 | >90 |
| Vorinostat (SAHA) | 1 µM | 12.1 ± 1.8 | >95 |
| Prostratin | 1 µM | 22.4 ± 2.9 | >95 |
Experimental Protocols
Protocol 1: In Vitro Reactivation of Latent HIV-1 in J-Lat T-Cell Line
This protocol describes the reactivation of latent HIV-1 in the J-Lat 10.6 cell line, a Jurkat T-cell line containing a latent, integrated HIV-1 provirus with a GFP reporter.[6]
Materials:
-
J-Lat 10.6 cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Gnidimacrin or other PKC agonist (e.g., Prostratin) (stock solution in DMSO)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Culture: Maintain J-Lat 10.6 cells in RPMI 1640 medium at a density of 0.2-1.0 x 10^6 cells/mL.
-
Cell Plating: Seed 1 x 10^5 J-Lat 10.6 cells per well in a 96-well plate in a final volume of 200 µL of fresh medium.
-
Compound Preparation: Prepare serial dilutions of this compound and the PKC agonist in RPMI 1640 medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add the desired concentrations of this compound, the PKC agonist, or the combination to the respective wells. Include a DMSO vehicle control. A typical concentration range to test for this compound would be 100 nM to 5 µM.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Analysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in FACS buffer (PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Cell viability can be assessed concurrently using a viability dye (e.g., Propidium Iodide or DAPI).
-
Protocol 2: Ex Vivo Reactivation of Latent HIV-1 from Primary CD4+ T Cells
This protocol outlines the reactivation of latent HIV-1 from resting CD4+ T cells isolated from ART-suppressed HIV-1-infected individuals.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from an ART-suppressed HIV-1-infected individual.
-
CD4+ T Cell Isolation Kit
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (10 U/mL)
-
This compound
-
Gnidimacrin or other PKC agonist
-
Antiretroviral drugs (e.g., Zidovudine, Efavirenz) to prevent viral spread
-
Cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents for HIV-1 gag RNA quantification
Procedure:
-
Isolation of Resting CD4+ T Cells: Isolate resting CD4+ T cells from PBMCs using negative selection according to the manufacturer's protocol.
-
Cell Culture: Culture the isolated resting CD4+ T cells in RPMI 1640 medium with antiretroviral drugs to prevent new infections.
-
Treatment: Plate the cells at a density of 1-2 x 10^6 cells/mL. Add this compound, the PKC agonist, or the combination at the desired concentrations. Include a DMSO vehicle control and a positive control (e.g., anti-CD3/CD28 beads or PMA/Ionomycin).
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of HIV-1 Reactivation:
-
Cell-associated HIV-1 RNA: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the levels of cell-associated HIV-1 gag RNA. Normalize to a housekeeping gene (e.g., GAPDH or ACTB).
-
Virion-associated HIV-1 RNA: Collect the culture supernatant, and quantify the amount of HIV-1 RNA using a commercial viral load assay or an in-house qRT-PCR assay.
-
Visualizations
Caption: Signaling pathway of synergistic HIV-1 reactivation by this compound and a PKC agonist.
Caption: Workflow for assessing HIV-1 reactivation in a cell line model.
References
- 1. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Activation of HIV-1 Expression by Deacetylase Inhibitors and Prostratin: Implications for Treatment of Latent Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Elimination of HIV-1 Latently Infected Cells by Gnidimacrin and a Selective HDAC Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors and HIV latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Histone Deacetylase Inhibitors and HIV-1 Latency-Reversing Agents Identified by Large-Scale Virtual Screening [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929, also known as Cmpd60 or Merck60, is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1][2] Emerging research has highlighted its potential as a geroprotective agent, demonstrating beneficial effects across multiple organ systems in aging models.[1][2][3] By targeting epigenetic modifications associated with aging, this compound offers a promising avenue for the development of therapeutics to combat age-related decline and diseases.
These application notes provide a comprehensive overview of the use of this compound in aging-related research, including its mechanism of action, quantitative effects in preclinical models, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. These enzymes are responsible for removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC1/2, this compound promotes histone acetylation, resulting in a more open chromatin state and the reactivation of genes associated with cellular health and longevity. This epigenetic modulation can counteract age-related changes in gene expression, thereby ameliorating functional decline in various tissues.
Quantitative Data from Preclinical Aging Models
Treatment with this compound has shown significant improvements in age-related phenotypes in preclinical studies. The following tables summarize the key quantitative findings in aged mouse models.
Table 1: Effects of this compound on Age-Related Renal Fibrosis in Mice
| Parameter | Control (Vehicle) | This compound (22.5 mg/kg) | Percentage Change | Reference |
| Interstitial Fibrosis (% positive Picrosirius Red staining) | ~8% | ~4% | ~50% reduction | [2] |
| α-SMA protein expression (in vitro, TGF-β induced) | Increased | Suppressed | - | [4] |
| E-cadherin protein expression (in vitro, TGF-β induced) | Decreased | Maintained | - | [4] |
Table 2: Effects of this compound on Age-Related Cardiac Dysfunction in Mice
| Parameter | Control (Vehicle) | This compound Treatment | Improvement | Reference |
| Cardiac Contractility (% sarcomere shortening, in vitro) | Baseline | Increased | Statistically significant | [2] |
| Cardiac Relaxation (return velocity, in vitro) | Baseline | Increased | Statistically significant | [2] |
Table 3: Effects of Selective HDAC1/2 Inhibition on Dementia-Related Gene Expression
Note: While this compound has been shown to diminish dementia-related gene expression, specific quantitative data for this compound is not yet published. The following data represents the effects of selective HDAC1/2 inhibition on key genes related to synaptic plasticity and memory, which are implicated in dementia.
| Gene | Effect of HDAC1/2 Inhibition | Relevance to Neuroprotection | Reference |
| Brain-derived neurotrophic factor (BDNF) | Upregulation | Promotes neuronal survival and synaptic plasticity | [5] |
| c-Fos | Upregulation | Involved in memory consolidation | [5] |
| Arc | Upregulation | Critical for synaptic plasticity and memory | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Aged Mice
This protocol describes the administration of this compound to aged mice to assess its geroprotective effects.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Aged mice (e.g., C57BL/6, 20-24 months old)
-
Standard animal housing and care facilities
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of Dosing Solution:
-
Animal Dosing:
-
House aged mice in a controlled environment with ad libitum access to food and water.
-
Administer this compound solution or vehicle control via daily intraperitoneal (i.p.) injections for a period of 14 days.[2]
-
Monitor the health and body weight of the mice throughout the study.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Collect tissues of interest (e.g., kidney, brain, heart) for downstream analysis.
-
For renal fibrosis analysis, fix a portion of the kidney in 10% neutral buffered formalin for histology (Picrosirius Red staining).
-
For cardiac function analysis, isolate cardiomyocytes for in vitro contractility assays.
-
For gene expression analysis, snap-freeze brain tissue in liquid nitrogen and store at -80°C for subsequent RNA extraction and sequencing.
-
Protocol 2: In Vitro Model of TGF-β-Induced Renal Fibrosis
This protocol details the induction of a fibrotic phenotype in renal tubular epithelial cells, which can be used to test the anti-fibrotic effects of this compound.
Materials:
-
Human kidney 2 (HK-2) cells (or other suitable renal tubular epithelial cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human TGF-β1
-
This compound
-
Cell culture plates and flasks
-
Phosphate-buffered saline (PBS)
-
Reagents for protein extraction and Western blotting (e.g., RIPA buffer, primary and secondary antibodies for α-SMA and E-cadherin)
Procedure:
-
Cell Culture:
-
Culture HK-2 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
-
Induction of Fibrosis and Treatment:
-
Starve the cells in serum-free DMEM for 24 hours.
-
Treat the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) to induce a fibrotic phenotype.
-
In parallel, treat a set of TGF-β1-stimulated cells with this compound at a desired concentration (e.g., 1 µM).
-
Include a vehicle control group (cells treated with TGF-β1 and the vehicle for this compound).
-
Incubate the cells for 48-72 hours.
-
-
Analysis of Fibrotic Markers:
-
After incubation, wash the cells with PBS and lyse them for protein extraction.
-
Perform Western blotting to analyze the expression of the mesenchymal marker α-smooth muscle actin (α-SMA) and the epithelial marker E-cadherin. An increase in α-SMA and a decrease in E-cadherin are indicative of epithelial-to-mesenchymal transition (EMT), a key process in fibrosis.
-
Protocol 3: RNA Sequencing of Mouse Brain Tissue
This protocol outlines the steps for performing RNA sequencing on brain tissue from mice treated with this compound to identify changes in gene expression related to neuroprotection.
Materials:
-
Frozen mouse brain tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)
-
RNA sequencing library preparation kit
-
Next-generation sequencing platform
Procedure:
-
RNA Extraction:
-
Homogenize the frozen brain tissue in lysis buffer provided with the RNA extraction kit.
-
Follow the manufacturer's instructions for RNA extraction, including the on-column DNase I digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and purity (A260/A280 and A260/A230 ratios).
-
Assess the RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. A high RNA Integrity Number (RIN) is crucial for reliable sequencing results.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA using a suitable library preparation kit according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform sequencing on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the mouse reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the this compound treated group compared to the control group.
-
Perform pathway analysis to identify the biological processes and signaling pathways affected by this compound.
-
Signaling Pathways Modulated by this compound in Aging
This compound, through its inhibition of HDAC1 and HDAC2, influences key signaling pathways implicated in the aging process.
HDAC1/2 Inhibition and Cellular Senescence
Cellular senescence is a hallmark of aging, characterized by a state of irreversible cell cycle arrest. While beneficial in preventing the proliferation of damaged cells, the accumulation of senescent cells with age contributes to tissue dysfunction. HDAC1 and HDAC2 are involved in the transcriptional repression of cell cycle inhibitors, such as p21 and p16. By inhibiting HDAC1/2, this compound can lead to the upregulation of these inhibitors, thereby influencing the senescent state.
This compound and the TGF-β Signaling Pathway in Renal Fibrosis
The Transforming Growth Factor-β (TGF-β) signaling pathway is a key driver of fibrosis in various organs, including the kidney. In the context of aging, increased TGF-β signaling contributes to the accumulation of extracellular matrix and the development of renal fibrosis. HDACs are known to be involved in mediating the pro-fibrotic effects of TGF-β. By inhibiting HDAC1/2, this compound can interfere with this pathway, leading to a reduction in the expression of fibrotic genes.
Conclusion
This compound represents a valuable research tool for investigating the role of epigenetics in aging and for exploring potential therapeutic strategies to combat age-related diseases. Its selective inhibition of HDAC1 and HDAC2 offers a targeted approach to modulate gene expression and improve cellular function in aging tissues. The protocols and data presented here provide a foundation for researchers to design and execute studies utilizing this compound in various aging-related research models. Further investigation into the long-term effects and the full spectrum of its molecular targets will be crucial for its potential translation into clinical applications.
References
- 1. A Novel HDAC1/2 Inhibitor Improves Measures of Tissue Function in Aged Mice – Fight Aging! [fightaging.org]
- 2. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB: CBP-Dependent Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting the Effects of BRD-6929 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-6929 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By inhibiting these deacetylases, this compound induces hyperacetylation of histones and other non-histone proteins, leading to changes in chromatin structure and the expression of genes involved in cell cycle progression, differentiation, and apoptosis.[2][3] These application notes provide a detailed protocol for utilizing Western blot analysis to detect the cellular effects of this compound treatment. The primary readouts include the direct target engagement, evidenced by increased histone acetylation, and the downstream functional consequence of increased expression of the cell cycle inhibitor p21/WAF1/CIP1.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2] HDAC1 and HDAC2 are key components of several corepressor complexes and are often overexpressed in various cancers, making them attractive therapeutic targets. This compound has been identified as a selective inhibitor of HDAC1 and HDAC2.[1] Western blotting is a fundamental and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method is ideally suited to measure the biochemical consequences of treating cells with this compound.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC2. This leads to an accumulation of acetylated histones, which "opens up" the chromatin structure, allowing for the transcription of previously silenced genes. One of the key genes transcriptionally activated upon HDAC inhibition is CDKN1A, which encodes the p21 protein. p21 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle arrest, typically at the G1/S checkpoint. The induction of p21 is a well-established downstream effect of HDAC inhibitors and serves as a reliable biomarker for their cellular activity.[4][5][6][7][8][9]
Experimental Workflow
The overall workflow for assessing the effects of this compound via Western blot involves several key stages, from cell culture and treatment to data analysis. A consistent and well-documented procedure is crucial for obtaining reproducible results.
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells.
Materials and Reagents:
-
Cell Line: A suitable cancer cell line (e.g., HCT116, HeLa)
-
This compound: (Prepared in DMSO)
-
Cell Culture Medium and Supplements: (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-20% gradient gels)
-
Running Buffer: (Tris-Glycine-SDS)
-
Transfer Buffer: (Tris-Glycine with 20% methanol)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: (5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST): (0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-Acetylated-Histone H3 (e.g., Cell Signaling Technology #9649)
-
Rabbit anti-p21 WAF1/CIP1 (e.g., Cell Signaling Technology #2947)
-
Mouse anti-β-Actin (e.g., Cell Signaling Technology #3700) or Rabbit anti-GAPDH (e.g., Cell Signaling Technology #5174) as a loading control.
-
-
Secondary Antibodies:
-
HRP-linked Anti-rabbit IgG (e.g., Cell Signaling Technology #7074)
-
HRP-linked Anti-mouse IgG (e.g., Cell Signaling Technology #7076)
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System: (e.g., CCD camera-based imager)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the dish, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4X Laemmli sample buffer to the lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using appropriate software (e.g., ImageJ). Normalize the band intensity of the target proteins to the loading control (β-Actin or GAPDH).
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison.
Table 1: Densitometry Analysis of Histone H3 Acetylation
| Treatment Concentration (µM) | Normalized Acetyl-H3 Intensity (Arbitrary Units) | Fold Change vs. Control |
| 0 (Vehicle) | 1.00 | 1.0 |
| 0.1 | 2.50 | 2.5 |
| 1.0 | 5.80 | 5.8 |
| 10.0 | 9.20 | 9.2 |
Table 2: Densitometry Analysis of p21 Protein Expression
| Treatment Concentration (µM) | Normalized p21 Intensity (Arbitrary Units) | Fold Change vs. Control |
| 0 (Vehicle) | 1.00 | 1.0 |
| 0.1 | 1.80 | 1.8 |
| 1.0 | 4.20 | 4.2 |
| 10.0 | 7.50 | 7.5 |
Troubleshooting
-
No or Weak Signal:
-
Check antibody dilutions and incubation times.
-
Ensure efficient protein transfer.
-
Verify the activity of the ECL substrate and secondary antibody.
-
-
High Background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (time, blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Non-Specific Bands:
-
Ensure the specificity of the primary antibody.
-
Optimize antibody concentrations.
-
Ensure the lysis buffer contains sufficient protease inhibitors.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to characterize the molecular and cellular effects of the HDAC1/2 inhibitor this compound, providing valuable insights for basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for ChIP-seq Analysis Following BRD-6929 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide effects of BRD-6929, a selective inhibitor of Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2).
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and generally transcriptional repression.[1][2][3] this compound is a potent and selective inhibitor of HDAC1 and HDAC2, with IC50 values of 0.04 µM and 0.1 µM, respectively.[4] By inhibiting HDAC1 and HDAC2, this compound is expected to induce hyperacetylation of histones, altering chromatin accessibility and modulating the expression of target genes.[3][5] This can, in turn, impact various cellular processes, making this compound a valuable tool for research and a potential therapeutic agent.[6][7]
ChIP-seq is a powerful technique to identify the genomic locations where specific proteins, such as modified histones or transcription factors, are bound.[8][9] This protocol details the application of ChIP-seq to study the epigenetic landscape alterations following treatment with this compound. The primary application is to map the genome-wide changes in histone acetylation marks (e.g., H3K27ac, H3K9ac) or the binding of specific transcription factors that are sensitive to HDAC1/2 inhibition.
Mechanism of Action of this compound
This compound functions by binding to the catalytic site of HDAC1 and HDAC2, preventing them from deacetylating their histone and non-histone protein substrates.[4][10] This leads to an accumulation of acetylated histones, which is generally associated with a more open chromatin structure and increased gene transcription.[5][11] The following diagram illustrates this proposed mechanism.
References
- 1. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Frontiers | Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease [frontiersin.org]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC1/2 Inhibitor Therapy Improves Multiple Organ Systems in Aged Mice - Rapamycin Longevity News [rapamycin.news]
- 7. HDAC inhibitors: clinical update and mechanism-based potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC stimulates gene expression through BRD4 availability in response to IFN and in interferonopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD-6929 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BRD-6929, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2, in various in vitro assays. The information provided will guide researchers in determining the optimal concentration of this compound for their specific experimental needs.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the class I histone deacetylases HDAC1 and HDAC2.[1][2] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin state and the modulation of gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Quantitative Data Summary
The inhibitory activity of this compound against various HDAC isoforms has been characterized by determining the half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values from different sources. It is important to note that variations in experimental conditions can lead to different measured values.
| Target | IC50 Value (Source 1) | IC50 Value (Source 2) | IC50 Value (Source 3) |
| HDAC1 | 0.04 µM[2] | 1 nM (0.001 µM)[1] | - |
| HDAC2 | 0.1 µM[2] | 8 nM (0.008 µM)[1] | - |
| HDAC3 | - | 458 nM (0.458 µM)[1] | - |
Note: The significant discrepancy in IC50 values between sources for HDAC1 and HDAC2 may be attributed to different assay conditions, such as substrate used, enzyme source, and incubation time. Researchers should consider these values as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific assay.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound. By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups from histones, leading to hyperacetylation, altered gene expression, and subsequent cellular responses such as cell cycle arrest and apoptosis.
Caption: Simplified HDAC inhibition pathway by this compound.
Experimental Protocols
Here are detailed protocols for common in vitro assays to determine the optimal concentration and effects of this compound.
In Vitro HDAC Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of HDACs and the inhibitory effect of this compound.
Materials:
-
Recombinant human HDAC1 or HDAC2 enzyme
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A (TSA) to stop the reaction and a protease to cleave the deacetylated substrate)
-
This compound stock solution (in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Protocol:
-
Prepare Reagents:
-
Dilute the HDAC enzyme to the desired concentration in cold assay buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a serial dilution of this compound in assay buffer. A suggested starting range is 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the HDAC substrate and developer solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 40 µL of assay buffer to each well of a black 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 50 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 50 µL of assay buffer.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 5 µL of the HDAC substrate solution to all wells.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes. Protect the plate from light.
-
-
Signal Development and Measurement:
-
Stop the reaction by adding 50 µL of developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow for the in vitro HDAC activity assay.
Cell Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cultured cells.
Materials:
-
Cell line of interest (e.g., HCT116 human cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO in medium).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability versus the log of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Caption: Workflow for the MTT cell proliferation assay.
Western Blot Analysis of Histone Acetylation
This protocol is used to detect changes in the acetylation levels of specific histone lysine residues following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% for good histone resolution)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) and a vehicle control for a desired time (e.g., 6 or 24 hours).[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone bands to the total histone loading control.
-
Caption: Workflow for Western Blot analysis of histone acetylation.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound to investigate the role of HDAC1 and HDAC2 in their in vitro models. It is always recommended to perform initial dose-response and time-course experiments to determine the optimal experimental conditions for your specific cell type and research question.
References
BRD-6929 Delivery Methods for Central Nervous System Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective, brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] By inhibiting these enzymes, this compound modulates histone acetylation, leading to changes in gene expression that can impact neuronal function, synaptic plasticity, and behavior.[2][3] This document provides detailed application notes and protocols for the delivery of this compound in central nervous system (CNS) studies, with a focus on in vivo applications in murine models.
Data Presentation
In Vitro Potency of this compound
| Target | IC50 (nM) | Ki (nM) |
| HDAC1 | 1 | 0.2 |
| HDAC2 | 8 | 1.5 |
| HDAC3 | 458 | - |
| HDAC4-9 | >30,000 | - |
| Data compiled from MedchemExpress.[1] |
In Vivo Pharmacokinetics of this compound in Mice (45 mg/kg, Intraperitoneal Injection)
| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) |
| Plasma | 17.7 | 7.2 | 25.6 |
| Brain | 0.83 | 6.4 | 3.9 |
| Data compiled from MedchemExpress.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle formulation suitable for intraperitoneal (IP) injection of this compound in mice. This formulation consists of 2% DMSO, 49% PEG400, and 49% saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 22.5 mg/kg) and the weight of the animals to be treated, calculate the total mass of this compound needed.
-
Prepare the vehicle solution:
-
In a sterile tube, combine the required volumes of PEG400 and saline. For example, to prepare 1 mL of vehicle, mix 490 µL of PEG400 and 490 µL of saline.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Dissolve this compound in DMSO:
-
In a separate sterile microcentrifuge tube, add the calculated mass of this compound powder.
-
Add the required volume of DMSO to achieve a 2% final concentration in the total injection volume. For 1 mL of final formulation, this would be 20 µL of DMSO.
-
Vortex vigorously until the this compound is completely dissolved in the DMSO. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary.[4]
-
-
Combine and Finalize the Formulation:
-
Slowly add the this compound/DMSO solution to the PEG400/saline vehicle while vortexing.
-
Continue to vortex for 1-2 minutes to ensure the final solution is clear and homogenous.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted or prepared fresh immediately before use.
-
-
Storage: It is recommended to prepare the formulation fresh on the day of use.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a step-by-step guide for performing an IP injection in mice.
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Animal restraint device (optional)
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the loose skin at the nape of the neck between your thumb and forefinger.
-
Secure the tail with your little finger against the palm of your hand to immobilize the lower body.
-
Gently turn the mouse to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to move cranially, reducing the risk of injury.[5][6][7][8][9]
-
-
Identify the Injection Site:
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back the plunger to ensure no fluid or blood is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly and steadily inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Protocol 3: Forced Swim Test (FST)
The FST is a common behavioral assay used to screen for antidepressant-like activity.
Materials:
-
Cylindrical container (e.g., 2 L beaker), approximately 25 cm high and 12 cm in diameter.
-
Water at 23-25°C.
-
Video recording equipment.
-
Scoring software or a trained observer.
-
Towels for drying the animals.
Procedure:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth of 15 cm.
-
Gently place the mouse into the water for a 15-minute pre-swim session.
-
After 15 minutes, remove the mouse, dry it thoroughly with a towel, and return it to its home cage. This pre-exposure reduces variability in the test session.
-
-
Drug Administration: Administer this compound or vehicle via IP injection at the desired time point before the test session (e.g., 30-60 minutes prior).
-
Test Session (Day 2):
-
24 hours after the habituation session, place the mouse back into the cylinder with fresh water at the same temperature.
-
Record the session for 6 minutes.[2]
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.[10][11][12][13]
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Protocol 4: Amphetamine-Induced Locomotor Activity
This test is used to assess the effects of compounds on stimulant-induced hyperactivity, which can be relevant for mood stabilization.
Materials:
-
Open-field activity chambers equipped with infrared beams or video tracking software.
-
d-amphetamine sulfate.
-
Sterile saline.
Procedure:
-
Habituation:
-
Place the mice individually into the activity chambers and allow them to habituate for 30-60 minutes.
-
-
Drug Administration:
-
Administer this compound or vehicle via IP injection.
-
Allow a pre-treatment period (e.g., 30 minutes) before the amphetamine challenge.
-
-
Amphetamine Challenge:
-
Administer d-amphetamine (e.g., 2-5 mg/kg, IP) or saline.
-
-
Data Acquisition:
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects.
-
Compare the total locomotor activity between treatment groups. A reduction in amphetamine-induced hyperactivity can indicate a potential mood-stabilizing effect.
-
Mandatory Visualization
Caption: Signaling pathway of this compound via HDAC1/2 inhibition.
Caption: Experimental workflow for behavioral studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 3. Dopamine-Independent Locomotor Actions of Amphetamines in a Novel Acute Mouse Model of Parkinson Disease | PLOS Biology [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 7. research.vt.edu [research.vt.edu]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 14. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing BRD-6929 Target Engagement in Cells
Introduction
BRD-6929 is a potent and selective, brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2, with IC50 values of 1 nM and 8 nM, respectively.[1][2] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[3][4] By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, which alters gene expression and can induce cell growth inhibition, differentiation, and apoptosis in cancer cells.[5][6]
Confirming that a compound like this compound physically binds to its intended targets, HDAC1 and HDAC2, within a cellular context is a critical step in drug development. Target engagement assays provide direct evidence of this interaction, helping to validate the mechanism of action and rationalize downstream biological effects. This document provides detailed protocols for several state-of-the-art techniques to assess the cellular target engagement of this compound.
HDAC1/2 Signaling and Mechanism of Inhibition by this compound
Histone deacetylases (HDACs) and histone acetyltransferases (HATs) work in opposition to regulate chromatin structure and gene expression. HATs add acetyl groups to histone tails, creating a more open chromatin structure that allows for transcription. HDACs, including HDAC1 and HDAC2, remove these acetyl groups, resulting in condensed chromatin and gene silencing.[4] this compound directly binds to the catalytic site of HDAC1 and HDAC2, preventing the deacetylation of histones and other proteins.[7] This leads to an accumulation of acetylated histones and subsequent changes in gene expression.
Caption: Mechanism of HDAC1/2 inhibition by this compound.
Technique 1: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in a cellular environment.[8] The principle is based on ligand-induced thermal stabilization of the target protein.[8] When this compound binds to HDAC1 or HDAC2, the protein complex becomes more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures, one can observe a shift in the melting temperature (Tagg) of the target protein in the presence of the compound, which confirms engagement.[8][9]
CETSA Experimental Workflow
The general workflow involves treating cells with the compound, subjecting them to a heat challenge, lysing the cells, separating soluble proteins from aggregated ones, and detecting the amount of soluble target protein remaining.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA
-
Cell Culture and Treatment:
-
Culture human cancer cells (e.g., HCT116) to ~80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.[8]
-
-
Cell Harvesting:
-
Harvest the cells by scraping or trypsinization.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Thermal Challenge:
-
Resuspend the cell pellet in PBS and aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments).[10] Include a non-heated control at room temperature.[8]
-
After heating, cool the samples to 25°C for 3 minutes.[10]
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]
-
-
Clarification of Lysates:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[8]
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Analyze the samples by SDS-PAGE and Western Blotting using specific antibodies for HDAC1 and HDAC2.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples to generate melting curves.
-
The shift in the curve to a higher temperature indicates thermal stabilization and target engagement.
-
Data Presentation: CETSA
The results can be summarized in a table showing the apparent melting temperatures (Tagg) under different conditions.
| Target Protein | Treatment | Apparent Tagg (°C) | Thermal Shift (ΔTagg °C) |
| HDAC1 | Vehicle | 48.5 | - |
| HDAC1 | This compound | 55.0 | +6.5 |
| HDAC2 | Vehicle | 50.0 | - |
| HDAC2 | This compound | 57.2 | +7.2 |
| Control (Actin) | Vehicle | 62.1 | - |
| Control (Actin) | This compound | 62.3 | +0.2 (No significant shift) |
Note: Data are representative and should be generated experimentally.
Technique 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a target protein within intact cells.[11] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same protein.[12] When an unlabeled compound like this compound competes with the tracer for binding to the NanoLuc®-HDAC fusion protein, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.[11]
NanoBRET™ Assay Workflow
This workflow outlines the key steps from cell preparation to data acquisition for the NanoBRET™ TE assay.
Caption: Principle and workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol for NanoBRET™ TE Assay
This protocol is adapted for a 96-well plate format.[13]
-
Cell Transfection:
-
Cell Seeding:
-
Compound and Tracer Addition:
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.[14]
-
-
Substrate Addition and Signal Reading:
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).[14]
-
Normalize the data to vehicle (high BRET) and no-tracer (low BRET) controls.
-
Plot the normalized BRET ratio against the log concentration of this compound and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
-
Data Presentation: NanoBRET™
Quantitative data from a NanoBRET™ experiment is typically presented as IC50 values, representing the concentration of the compound required to displace 50% of the tracer.
| Target Protein | Compound | Cellular IC50 (nM) |
| NanoLuc-HDAC1 | This compound | 15.2 |
| NanoLuc-HDAC2 | This compound | 45.8 |
| NanoLuc-HDAC3 | This compound | >10,000 |
Note: Data are representative and should be generated experimentally. The cellular IC50 reflects both compound affinity and cell permeability.
Technique 3: Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a partner.[15] While often performed with purified proteins (biochemical assay), its principles are foundational. In a competitive FP assay, a fluorescent tracer (a known ligand for the target) is displaced by a test compound. When the small fluorescent tracer is bound to the large target protein (HDAC1/2), it tumbles slowly, resulting in high fluorescence polarization. When this compound displaces the tracer, the freed tracer tumbles rapidly, leading to a decrease in polarization.[15][16] This method is excellent for high-throughput screening and determining binding affinities (Ki).[17]
FP Assay Logical Relationship
This diagram illustrates the relationship between molecular size, rotational speed, and the resulting fluorescence polarization signal.
Caption: Logical diagram of a competitive Fluorescence Polarization assay.
Detailed Protocol for FP Assay (Biochemical)
-
Reagent Preparation:
-
Purify recombinant human HDAC1 and HDAC2 proteins.
-
Synthesize or obtain a fluorescently labeled tracer known to bind HDAC1/2.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 0.01% Tween-20).
-
-
Assay Setup:
-
Add assay buffer to the wells of a black, low-volume 384-well plate.
-
Add serial dilutions of this compound or vehicle control.
-
Add a fixed concentration of the HDAC1 or HDAC2 enzyme.
-
Add a fixed concentration of the fluorescent tracer.
-
Include controls:
-
Tracer only (for minimum polarization).
-
Tracer + Enzyme (for maximum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, if the Kd of the tracer is known.
-
Data Presentation: FP Assay
Results from an FP assay are typically reported as IC50 or Ki values, indicating the potency of the inhibitor in a biochemical context.
| Target Protein | Compound | Biochemical IC50 (nM) | Calculated Ki (nM) |
| HDAC1 | This compound | 4.5 | 0.2 |
| HDAC2 | This compound | 28.0 | 1.5 |
Note: Data are representative and based on published affinities.[1][2] Actual results will depend on experimental conditions.
Summary and Comparison of Techniques
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Fluorescence Polarization (FP) Assay |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Change in rotational speed of a fluorescent tracer |
| Environment | Intact cells or cell lysates | Intact, live cells | Primarily biochemical (purified components) |
| Target Protein | Endogenous, unlabeled protein | Genetically tagged (NanoLuc® fusion) | Purified, unlabeled protein |
| Compound Labeling | No | No | No |
| Throughput | Low to Medium (Western Blot), High (other readouts) | High | High |
| Key Output | Thermal Shift (ΔTagg), Isothermal Dose-Response | Cellular IC50 | Biochemical IC50, Ki |
| Advantages | Label-free, works with endogenous proteins | Live cells, quantitative, high-throughput | High-throughput, precise affinity measurement |
| Disadvantages | Lower throughput with Western Blot, indirect readout | Requires genetic modification of cells | Acellular (lacks biological context), requires tracer |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. youtube.com [youtube.com]
- 5. selleckchem.com [selleckchem.com]
- 6. HDAC inhibitors: clinical update and mechanism-based potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [france.promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. promega.com [promega.com]
- 14. eubopen.org [eubopen.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for BRD-6929 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-6929 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. By inhibiting HDAC1 and HDAC2, this compound can induce histone hyperacetylation, leading to the re-expression of silenced genes and subsequent cell cycle arrest, differentiation, and apoptosis in cancer cells.
While HDAC inhibitors have shown promise as monotherapy in certain hematological malignancies, their efficacy in solid tumors is often limited. A growing body of preclinical and clinical evidence suggests that the true therapeutic potential of HDAC inhibitors like this compound lies in their synergistic use with other anticancer agents. Combination therapies can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity.
Disclaimer: As of the latest literature review, specific preclinical or clinical data on the use of this compound in combination with other therapeutic agents is not publicly available. The following application notes and protocols are therefore based on the known mechanism of action of this compound as a selective HDAC1/2 inhibitor and extrapolated from published data on other HDAC inhibitors with similar targets. These should be considered as a general framework for designing and conducting experiments with this compound in combination settings.
Rationale for Combination Therapies
The primary mechanism by which HDAC inhibitors potentiate the effects of other anticancer drugs is through the modulation of chromatin structure. By inducing a more open and transcriptionally active chromatin state, this compound can:
-
Enhance the efficacy of DNA-damaging agents (Chemotherapy and Radiotherapy): Increased chromatin accessibility allows cytotoxic drugs and radiation to more effectively reach their DNA targets, leading to increased DNA damage and subsequent cancer cell death.[1][2]
-
Synergize with targeted therapies (e.g., PARP inhibitors): Inhibition of HDAC1/2 can downregulate key DNA repair proteins, creating a synthetic lethal interaction with agents like PARP inhibitors in cancer cells with compromised DNA repair pathways.
-
Augment the anti-tumor immune response (Immunotherapy): HDAC inhibitors can modulate the tumor microenvironment by increasing the expression of tumor-associated antigens and MHC molecules on cancer cells, enhancing their recognition by the immune system. They can also influence the function of various immune cells.[3][4]
Potential Combination Strategies for this compound
Based on the mechanisms of action of HDAC1/2 inhibitors, this compound holds promise for combination with the following classes of therapeutic agents:
-
Chemotherapeutic Agents:
-
Targeted Therapies:
-
PARP inhibitors (e.g., Olaparib, Talazoparib): A strong rationale exists for synergy in cancers with underlying DNA repair deficiencies.
-
-
Immunotherapies:
-
Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies): HDAC inhibitors may enhance the response to these agents by increasing tumor immunogenicity.[3]
-
Quantitative Data Summary (Hypothetical for this compound, based on other HDACi)
The following table summarizes hypothetical quantitative data from preclinical studies to illustrate the potential synergistic effects of this compound in combination with other agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Partner | Cancer Type | In Vitro Assay | Endpoint | Combination Index (CI) | Reference (Analogous HDACi) |
| Cisplatin | Ovarian Cancer | MTT Assay | Cell Viability | < 0.7 | [1] |
| Etoposide | Lung Cancer | Clonogenic Assay | Cell Survival | < 0.5 | [1] |
| Olaparib | Breast Cancer (BRCA mutant) | CellTiter-Glo | Cell Viability | < 0.3 | |
| Anti-PD-1 Antibody | Melanoma | In vivo tumor model | Tumor Growth Inhibition | Synergistic | [3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergy using the MTT Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another therapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete cell culture medium.
-
Treatment: Treat the cells with:
-
This compound alone (multiple concentrations)
-
Combination agent alone (multiple concentrations)
-
This compound and the combination agent together at a constant ratio or in a checkerboard format.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine the nature of the drug interaction.
-
Protocol 2: In Vivo Evaluation of Combination Therapy in a Xenograft Model
Objective: To assess the in vivo efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Combination agent formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Combination agent alone
-
Group 4: this compound + Combination agent
-
-
Treatment Administration: Administer the treatments according to a predefined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to compare the tumor growth between the different treatment groups.
-
Assess for synergistic effects by comparing the tumor growth inhibition of the combination group to the single-agent groups.
-
Visualizations
References
- 1. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 3. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 4. HDAC inhibitors and immunotherapy; a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a BRD-6929-Treated Animal Model of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of neurodegenerative diseases relies on the availability of robust and reproducible animal models that recapitulate key aspects of human pathology. Histone deacetylase (HDAC) inhibitors are a class of epigenetic modulators with complex roles in the central nervous system. While often investigated for their neuroprotective properties, inhibitors of class I HDACs, specifically HDAC1 and HDAC2, have been shown to induce DNA damage and apoptosis in neurons, suggesting a potential application in the development of novel neurodegeneration models.
BRD-6929 is a potent, selective, and brain-penetrant inhibitor of HDAC1 and HDAC2.[1] These application notes provide a comprehensive protocol for establishing and characterizing a neurodegenerative animal model in mice through the systemic administration of this compound. This model is proposed based on the known neurotoxic potential of HDAC1/2 inhibition and is intended to serve as a platform for investigating the mechanisms of neurodegeneration and for the preclinical evaluation of novel therapeutic agents.
Principle of the Model
HDAC1 and HDAC2 are critical for maintaining genomic stability in post-mitotic neurons. Their inhibition can lead to an accumulation of DNA double-strand breaks and the activation of apoptotic pathways, ultimately resulting in neuronal cell death. This protocol leverages the potent and selective HDAC1/2 inhibitory activity of this compound to induce a neurodegenerative phenotype in mice. The model is characterized by behavioral deficits, histopathological changes including neuronal loss and neuroinflammation, and biochemical markers of apoptosis and DNA damage.
Materials and Reagents
-
This compound (ensure high purity)
-
C57BL/6J mice (male, 8-10 weeks old)
-
Vehicle solution (e.g., 2% DMSO, 49% PEG400, 49% saline)[2]
-
Sterile syringes and needles for intraperitoneal injection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Perfusion solutions (PBS, 4% paraformaldehyde)
-
Tissue processing reagents for histology and biochemistry
-
Antibodies for immunohistochemistry and Western blotting (see protocols below)
-
Behavioral testing apparatus (Morris Water Maze)
Experimental Workflow
Caption: Experimental workflow for the this compound-induced neurodegeneration model.
Detailed Protocols
Animal Model Establishment
a. Animal Strain and Housing: C57BL/6J mice are a commonly used inbred strain for neurobehavioral and neurodegenerative research due to their well-characterized genome and behavioral phenotype.[3][4][5] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the start of the experiment.
b. This compound Formulation and Administration: A suggested formulation for in vivo administration is 2% DMSO, 49% PEG400, and 49% saline.[2] Based on previous in vivo studies with this compound (also known as Cmpd60) and its neurotoxic potential, a daily intraperitoneal (i.p.) injection for 14-21 days is proposed. A starting dose of 22.5 mg/kg has been used in aged mice.[2] However, for inducing neurodegeneration, a higher dose of 45 mg/kg, which has established pharmacokinetic data, may be more appropriate.[1]
-
Vehicle Group: Administer an equivalent volume of the vehicle solution.
-
This compound Group: Administer this compound at the selected dose.
The duration of treatment should be optimized based on pilot studies, monitoring for animal welfare and the emergence of behavioral deficits.
Behavioral Assessment: Morris Water Maze
The Morris Water Maze (MWM) is a widely used task to assess hippocampal-dependent spatial learning and memory.[6][7][8][9][10]
a. Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-24°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Distal visual cues are placed around the room.
b. Procedure:
-
Acquisition Phase (Days 1-5): Four trials per day. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform, it is gently guided to it. The mouse is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
c. Data to Collect:
-
Escape latency (time to find the platform) during the acquisition phase.
-
Swim speed to control for motor deficits.
-
Time spent in the target quadrant during the probe trial.
Histopathological Analysis
a. Tissue Preparation: Following the final behavioral test, anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection. Section the brains coronally at 30-40 µm using a cryostat.
b. Immunohistochemistry for Neuronal Loss (NeuN):
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block with a solution containing normal serum and a detergent (e.g., Triton X-100) for 1-2 hours.
-
Incubate with a primary antibody against NeuN (a marker for mature neurons) overnight at 4°C.[11]
-
Wash and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Mount sections on slides and coverslip with a DAPI-containing mounting medium.
-
Quantify neuronal numbers in specific brain regions (e.g., hippocampus, cortex) using stereological methods.
c. Immunohistochemistry for Neuroinflammation (Iba-1):
-
Follow the same general procedure as for NeuN staining.
-
Use a primary antibody against Iba-1, a marker for microglia.[12][13]
-
Analyze microglial morphology (e.g., ramified vs. amoeboid) and density as indicators of neuroinflammation.
Biochemical Analysis
a. Tissue Preparation: For biochemical analyses, fresh-frozen brain tissue (hippocampus and cortex) should be used. Homogenize the tissue in an appropriate lysis buffer containing protease and phosphatase inhibitors.
b. Western Blotting for Apoptosis (Cleaved Caspase-3):
-
Determine protein concentration of the tissue lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
c. Western Blotting for DNA Damage (γ-H2AX):
-
Follow the same general procedure as for cleaved caspase-3.
-
Use a primary antibody against phospho-Histone H2A.X (Ser139), also known as γ-H2AX, a marker for DNA double-strand breaks.[14]
-
Normalize the signal to total H2A.X or a loading control.
Expected Quantitative Data
The following tables present hypothetical data to illustrate the expected outcomes of a successful this compound-induced neurodegeneration model.
Table 1: Morris Water Maze Performance
| Group | Acquisition - Day 5 Escape Latency (s) | Probe Trial - Time in Target Quadrant (%) |
| Vehicle | 15.2 ± 2.1 | 45.3 ± 3.8 |
| This compound | 42.5 ± 5.3 | 23.1 ± 2.9 |
Table 2: Histopathological Analysis
| Group | Hippocampal CA1 NeuN+ Cell Count | Cortical Iba-1+ Microglia Density (cells/mm²) |
| Vehicle | 12,500 ± 850 | 85 ± 12 |
| This compound | 7,800 ± 620 | 175 ± 25 |
Table 3: Biochemical Markers
| Group | Relative Cleaved Caspase-3 Levels | Relative γ-H2AX Levels |
| Vehicle | 1.0 ± 0.15 | 1.0 ± 0.2 |
| This compound | 3.8 ± 0.4 | 4.2 ± 0.5 |
Signaling Pathways
Caption: Proposed signaling pathway for this compound-induced neurodegeneration.
Conclusion
The protocol outlined in these application notes provides a detailed framework for establishing a novel animal model of neurodegeneration using the HDAC1/2 inhibitor this compound. This model, based on the induction of DNA damage and apoptosis in neurons, offers a valuable tool for studying the fundamental mechanisms of neurodegenerative processes and for the preclinical assessment of potential neuroprotective therapies. Researchers should consider this as a foundational protocol, and optimization of dose and treatment duration may be necessary to achieve the desired level of neurodegeneration for specific research questions. All animal procedures should be performed in accordance with institutional guidelines and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Offspring of C57BL/6J Mice Exhibit Improved Properties for Neurobehavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 6. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze (MWM) test [bio-protocol.org]
- 8. mmpc.org [mmpc.org]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 13. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BRD-6929 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with BRD-6929, a potent and selective inhibitor of HDAC1 and HDAC2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent, selective, and brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2 with IC50 values of 1 nM and 8 nM, respectively.[1][2][3] It demonstrates high affinity for HDAC1 and HDAC2 with Ki values of 0.2 nM and 1.5 nM, respectively.[1][2][3] Its molecular formula is C19H17N3O2S and it has a molecular weight of 351.42.[1] this compound is under investigation for its potential in mood-related behavioral model research.[1][2]
Q2: What are the known solubility limitations of this compound?
This compound is poorly soluble in aqueous solutions. It is listed as insoluble in water and ethanol.[4] This low aqueous solubility can present challenges for in vitro and in vivo experiments that require the compound to be in solution.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] However, the reported solubility in DMSO varies between suppliers. It is crucial to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][4] For some concentrations, ultrasonic assistance may be necessary to fully dissolve the compound.[1][2]
Troubleshooting Guide for this compound Solubility Issues
Problem: My this compound is precipitating when I dilute my DMSO stock into aqueous buffer or cell culture media.
This is a common issue due to the hydrophobic nature of this compound. The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous environment causes the compound to crash out of solution.
Solution Workflow
The following diagram outlines a systematic approach to troubleshoot and prevent precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized below. Note that values can vary between different suppliers and batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 mg/mL[1] | 71.14 mM[1] | Requires sonication; use of fresh, anhydrous DMSO is critical.[1][4] |
| DMSO | 17 mg/mL[4] | 48.37 mM[4] | --- |
| DMSO | ~5 mg/mL[2][6] | ~14.23 mM[2][6] | May require sonication.[2] |
| Water | Insoluble[4] | --- | --- |
| Ethanol | Insoluble[4] | --- | --- |
Experimental Protocols for Solubilization
For many applications, especially in vivo studies, a simple DMSO stock solution is not suitable due to toxicity and insolubility upon injection. The following are established protocols for preparing this compound formulations for administration.
Protocol 1: Co-solvent/Surfactant Formulation for In Vivo Studies
This protocol is suitable for achieving a clear solution for parenteral administration.
Caption: Workflow for preparing a co-solvent/surfactant formulation.
Detailed Steps:
-
Prepare a stock solution of this compound in DMSO. For example, a 17 mg/mL stock.[4]
-
To prepare a 1 mL working solution:
-
Take 50 µL of the 17 mg/mL clear DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 to this mixture and mix until clear.
-
Finally, add 500 µL of ddH2O to reach a final volume of 1 mL.[4]
-
-
The resulting solution should be a homogeneous suspension and is recommended for immediate use.[4]
Example Formulation Composition:
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 40% |
| Tween 80 | 5% |
| ddH2O | 50% |
Protocol 2: Formulation with a Complexation Agent (SBE-β-CD) for In Vivo Studies
This method utilizes a cyclodextrin to improve the aqueous solubility of this compound.
Detailed Steps:
-
Prepare a 20% SBE-β-CD solution in saline: Dissolve 2 g of SBE-β-CD in 10 mL of saline to get a clear solution. This solution is stable for one week at 4°C.[6]
-
Prepare a stock solution of this compound in DMSO. For example, a 20.8 mg/mL stock.[6]
-
To prepare a 1 mL working solution:
-
Take 100 µL of the 20.8 mg/mL clear DMSO stock solution.
-
Add it to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly to obtain a clear solution with a final this compound concentration of ≥ 2.08 mg/mL.[6]
-
Example Formulation Composition:
| Component | Percentage |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Signaling Pathway Context
This compound is a class I HDAC inhibitor. HDACs are crucial enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone acetylation, leading to a more open chromatin structure and altered gene expression.[1]
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
Technical Support Center: Managing BRD-6929 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the potential off-target effects of BRD-6929, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective, brain-penetrant inhibitor of class I histone deacetylases, specifically HDAC1 and HDAC2.[1] It exhibits high affinity for these targets with reported IC50 values of 1 nM for HDAC1 and 8 nM for HDAC2, and Ki values of 0.2 nM and 1.5 nM for HDAC1 and HDAC2, respectively.[1]
Q2: How selective is this compound within the HDAC family?
This compound displays significant selectivity for HDAC1 and HDAC2 over other HDAC isoforms. For instance, its IC50 for HDAC3 is 458 nM, and it shows minimal inhibition of HDACs 4 through 9 at concentrations up to 30 µM.[1]
Q3: What are the known on-target effects of this compound?
By inhibiting HDAC1 and HDAC2, this compound leads to an increase in the acetylation of histones (such as H2B, H3K9, and H4K12) and other non-histone proteins.[1] This alteration in protein acetylation can modulate gene expression and impact various cellular processes, including cell cycle progression and apoptosis.[2][3] In cellular assays, this compound has been shown to induce a dose-dependent increase in histone acetylation.[1]
Q4: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Off-target effects are unintended interactions of a small molecule with proteins other than its intended target.[4] These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated phenotypes that are not a consequence of inhibiting the primary target.[3][4] Understanding and controlling for off-target effects is crucial for accurately interpreting experimental data and for the development of safe and effective therapeutics.
Q5: Are there any known non-HDAC off-targets for this compound?
Currently, there is limited publicly available information detailing a comprehensive off-target profile of this compound against broader panels of proteins like kinases or GPCRs. While its selectivity within the HDAC family is well-documented, researchers should remain vigilant for potential off-target activities in their specific experimental systems.
Troubleshooting Guide: Unexpected Experimental Outcomes
Unexpected results when using this compound could be due to off-target effects, experimental variability, or specific cellular contexts. This guide provides steps to troubleshoot common issues.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Cellular phenotype is inconsistent with known HDAC1/2 inhibition biology. | Off-target effects of this compound. | 1. Perform a dose-response curve: Compare the concentration of this compound required to elicit the phenotype with its known IC50 for HDAC1/2. A significant discrepancy may suggest an off-target effect. 2. Use a structurally different HDAC1/2 inhibitor: If a different inhibitor with the same target profile does not reproduce the phenotype, it is likely an off-target effect of this compound. 3. Rescue experiment: If possible, overexpress a form of HDAC1 or HDAC2 that is resistant to this compound. If the phenotype is not reversed, it suggests off-target involvement.[4] |
| High levels of cytotoxicity are observed at effective concentrations. | Off-target toxicity or on-target toxicity in a specific cell line. | 1. Lower the concentration: Determine the minimal concentration of this compound required for on-target engagement (e.g., increased histone acetylation) and assess toxicity at that level. 2. Counter-screen in a null cell line: If available, use a cell line that does not express HDAC1 and HDAC2. Persistent toxicity would strongly indicate off-target effects. 3. Profile against toxicity panels: Consider screening this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).[4] |
| Variability in the extent of histone acetylation upon treatment. | Experimental inconsistency or issues with reagents. | 1. Confirm compound integrity: Ensure the stability and purity of your this compound stock. 2. Optimize treatment conditions: Verify the optimal treatment time and concentration for your specific cell line. 3. Standardize protocols: Ensure consistent cell density, passage number, and reagent preparation, particularly for lysis buffers and antibodies used in Western blotting. |
| No change in histone acetylation after treatment. | Insufficient compound concentration, poor cell permeability, or inactive compound. | 1. Increase concentration: Titrate this compound to higher concentrations. 2. Increase incubation time: Extend the duration of treatment. 3. Verify target engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to HDAC1/2 in your cells. 4. Check for compound degradation: Prepare a fresh stock solution of this compound. |
Experimental Protocols & Methodologies
To aid in the robust design and interpretation of experiments with this compound, detailed protocols for key validation assays are provided below.
Protocol 1: Western Blot for Histone Acetylation
This protocol is designed to measure the on-target activity of this compound by quantifying changes in histone acetylation levels.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold PBS with 5 mM sodium butyrate (HDAC inhibitor)
-
Triton Extraction Buffer (TEB): PBS, 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃, supplemented with 5 mM sodium butyrate
-
0.2 N HCl
-
2 M NaOH
-
Bradford assay reagent
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound and a vehicle control for the desired time.
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS containing sodium butyrate.
-
Lyse cells in TEB on ice.
-
Centrifuge to pellet nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in 0.2 N HCl and extract histones overnight at 4°C.
-
Centrifuge to remove debris and transfer the histone-containing supernatant to a new tube.
-
Neutralize the HCl with 2 M NaOH.[5]
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Normalize the acetyl-histone signal to a total histone loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to its target proteins (HDAC1/2) within a cellular context.[7]
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes or 96-well PCR plate
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Cell Harvest: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS.
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble HDAC1 and HDAC2 at each temperature point by Western blotting, using specific antibodies for HDAC1 and HDAC2.
-
-
Data Interpretation: In the presence of this compound, HDAC1 and HDAC2 should be stabilized, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.
Protocol 3: General Workflow for Off-Target Identification
For a more comprehensive analysis of potential off-targets, a chemoproteomics approach can be employed. This involves using a modified version of this compound to pull down interacting proteins from a cell lysate.
Methodology Overview:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates an affinity tag (e.g., biotin) via a linker, ensuring that the modification does not significantly impair its binding to HDAC1/2.
-
Affinity Purification:
-
Immobilize the tagged this compound onto a solid support (e.g., streptavidin beads).
-
Incubate the beads with cell lysate to allow for the binding of target and off-target proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins pulled down by the this compound probe with those from a control experiment (e.g., beads alone or beads with a structurally similar but inactive compound).
-
Proteins that are significantly enriched in the this compound pulldown are considered potential off-targets and require further validation.
-
Visualizing Key Concepts
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: HDAC1/2 signaling and the mechanism of this compound.
Caption: Workflow for investigating potential off-target effects.
Caption: Decision tree for troubleshooting experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BRD-6929 Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of BRD-6929 to minimize toxicity while maintaining efficacy in experimental settings.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins.[2] Inhibition of HDAC1 and HDAC2 by this compound leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression.[3][4][5] This can result in the upregulation of tumor suppressor genes, such as p21Waf1/Cip1 and p19INK4d, leading to cell cycle arrest and apoptosis in cancer cells.[3]
2. What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and experimental goals. However, based on its enzymatic inhibitory activity and observed effects in cancer cell lines, a starting point for dose-response experiments would be in the range of 0.1 µM to 1 µM. The IC50 for HDAC1 and HDAC2 inhibition is 0.04 µM and 0.1 µM, respectively.[1] The cytotoxic IC50 in HCT-116 cancer cells is approximately 0.5 µM, while it is significantly less toxic to normal human mammary epithelial cells (IC50 > 50 µM).
3. How can I determine the optimal, non-toxic dosage for my specific cell line?
To determine the optimal, non-toxic dosage of this compound for your cell line, it is essential to perform a dose-response experiment to determine the therapeutic window. This involves assessing both the efficacy (e.g., inhibition of cell proliferation, induction of apoptosis) and toxicity (e.g., cell viability) across a range of concentrations.
A recommended workflow is as follows:
-
Determine the Cytotoxic IC50: Use a cell viability assay, such as the MTT assay, to determine the concentration of this compound that reduces cell viability by 50% in your cancer cell line of interest. It is also highly recommended to perform this assay on a non-cancerous cell line to assess selectivity.
-
Determine the Efficacious Concentration (EC50): Measure a desired biological effect, such as the induction of apoptosis (e.g., using Annexin V staining) or the inhibition of cell proliferation, at various concentrations of this compound.
-
Calculate the Therapeutic Index: The therapeutic index is the ratio of the cytotoxic concentration to the efficacious concentration (e.g., IC50 for cytotoxicity / EC50 for apoptosis induction). A higher therapeutic index indicates a wider window between the dose required for a therapeutic effect and the dose that causes toxicity.
4. What are the common signs of this compound-induced toxicity in vitro?
Common signs of in vitro toxicity include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment from the culture plate, and membrane blebbing.
-
Induction of apoptosis or necrosis, which can be measured by assays such as Annexin V/Propidium Iodide staining.
-
Cell cycle arrest at specific phases.
5. What is a recommended in vivo starting dose and vehicle formulation?
For in vivo studies in mice, a previously reported dosage is 22.5 mg/kg administered via intraperitoneal (i.p.) injection.[6] A commonly used vehicle formulation for this compound is a solution of 2% DMSO, 49% PEG400, and 49% saline.[6] It is crucial to monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur. As with in vitro studies, the optimal in vivo dose will depend on the specific animal model and experimental design, and a dose-escalation study may be necessary. Another study reported a single i.p. dose of 45 mg/kg.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High level of cell death observed even at low concentrations. | The cell line is highly sensitive to HDAC inhibition. | Perform a more granular dose-response curve starting from a much lower concentration (e.g., in the low nanomolar range). Ensure accurate and consistent dilutions of the compound. |
| No significant effect on cell viability or proliferation at expected effective concentrations. | The cell line may be resistant to HDAC1/2 inhibition. The compound may have degraded. | Confirm the expression and activity of HDAC1 and HDAC2 in your cell line. Verify the integrity of your this compound stock solution. Consider testing other HDAC inhibitors with different selectivity profiles. |
| Inconsistent results between experiments. | Variations in cell seeding density, passage number, or treatment duration. Inconsistent preparation of the this compound working solution. | Standardize your experimental protocol. Ensure cells are in the logarithmic growth phase. Prepare fresh working solutions of this compound for each experiment from a stable stock solution. |
| Precipitation of this compound in culture medium. | The concentration of this compound exceeds its solubility in the culture medium. The final DMSO concentration is too high. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept to a minimum (typically <0.5%). Prepare a more dilute stock solution if necessary. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Toxicity of this compound
| Parameter | Value | Cell Line/System | Reference |
| HDAC1 IC50 | 0.04 µM | Enzymatic Assay | [1] |
| HDAC2 IC50 | 0.1 µM | Enzymatic Assay | [1] |
| Cytotoxic IC50 | 0.5 µM | HCT-116 (Human Colon Carcinoma) | |
| Cytotoxic IC50 | > 50 µM | Human Mammary Epithelial Cells (HMEC) |
Table 2: In Vivo Dosage of this compound in Mice
| Dosage | Route of Administration | Vehicle | Reference |
| 22.5 mg/kg | Intraperitoneal (i.p.) | 2% DMSO, 49% PEG400, 49% Saline | [6] |
| 45 mg/kg | Intraperitoneal (i.p.) | Not specified in detail | [7][8] |
Key Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay in HCT-116 Cells
This protocol is adapted from a general MTT assay protocol for HCT-116 cells.[9][10][11]
Materials:
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vivo Administration of this compound in Mice
This protocol is based on a study using this compound in aged mice.[6]
Materials:
-
This compound
-
DMSO
-
PEG400
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing 2% DMSO, 49% PEG400, and 49% saline. For example, to make 10 mL of vehicle, mix 200 µL of DMSO, 4.9 mL of PEG400, and 4.9 mL of saline.
-
This compound Solution Preparation: Dissolve this compound in the prepared vehicle to achieve the desired final concentration for injection. For a 22.5 mg/kg dose with an injection volume of 7.5 mL/kg, the required concentration is 3 mg/mL.
-
Administration: Administer the this compound solution or vehicle to the mice via intraperitoneal (i.p.) injection. The injection volume should be adjusted based on the individual animal's body weight.
-
Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
Visualizations
Caption: Signaling pathway of this compound inducing cell cycle arrest and apoptosis.
Caption: Workflow for determining the optimal dosage of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 1 and 2 differentially regulate apoptosis by opposing effects on extracellular signal-regulated kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | inhibitor of HDAC1 and HDAC2 | CAS 849234-64-6 | HDAC 1/2 抑制剂 | 美国InvivoChem [invivochem.cn]
- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Licochalcone C Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with BRD-6929
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results with BRD-6929.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2).[1][2][3] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. This "hyperacetylation" results in a more open chromatin structure (euchromatin), which can alter gene expression, leading to outcomes such as cell cycle arrest, cellular differentiation, and apoptosis.[4][5]
Q2: What are the direct molecular targets of this compound?
The primary molecular targets of this compound are HDAC1 and HDAC2. It binds to the zinc-containing catalytic domain of these enzymes, blocking their deacetylase activity.[6] While it is highly selective for HDAC1 and HDAC2, like many small molecule inhibitors, high concentrations may lead to off-target effects.
Q3: How should I prepare and store this compound stock solutions?
For optimal results, it is crucial to handle and store this compound correctly. It is recommended to dissolve this compound in fresh, high-quality dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium or experimental buffer immediately before use.
Troubleshooting Guide
Issue 1: High Variability Between Experimental Replicates
Q: I am observing significant variability in my results between replicates treated with this compound. What could be the cause?
A: High variability can stem from several factors related to compound handling and experimental setup.
Potential Causes and Solutions:
-
Inconsistent Compound Dissolution: this compound may not be fully dissolved in DMSO or may have precipitated out of solution.
-
Solution: Ensure the compound is completely dissolved in fresh DMSO.[1] Before preparing your working solution, visually inspect the stock solution for any precipitate. If precipitate is present, gently warm the solution and vortex until it is fully dissolved.
-
-
Uneven Drug Distribution: Inconsistent mixing of the final working solution into the cell culture medium can lead to uneven exposure of cells to the compound.
-
Solution: After adding this compound to your culture medium, mix thoroughly by gentle pipetting or swirling before adding it to your cells.
-
-
Cell Seeding Density: Variations in the number of cells seeded per well can lead to different responses to the treatment.
-
Solution: Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette for plating.
-
Issue 2: Higher-Than-Expected Cell Toxicity or Off-Target Effects
Q: My cells are showing signs of significant toxicity even at low concentrations of this compound, or I suspect off-target effects. What should I do?
A: Unexplained toxicity can be due to issues with the compound's solvent or concentration, or inherent sensitivities of the cell line.
Potential Causes and Solutions:
-
DMSO Toxicity: The concentration of DMSO in the final culture medium may be too high.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below a toxic level, typically less than 0.5%. Run a vehicle control (medium with the same concentration of DMSO as your treatment group) to assess the effect of the solvent alone.
-
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to HDAC inhibitors.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range of concentrations to identify the IC50 value for cytotoxicity.
-
-
Incorrect Concentration Calculation: Errors in calculating dilutions can lead to unintentionally high concentrations of the compound.
-
Solution: Double-check all calculations for preparing stock and working solutions.
-
Issue 3: Lack of Expected Biological Effect
Q: I am not observing the expected biological effect (e.g., changes in gene expression, cell cycle arrest) after treating my cells with this compound. What could be wrong?
A: A lack of effect can be due to compound inactivity, insufficient treatment time, or issues with the experimental readout.
Potential Causes and Solutions:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Use freshly prepared stock solutions or aliquots that have not been subjected to multiple freeze-thaw cycles.
-
-
Insufficient Treatment Duration: The duration of treatment may not be long enough to induce the desired biological changes.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and endpoint.
-
-
Sub-optimal Assay Conditions: The assay used to measure the biological effect may not be sensitive enough or may be performed at an inappropriate time point.
-
Solution: Optimize your assay conditions and ensure that you are measuring the endpoint at a time when the effect is expected to be maximal.
-
Key Compound Data
| Parameter | Value | Reference |
| Target | HDAC1 / HDAC2 | [1] |
| IC50 (HDAC1) | 0.04 µM | [1] |
| IC50 (HDAC2) | 0.1 µM | [1] |
| Solubility in DMSO | 17 mg/mL (48.37 mM) | [1] |
Visualizing the Mechanism and Troubleshooting Workflow
Caption: Mechanism of this compound action on histone acetylation.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Experimental Protocols
Protocol: Cell Viability Assay Using this compound
This protocol describes a general procedure for assessing the effect of this compound on the viability of a cancer cell line (e.g., HCT116) using a resazurin-based assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
HCT116 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from your 10 mM stock. Aim for final concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours.
-
-
Cell Viability Assessment:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence with a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. HDAC1/2 Inhibitor Therapy Improves Multiple Organ Systems in Aged Mice - Rapamycin Longevity News [rapamycin.news]
- 3. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. HDAC inhibitors: clinical update and mechanism-based potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Addressing Cellular Toxicity of BRD-6929 and Other HDAC Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the HDAC inhibitor BRD-6929 and other related compounds. The information is designed to help address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1] Its primary mechanism of action is to block the enzymatic activity of these HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can, in turn, affect gene expression and various cellular processes.
Q2: What are the common cellular effects observed after treatment with this compound?
As a selective HDAC1/2 inhibitor, this compound can induce a range of cellular effects, including:
-
Cell Cycle Arrest: Inhibition of HDAC1 and HDAC2 has been shown to cause cell cycle blockage.[2]
-
Apoptosis: Treatment with selective HDAC1/2 inhibitors can lead to programmed cell death.[2]
-
Changes in Gene Expression: By increasing histone acetylation, this compound can alter the transcription of various genes, including the upregulation of tumor suppressor genes like p21.[3][4]
Q3: What are the potential off-target effects of HDAC inhibitors?
While this compound is selective for HDAC1 and HDAC2, it's important to be aware of potential off-target effects that have been observed with other HDAC inhibitors. Some studies suggest that certain HDAC inhibitors can bind to other metalloenzymes.[5][6] For instance, the metallo-beta-lactamase domain-containing protein 2 (MBLAC2) has been identified as a frequent off-target of hydroxamate-based HDAC inhibitors.[6] Researchers should consider the possibility of off-target effects when interpreting experimental results.
Q4: How can I mitigate the cellular toxicity of this compound in my experiments?
If you are observing excessive toxicity in your cell line, consider the following strategies:
-
Dose Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that elicits the desired biological effect with minimal toxicity.
-
Time-Course Experiments: Assess the time-dependent effects of the inhibitor. Shorter incubation times may be sufficient to observe the desired phenotype without causing widespread cell death.
-
Combination Therapy: In some contexts, combining HDAC inhibitors with other therapeutic agents can enhance efficacy and potentially allow for the use of lower, less toxic concentrations of each drug.[7][8][9]
Troubleshooting Guides
Problem 1: Higher than expected cytotoxicity observed across multiple cell lines.
Possible Cause:
-
Concentration too high: The concentration of this compound being used may be above the optimal range for the specific cell lines.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration in the culture medium.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to HDAC inhibition.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations to determine the IC50 value for your cell lines of interest. This will help identify a suitable working concentration.
-
Solvent Control: Always include a vehicle control (medium with the same concentration of solvent) to assess the contribution of the solvent to cytotoxicity.
-
Consult Literature for Similar Cell Lines: Review published studies that have used this compound or other selective HDAC1/2 inhibitors in similar cell models to guide your concentration selection.
-
Reduce Incubation Time: If high toxicity is observed at later time points, consider analyzing cellular effects at earlier time points.
Problem 2: Inconsistent or unexpected experimental results.
Possible Cause:
-
Compound Instability: The stability of this compound in your experimental conditions (e.g., culture medium, temperature) may be a factor.
-
Off-Target Effects: As mentioned in the FAQs, unexpected phenotypes could be due to the inhibitor affecting proteins other than HDAC1 and HDAC2.[5][10]
-
Cellular Context: The effects of HDAC inhibition can be highly dependent on the genetic and epigenetic background of the cell line.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare fresh working solutions of this compound for each experiment to ensure its potency.
-
Validate Target Engagement: If possible, perform a Western blot to confirm an increase in histone acetylation (e.g., acetylated H3K18, H3K56, H4K8) in response to treatment, confirming that the inhibitor is engaging its target.[2]
-
Use a Secondary, Structurally Different HDAC1/2 Inhibitor: To confirm that the observed phenotype is due to HDAC1/2 inhibition, consider using another selective inhibitor with a different chemical structure.
-
Knockdown of HDAC1/2: As a more specific approach, use siRNA or shRNA to knock down HDAC1 and HDAC2 and see if this phenocopies the effects of this compound.[4]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| HDAC1 | 0.04 |
| HDAC2 | 0.1 |
Data sourced from Selleck Chemicals.[1]
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (and a vehicle control) for the desired time.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (and a vehicle control).
-
Harvest cells and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells for at least 30 minutes on ice (or store at -20°C).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Visualizations
Caption: Experimental workflow for assessing cellular toxicity.
Caption: Simplified p53 signaling pathway and HDACi effect.
Caption: Simplified NF-κB signaling and HDACi effect.
Caption: Simplified autophagy pathway and HDACi effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of BRD-6929 during experiments
Welcome to the technical support center for BRD-6929. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental outcomes.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may lead to the degradation of this compound during your experiments. By following these recommendations, you can minimize compound loss and ensure reliable and reproducible results.
Issue 1: Loss of Activity in Aqueous Solutions
Symptoms:
-
Diminished or inconsistent biological activity in cell-based assays.
-
Precipitate formation in aqueous buffers or cell culture media over time.
-
Discrepancies between expected and observed experimental outcomes.
Root Cause: this compound, like many small molecules containing hydroxamic acid moieties, is susceptible to hydrolysis in aqueous environments. This degradation is often accelerated by non-neutral pH and elevated temperatures.
Recommendations:
-
Fresh Preparation: Always prepare aqueous working solutions of this compound fresh for each experiment. It is not recommended to store this compound in aqueous buffers for extended periods.
-
pH Considerations: Maintain the pH of your experimental buffer as close to neutral (pH 7.2-7.4) as possible, unless the experimental protocol requires otherwise. Be aware that the hydroxamic acid group can undergo acid-catalyzed hydrolysis.
-
Temperature Control: During experiments, keep solutions containing this compound on ice when not in immediate use to slow down potential degradation. For long-term incubations, ensure the temperature is strictly controlled and validated.
Issue 2: Inactivation of Stock Solutions
Symptoms:
-
Gradual decrease in the potency of the compound over time, even with fresh dilutions.
-
Inconsistent results between experiments performed on different dates using the same stock solution.
Root Cause: Improper storage and handling of stock solutions can lead to degradation. Factors such as frequent freeze-thaw cycles, exposure to moisture, and inappropriate storage temperatures can compromise the stability of this compound in DMSO.
Recommendations:
-
Proper Storage: Store the solid powder of this compound at -20°C for up to 3 years.
-
Stock Solution Storage: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot this stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Use of Fresh DMSO: Ensure that the DMSO used for preparing stock solutions is of high quality and anhydrous. Moisture-absorbing DMSO can reduce the solubility and stability of this compound.[2]
Issue 3: Potential for Photodegradation
Symptoms:
-
Loss of compound activity in experiments conducted under bright laboratory light.
-
Discoloration of the compound solution upon exposure to light.
Root Cause: this compound contains a benzamide functional group, and compounds with such structures can be susceptible to photodegradation upon exposure to UV or high-intensity visible light.
Recommendations:
-
Protection from Light: Protect all solutions containing this compound from light by using amber-colored vials or by wrapping containers with aluminum foil.
-
Minimize Light Exposure: During experimental procedures, minimize the exposure of the compound to direct, bright light.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, store the solid (powder) form of this compound at -20°C. This will ensure its stability for up to 3 years.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO up to 17 mg/mL (48.37 mM).[2]
Q3: How long are stock solutions of this compound in DMSO stable?
A3: When stored in single-use aliquots to avoid freeze-thaw cycles, stock solutions in DMSO are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1]
Q4: Can I store this compound in aqueous buffers like PBS or cell culture media?
A4: No, it is strongly recommended to prepare working solutions of this compound in aqueous buffers or media fresh for each experiment. The compound is not stable in aqueous solutions for extended periods. For in vivo studies, the mixed solution should be used immediately for optimal results.[2]
Q5: What are the main factors that can cause this compound to degrade?
A5: The primary factors that can lead to the degradation of this compound are:
-
Hydrolysis: Instability in aqueous solutions.
-
Temperature: Accelerated degradation at higher temperatures.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions.
-
Light: Potential for photodegradation.
-
pH: Susceptibility to acid-catalyzed hydrolysis.
Q6: How can I check if my this compound has degraded?
A6: The most reliable method to check for degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products and quantify its remaining concentration. A decrease in the peak area of this compound over time would indicate degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| Stock Solution in DMSO | -20°C | 1 month |
| -80°C | 6 months | |
| Working Solution (Aqueous) | N/A | Prepare fresh daily |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 17 mg/mL (48.37 mM) |
| Water | Insoluble |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of desired concentration (e.g., 10 mM) by dissolving the appropriate amount of solid this compound in anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final desired concentration in your pre-warmed cell culture medium or assay buffer.
-
Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Add the freshly prepared working solution to your experimental setup without delay.
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Factors leading to the degradation of this compound.
Caption: Simplified signaling pathway showing this compound's inhibition of HDAC1/2.
References
Technical Support Center: Overcoming Resistance to HDAC Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Histone Deacetylase (HDAC) inhibitors in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to the HDAC inhibitor treatment. What are the common initial troubleshooting steps?
A1: Lack of response to an HDAC inhibitor can be due to several factors. Here are the initial steps to troubleshoot this issue:
-
Confirm Compound Activity: Ensure the HDAC inhibitor is active. Use a positive control cell line known to be sensitive to the inhibitor.
-
Verify Target Engagement: Confirm that the inhibitor is engaging its target by measuring the acetylation levels of histones (e.g., H3K9ac, H3K27ac) or non-histone proteins like α-tubulin via Western blot. A lack of increased acetylation suggests a problem with the compound's potency or cell permeability.
-
Assess Cell Viability Accurately: Use a reliable method to measure cell viability, such as a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein AM, Propidium Iodide).
-
Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Resistance might be relative and could be overcome at higher concentrations or with longer exposure.
Q2: I've confirmed my HDAC inhibitor is active, but my cells still show resistance. What are the potential intrinsic resistance mechanisms?
A2: Intrinsic resistance can be mediated by several cellular mechanisms that pre-exist in the cancer cells. Key mechanisms include:
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the HDAC inhibitor out of the cell, reducing its intracellular concentration.[1][2][3][4]
-
Pro-survival Signaling: Constitutive activation of pro-survival signaling pathways can counteract the pro-apoptotic effects of HDAC inhibitors. Common pathways include PI3K/AKT, MAPK, and NF-κB.[5][6]
-
High Levels of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can prevent the induction of apoptosis by HDAC inhibitors.[6][7][8]
-
Epigenetic Silencing: Pre-existing DNA methylation at tumor suppressor gene promoters can prevent their re-expression even when histone acetylation is increased by HDAC inhibitors.[5]
Q3: My cancer cells initially responded to the HDAC inhibitor but have now developed resistance. What are the likely acquired resistance mechanisms?
A3: Acquired resistance develops over time with continuous exposure to the drug. Common mechanisms include:
-
Upregulation of ABC Transporters: Similar to intrinsic resistance, prolonged treatment can lead to the selection of cells with increased expression of ABC transporters.[1][2]
-
Alterations in HDAC Expression: Changes in the expression levels of different HDAC isoforms can alter the sensitivity to specific inhibitors.[6]
-
Activation of Alternative Survival Pathways: Cells can adapt by activating alternative pro-survival signaling pathways to bypass the effects of the HDAC inhibitor.
-
Selection for Pre-existing Resistant Subclones: A heterogeneous tumor may contain a small population of resistant cells that are selected for and expand under the pressure of the treatment.
Troubleshooting Guides
Issue 1: Decreased Intracellular Accumulation of the HDAC Inhibitor
This guide helps you determine if drug efflux is the cause of resistance and how to address it.
Symptoms:
-
The cell line is resistant to the HDAC inhibitor.
-
Western blot analysis shows no significant increase in histone acetylation upon treatment.
-
The cell line is known to express or has been shown to upregulate ABC transporters.
Experimental Workflow to Diagnose and Overcome Drug Efflux:
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. HDAC inhibitor-induced drug resistance involving ATP-binding cassette transporters (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human ATP-binding cassette transporters ABCB1 and ABCG2 confer resistance to histone deacetylase 6 inhibitor ricolinostat (ACY-1215) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of histone deacetylase inhibitors on ATP-binding cassette transporters in lung cancer A549 and colorectal cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
methods to reduce variability in BRD-6929 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vivo studies involving the selective HDAC1 and HDAC2 inhibitor, BRD-6929.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. Its mechanism of action involves the inhibition of these enzymes, which play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDAC1 and HDAC2, this compound leads to an increase in the acetylation of histones and other non-histone proteins. This alteration in protein acetylation can result in the transcriptional activation of certain genes, including tumor suppressor genes, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.
Q2: What are the key pharmacokinetic parameters of this compound in mice?
Pharmacokinetic data for this compound has been reported following a single 45 mg/kg intraperitoneal (IP) injection in mice. These parameters are crucial for designing in vivo experiments and interpreting results.
| Parameter | Plasma | Brain |
| Cmax | 17.7 µM | 0.83 µM |
| T½ | 7.2 hours | 6.4 hours |
| AUC | 25.6 µM/Lhr | 3.9 µM/Lhr |
Q3: What are the recommended formulations for this compound in vivo studies?
Two common formulations have been described for the in vivo administration of this compound. The choice of formulation can impact the compound's solubility, stability, and bioavailability, thereby influencing experimental variability.
-
Formulation 1 (Aqueous-based): A stock solution of this compound in DMSO is diluted with PEG300, followed by the addition of Tween 80 and finally ddH₂O. A suggested ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.
-
Formulation 2 (Oil-based): A stock solution of this compound in DMSO is diluted in corn oil. For example, a 1:19 dilution of a 4 mg/mL DMSO stock in corn oil.
It is recommended to prepare these formulations fresh for each experiment to minimize the risk of degradation and ensure consistent dosing.
Troubleshooting Guide to Reduce Variability
Variability in in vivo studies can arise from multiple sources, including the compound itself, the animal model, and experimental procedures. This guide provides a structured approach to identifying and mitigating these sources of variability.
Issue 1: Inconsistent or unexpected experimental outcomes.
This can manifest as high variability between animals in the same group or a lack of dose-response relationship.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Compound Formulation | - Prepare fresh formulation for each experiment. - Ensure complete dissolution of this compound in the initial DMSO stock. - For the aqueous-based formulation, add components in the correct order and ensure thorough mixing at each step. - For the oil-based formulation, ensure a homogenous suspension is achieved and maintained during dosing. |
| Inaccurate Dosing | - Calibrate all pipettes and syringes regularly. - Dose animals based on their individual, most recent body weight. - Ensure proper administration technique (e.g., for IP injections, ensure the compound is delivered into the peritoneal cavity). |
| Animal-Related Factors | - Use animals from a single, reputable supplier. - House animals under standardized conditions (temperature, humidity, light-dark cycle). - Acclimatize animals to the facility and handling procedures for at least one week before the study. - Randomize animals into treatment groups based on body weight. |
Issue 2: High inter-animal variability in pharmacokinetic or pharmacodynamic readouts.
This can be observed as wide error bars in measurements of plasma concentration, tumor growth, or biomarker levels.
| Potential Cause | Troubleshooting Steps |
| Variable Drug Absorption and Distribution | - Standardize the fasting period for animals before dosing, as food can affect absorption. - Ensure consistent timing of sample collection relative to dosing for all animals. - For subcutaneous or intramuscular injections, rotate injection sites to minimize local tissue effects. |
| Differences in Animal Metabolism | - Use a genetically homogenous animal strain. - Ensure animals are of a similar age and sex, as these factors can influence drug metabolism. - Be aware of potential off-target effects of HDAC inhibitors that could indirectly influence variability. While specific off-targets for this compound are not well-documented, HDAC inhibitors as a class can have broad biological effects. |
| Technical Variability in Sample Analysis | - Standardize sample processing and storage procedures. - Use validated analytical methods for quantifying this compound and biomarkers. - Include appropriate quality control samples in each analytical run. |
Experimental Protocols
Representative Protocol for an In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
This protocol is a general guideline and should be adapted based on the specific tumor model and experimental objectives.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma) bearing subcutaneous tumors derived from a relevant human cancer cell line.
-
Tumor Implantation and Growth:
-
Inject tumor cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Dosing:
-
Prepare the chosen formulation of this compound fresh on each day of dosing.
-
A starting dose of 22.5 mg/kg administered via intraperitoneal injection once daily is a reasonable starting point based on published studies. Dose adjustments may be necessary based on tolerability and efficacy in the specific model.
-
The control group should receive the vehicle formulation following the same schedule and route of administration.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., histone acetylation levels by western blot or immunohistochemistry).
-
Plasma samples can also be collected for pharmacokinetic analysis.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for high variability.
identifying and mitigating compensatory mechanisms to BRD-6929
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential compensatory mechanisms when using the selective HDAC1 and HDAC2 inhibitor, BRD-6929.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Class I histone deacetylases HDAC1 and HDAC2.[1][2] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which alters chromatin structure and gene expression, ultimately affecting cellular processes like proliferation and survival.[1][3]
Q2: What are the typical in vitro and in vivo concentrations to use for this compound?
-
In vitro: this compound exhibits IC50 values of approximately 0.04 µM (40 nM) for HDAC1 and 0.1 µM (100 nM) for HDAC2.[1] Effective concentrations in cell culture can range from 1 to 20 µM, depending on the cell type and experimental duration.[2]
-
In vivo: A dosage of 45 mg/kg administered via intraperitoneal injection has been used in mice.[2]
Q3: What are the known solubility characteristics of this compound?
This compound is soluble in DMSO at approximately 17 mg/mL (48.37 mM).[1] For in vivo studies, formulations using PEG300, Tween80, and ddH2O, or corn oil have been described.[1] It is recommended to use fresh DMSO as its moisture-absorbing properties can reduce solubility.[1]
Q4: What are the expected phenotypic effects of this compound treatment?
Treatment with this compound can induce a variety of cellular responses, including antiproliferative effects in cancer cell lines, increased histone acetylation (e.g., H2B, H3K9, H4K12), and in some contexts, mood-related behavioral changes in animal models.[1][2]
Troubleshooting Guide: Identifying and Mitigating Compensatory Mechanisms
Cells can develop resistance to HDAC inhibitors through the activation of compensatory signaling pathways. Below are common issues and troubleshooting strategies.
Issue 1: Decreased or Lack of Efficacy of this compound Over Time
A diminished response to this compound may indicate the activation of pro-survival signaling pathways that counteract the effects of HDAC inhibition.
-
Possible Cause 1: Upregulation of Anti-Apoptotic Proteins
-
Identification: Increased expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, can confer resistance to HDAC inhibitors.[4]
-
Mitigation Strategy:
-
Assess Protein Levels: Perform western blotting or quantitative proteomics to measure the levels of Bcl-2 family proteins in this compound-treated versus control cells.
-
Co-treatment: Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax) to restore sensitivity to this compound.
-
-
-
Possible Cause 2: Activation of Pro-Survival Kinase Signaling
-
Identification: Activation of pathways such as MAPK (MEK/ERK) and PI3K/Akt has been associated with resistance to HDAC inhibitors.[4]
-
Mitigation Strategy:
-
Assess Pathway Activation: Use phospho-specific antibodies in western blotting to detect phosphorylated (active) forms of key kinases like MEK, ERK, and Akt in response to this compound treatment.
-
Co-treatment: Combine this compound with a MEK inhibitor (e.g., Trametinib) or a PI3K/Akt inhibitor (e.g., GDC-0941) to synergistically block proliferation.[5][6]
-
-
Issue 2: Heterogeneous Response to this compound Within a Cell Population
Variability in response may suggest pre-existing resistant clones or the emergence of resistance in a subpopulation of cells.
-
Possible Cause: Pre-existing or Acquired Mutations
-
Identification: Mutations in genes within the Hippo, MAPK, and JAK-STAT signaling pathways can modulate the cellular response to small-molecule inhibitors.[5][6]
-
Mitigation Strategy:
-
Genomic Analysis: Perform genomic sequencing of resistant cell populations to identify potential mutations in key signaling pathways.
-
Functional Screens: Utilize CRISPR/Cas9 screens to identify genes that, when knocked out, confer resistance to this compound.[5][6] This can reveal novel compensatory mechanisms.
-
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type |
| IC50 (HDAC1) | 0.04 µM (40 nM)[1] | Human (recombinant) | Enzymatic Assay |
| IC50 (HDAC2) | 0.1 µM (100 nM)[1] | Human (recombinant) | Enzymatic Assay |
| Ki (HDAC1) | 0.2 nM[2] | Not Specified | Binding Assay |
| Ki (HDAC2) | 1.5 nM[2] | Not Specified | Binding Assay |
| In vivo Cmax (Plasma) | 17.7 µM[2] | Mouse | Pharmacokinetic Analysis |
| In vivo T1/2 (Plasma) | 7.2 hours[2] | Mouse | Pharmacokinetic Analysis |
| In vivo Cmax (Brain) | 0.83 µM[2] | Mouse | Pharmacokinetic Analysis |
| In vivo T1/2 (Brain) | 6.4 hours[2] | Mouse | Pharmacokinetic Analysis |
Experimental Protocols
Protocol 1: Western Blot Analysis of Pro-Survival Pathway Activation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and for different time points (e.g., 6, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-MEK, MEK, p-ERK, ERK, p-Akt, Akt, Bcl-2, Bcl-xL, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
Protocol 2: Co-treatment Synergy Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Preparation: Prepare a dose-response matrix of this compound and a co-treatment agent (e.g., a MEK inhibitor).
-
Treatment: Treat cells with single agents and combinations of both drugs at various concentrations. Include a vehicle-treated control.
-
Viability Assay: After 72 hours of incubation, assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each condition. Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Caption: Compensatory pro-survival pathways activated in response to this compound.
Caption: Workflow for investigating and mitigating resistance to this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase inhibitors: emerging mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
troubleshooting BRD-6929 delivery across the blood-brain barrier
Welcome to the technical support center for BRD-6929. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the delivery of this compound across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your experiments with this compound.
FAQ 1: What are the known physicochemical properties of this compound?
FAQ 2: My in vitro BBB model shows low permeability of this compound. What could be the issue?
Several factors could contribute to low permeability in an in vitro model. Consider the following troubleshooting steps:
-
Model Integrity: The tightness of your in vitro BBB model is crucial.[5]
-
Measure Transendothelial Electrical Resistance (TEER): Low TEER values indicate a leaky barrier. Ensure your cell culture conditions are optimal for tight junction formation.[5]
-
Cell Type and Co-culture: Monolayers of endothelial cells may not fully replicate the in vivo BBB. Co-culturing with astrocytes and pericytes can enhance barrier properties.[6]
-
-
Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.[7]
-
Use of Inhibitors: Include a known P-gp inhibitor (e.g., verapamil, cyclosporin A) in your assay to see if the permeability of this compound increases.
-
-
Compound Stability: Ensure this compound is not degrading in your culture medium over the course of the experiment. Analyze the concentration of the compound in the donor and receiver compartments at the end of the assay.
FAQ 3: I am observing inconsistent brain concentrations of this compound in my in vivo studies. What are the potential causes?
Inconsistent in vivo results can be challenging. Here are some areas to investigate:
-
Route of Administration and Formulation:
-
The method of administration (e.g., intravenous, intraperitoneal) can significantly impact bioavailability and brain uptake.[8] Ensure consistent administration technique.
-
This compound is soluble in DMSO.[1] For in vivo studies, it's crucial to use a well-tolerated vehicle. A common formulation involves dissolving the compound in DMSO first, then diluting with other vehicles like PEG300, Tween80, and saline.[1] Inconsistent formulation can lead to variable absorption.
-
-
Metabolism: Rapid metabolism in the periphery can reduce the amount of this compound available to cross the BBB.
-
Animal Handling and Variability:
-
Stress and anesthesia can influence blood flow and BBB permeability. Standardize animal handling procedures.
-
Ensure consistency in the age, sex, and strain of the animals used in your studies.
-
FAQ 4: How can I confirm that this compound is engaging its target (HDAC1/2) in the brain?
Target engagement can be assessed by measuring the downstream effects of HDAC inhibition.
-
Histone Acetylation: The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC2, leading to an increase in histone acetylation.[9]
-
Western Blot or ELISA: After in vivo administration of this compound, collect brain tissue and measure the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) using Western blot or ELISA. An increase in acetylation compared to vehicle-treated animals would indicate target engagement.[10]
-
Immunohistochemistry: This technique can be used to visualize the localization of acetylated histones within different brain regions.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound Molecular Weight | 351.42 g/mol | [1] |
| This compound Molecular Formula | C₁₉H₁₇N₃O₂S | [1] |
| HDAC1 IC₅₀ | 0.04 µM (40 nM) | [1] |
| HDAC2 IC₅₀ | 0.1 µM (100 nM) | [1] |
| Mouse Pharmacokinetics (45 mg/kg, i.p.) | [2] | |
| Plasma Cₘₐₓ | 17.7 µM | [2] |
| Plasma T₁/₂ | 7.2 hours | [2] |
| Plasma AUC | 25.6 µM/Lhr | [2] |
| Brain Cₘₐₓ | 0.83 µM | [2] |
| Brain T₁/₂ | 6.4 hours | [2] |
| Brain AUC | 3.9 µM/Lhr | [2] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes a method to assess the permeability of this compound across an in vitro BBB model.
-
Cell Culture:
-
TEER Measurement:
-
Measure the TEER of the endothelial monolayer to confirm barrier integrity.[5] Values should be stable and sufficiently high before starting the permeability assay.
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) and basal (receiver) compartments with fresh assay buffer.
-
Add this compound to the apical compartment at a known concentration.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basal compartment.
-
To maintain sink conditions, replace the volume of the collected sample with fresh assay buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Protocol 2: In Vivo Assessment of this compound Brain Penetration in Mice
This protocol outlines a procedure to determine the brain-to-plasma concentration ratio of this compound in mice.
-
Compound Administration:
-
Sample Collection:
-
At predetermined time points after administration (e.g., 1, 2, 4, 8 hours), anesthetize the mice.[8]
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.[8]
-
Perform transcardial perfusion with saline to remove blood from the brain vasculature.
-
Harvest the brain and store it appropriately (e.g., flash-freeze in liquid nitrogen).
-
-
Sample Processing:
-
Centrifuge the blood to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.[13]
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma and brain homogenate samples using a validated analytical method such as LC-MS/MS.[14]
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma Where:
-
C_brain is the concentration of this compound in the brain.
-
C_plasma is the concentration of this compound in the plasma.
-
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. In Vivo Blood-Brain-Barrier Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 10. A novel histone deacetylase inhibitor exerts promising anti‐breast cancer activity via triggering AIFM1‐dependent programmed necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 12. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BRD-6929 and Prostratin Synergy in HIV Latency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synergistic use of BRD-6929 and prostratin in HIV latency reversal experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is the proposed mechanism of synergistic action between this compound and prostratin in reactivating latent HIV?
A1: The synergy between this compound and prostratin stems from their distinct and complementary mechanisms targeting different stages of HIV-1 transcription. Prostratin, a protein kinase C (PKC) activator, primarily stimulates the canonical NF-κB signaling pathway.[1] This leads to the translocation of the p65/p50 heterodimer to the nucleus, where it binds to κB enhancer elements in the HIV-1 Long Terminal Repeat (LTR) and initiates transcription.
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1][2] In latently infected cells, the HIV-1 promoter is often epigenetically silenced, with tightly wound chromatin (heterochromatin) preventing access of transcription machinery. HDACs contribute to this state by removing acetyl groups from histones. By inhibiting HDAC1 and HDAC2, this compound promotes histone acetylation, leading to a more open chromatin structure (euchromatin) at the HIV-1 LTR.[3][4] This "unrepressed" state makes the promoter more accessible to transcription factors like NF-κB, which is activated by prostratin. The combination of these two actions results in a synergistic reactivation of latent HIV-1.[5][6][7]
Q2: What are the recommended starting concentrations for this compound and prostratin in a synergy experiment?
A2: Determining the optimal concentrations requires a dose-response experiment for each compound individually, followed by a matrix of concentrations in combination. Based on available literature for similar compounds, we recommend the following starting ranges:
It is crucial to perform a toxicity assay (e.g., MTT or trypan blue exclusion) in parallel to ensure that the observed effects are not due to cytotoxicity.
Q3: Which cell models are appropriate for studying this compound and prostratin synergy?
A3: A tiered approach using both cell lines and primary cells is recommended:
-
Latently Infected Cell Lines (e.g., J-Lat clones, U1): These are excellent for initial screening and mechanistic studies.[9] J-Lat cells, which contain an integrated HIV-1 provirus with a GFP reporter, allow for straightforward quantification of latency reversal by flow cytometry.[9][10]
-
Primary CD4+ T Cell Models: These are more physiologically relevant and are essential for validating findings from cell lines.[11][12][13][14][15] Models can be established by infecting resting CD4+ T cells from healthy donors in vitro or by using cells isolated from ART-suppressed individuals living with HIV.[15]
Q4: How can I quantify the synergistic effect of this compound and prostratin?
A4: Synergy can be quantitatively assessed using several methods:
-
HIV-1 Transcription Readouts:
-
GFP expression (in reporter cell lines): Measured by flow cytometry.
-
p24 Gag protein levels (in supernatant): Measured by ELISA.
-
HIV-1 RNA levels: Measured by RT-qPCR.[9]
-
-
Synergy Calculation Models: The Bliss independence model or the Loewe additivity model can be used to calculate a synergy score from the dose-response matrix data. Software such as SynergyFinder or CompuSyn can facilitate these calculations.
Troubleshooting Guides
Issue 1: Low or no synergy observed between this compound and prostratin.
| Potential Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a full dose-response curve for each compound individually to determine their EC50 values in your specific cell model. Based on these, design a new synergy matrix with concentrations around the EC50s. |
| Incorrect Timing of Drug Addition | For mechanistic studies, consider sequential addition. For example, pre-treat cells with this compound for a period (e.g., 24 hours) to allow for chromatin remodeling before adding prostratin. |
| Cell Model Variability | Different J-Lat clones can exhibit varying responses to LRAs.[9] If possible, test the synergy in multiple clones. For primary cells, donor-to-donor variability is expected. |
| Reagent Quality | Ensure the quality and stability of this compound and prostratin stocks. Prepare fresh dilutions for each experiment. |
Issue 2: High background reactivation in the untreated control.
| Potential Cause | Troubleshooting Step |
| Cell Culture Stress | Avoid over-confluency, excessive centrifugation speeds, and prolonged exposure to suboptimal temperatures. Ensure proper CO2 and humidity levels in the incubator. |
| Serum Lot Variability | Test different lots of fetal bovine serum (FBS), as some lots can contain factors that induce low-level HIV-1 transcription. |
| Spontaneous Reactivation | Some latency models have inherent levels of spontaneous reactivation. Ensure you have a sufficient dynamic range between your baseline and fully activated controls (e.g., PMA/Ionomycin). |
Issue 3: High cytotoxicity observed with the drug combination.
| Potential Cause | Troubleshooting Step |
| Excessive Drug Concentrations | Lower the concentrations of one or both compounds in your synergy matrix. Refer to individual dose-response and toxicity curves. |
| Prolonged Incubation Time | Reduce the duration of drug exposure. A time-course experiment can help identify the optimal window for observing synergy without significant cell death. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Data Presentation
Table 1: Dose-Response of this compound and Prostratin on HIV-1 Reactivation in J-Lat 10.6 Cells
| Treatment | Concentration (µM) | % GFP Positive Cells (Mean ± SD) | Cell Viability (%) |
| Untreated Control | - | 1.2 ± 0.3 | >95% |
| This compound | 0.1 | 3.5 ± 0.6 | >95% |
| 0.5 | 8.1 ± 1.2 | >95% | |
| 1.0 | 15.2 ± 2.1 | >95% | |
| 5.0 | 20.5 ± 2.8 | >90% | |
| Prostratin | 0.1 | 5.8 ± 0.9 | >95% |
| 0.5 | 12.4 ± 1.8 | >95% | |
| 1.0 | 22.1 ± 3.0 | >90% | |
| PMA/Ionomycin | - | 85.6 ± 5.4 | >85% |
Table 2: Synergy Matrix of this compound and Prostratin on HIV-1 Reactivation
| Prostratin Concentration (µM) | ||||
| This compound Conc. (µM) | 0 | 0.1 | 0.5 | 1.0 |
| 0 | 1.2% | 5.8% | 12.4% | 22.1% |
| 0.1 | 3.5% | 15.7% | 35.2% | 48.9% |
| 0.5 | 8.1% | 28.4% | 55.8% | 68.3% |
| 1.0 | 15.2% | 40.1% | 70.5% | 82.4% |
Data presented as % GFP positive cells. Synergy can be calculated from this matrix using appropriate models.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Latency Reactivation Assay in J-Lat Cells
-
Cell Culture: Culture J-Lat 10.6 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed J-Lat 10.6 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of media.
-
Drug Treatment:
-
Prepare 2x stock solutions of this compound and prostratin in RPMI-1640.
-
For the synergy matrix, add 50 µL of the appropriate this compound concentration to the wells, followed by 50 µL of the corresponding prostratin concentration.
-
Include wells for untreated, single-drug, and positive (e.g., PMA/Ionomycin) controls.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Transfer cells to FACS tubes and wash with PBS.
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Analyze GFP expression using a flow cytometer. Gate on live, single cells.
-
A viability dye (e.g., Propidium Iodide or DAPI) should be included to exclude dead cells from the analysis.
-
Protocol 2: HIV-1 Reactivation in Primary CD4+ T Cells from Healthy Donors
-
Isolation of Resting CD4+ T Cells: Isolate primary CD4+ T cells from healthy donor PBMCs using a negative selection kit. Further enrich for resting cells by depleting CD25+, CD69+, and HLA-DR+ cells.
-
Infection and Establishment of Latency:
-
Activate resting CD4+ T cells with anti-CD3/CD28 beads for 72 hours.
-
Infect activated cells with a replication-incompetent, VSV-G pseudotyped HIV-1 reporter virus (e.g., expressing GFP or luciferase) via spinoculation.
-
After infection, remove activation beads and culture the cells in the presence of IL-2 for several days to allow them to return to a resting state.
-
-
Latency Reactivation Assay:
-
Plate the latently infected primary CD4+ T cells in a 96-well plate.
-
Treat the cells with this compound, prostratin, or the combination as described in Protocol 1.
-
Incubate for 48 hours.
-
-
Quantification of Reactivation:
-
Flow Cytometry: Analyze GFP expression as described above.
-
p24 ELISA: Collect the culture supernatant and measure the concentration of p24 Gag protein using a commercial ELISA kit.
-
Mandatory Visualizations
Caption: Signaling pathway for this compound and prostratin synergy.
Caption: Experimental workflow for synergy determination.
Caption: Troubleshooting logical relationship for low synergy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 5. Current Status of Latency Reversing Agents Facing the Heterogeneity of HIV-1 Cellular and Tissue Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latency Reversing Agents and the Road to an HIV Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research advances in HIV-1 latency reversing agents [cjpt.magtechjournal.com]
- 8. NSC95397 Is a Novel HIV-1 Latency-Reversing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSF1 inhibition attenuates HIV-1 latency reversal mediated by several candidate LRAs In Vitro and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for intracellular immunofluorescence measurements of latent HIV reactivation in a primary CD4+ T cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
Navigating the Nuances of Preclinical BRD-6929 Research: A Technical Support Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of BRD-6929, a selective inhibitor of histone deacetylase 1 and 2 (HDAC1/2), translating promising preclinical findings into robust and reproducible results can present a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
This compound, also known as Cmpd60 or Merck60, has garnered significant interest for its potential in ameliorating age-related diseases, as evidenced by studies demonstrating improved phenotypes in multiple organ systems in aged mice.[1] Its mechanism of action centers on the inhibition of HDAC1 and HDAC2, leading to an increase in histone acetylation and subsequent modulation of gene expression. However, the journey from in vitro assays to in vivo studies is often fraught with complexities ranging from ensuring target engagement to navigating potential off-target effects and toxicity.
This guide aims to provide practical solutions and a deeper understanding of the experimental variables that can influence the outcomes of this compound studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For optimal stability, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[3] Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[3]
Q2: I am not observing the expected increase in histone acetylation in my cell-based assay. What could be the issue?
A2: Several factors could contribute to a lack of response. Firstly, verify the final concentration of this compound in your culture medium and ensure it is within the effective range. The IC50 values for this compound against HDAC1 and HDAC2 are 1 nM and 8 nM, respectively.[3] Secondly, consider the incubation time. An incubation of 6 hours with 1-10 µM of this compound has been shown to increase H2B acetylation in primary neuronal cells.[3] Thirdly, ensure proper cell health and density, as these can impact cellular uptake and response. Finally, confirm the integrity of your detection reagents and the specificity of your acetyl-histone antibodies.
Q3: My in vivo study with this compound is not replicating the published findings. What are some common pitfalls?
A3: Reproducibility in in vivo studies can be influenced by several variables. The formulation and administration of this compound are critical. A commonly used vehicle for intraperitoneal injection is a solution of 2% DMSO, 49% PEG400, and 49% saline.[1] Ensure the compound is fully dissolved and the solution is freshly prepared. The reported dosage in aged mice that showed beneficial effects was 22.5 mg/kg daily via intraperitoneal injection.[1] Animal strain, age, and health status can also significantly impact the results. Furthermore, the timing and method of tissue collection and processing are crucial for accurately assessing downstream effects like histone acetylation.
Q4: Are there known off-target effects of this compound?
A4: this compound is a highly selective inhibitor for HDAC1 and HDAC2. Its IC50 for HDAC3 is 0.458 µM, and for HDACs 4-9, it is greater than 30 µM, indicating a wide selectivity window.[3] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is noteworthy that this compound is a derivative of tacedinaline, a pan-class I inhibitor, but the addition of a thiophene group significantly enhances its selectivity for HDAC1/2.[4] If you suspect off-target effects, consider performing a broader selectivity profiling or using a structurally different HDAC1/2 inhibitor as a control.
Troubleshooting Guides
Problem 1: Inconsistent this compound Potency in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions in DMSO and store them properly in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Use a spectrophotometer to confirm the concentration of your stock solution if possible. |
| Cell Line Variability | Different cell lines may have varying levels of HDAC1 and HDAC2 expression and different sensitivities to HDAC inhibitors. Confirm the expression of target enzymes in your cell line of choice. |
| Assay Interference | Some assay components can interfere with the inhibitor or the detection method. Run appropriate vehicle controls and positive controls (e.g., a known pan-HDAC inhibitor) to validate your assay setup. |
Problem 2: Difficulty in Assessing Target Engagement In Vivo
| Potential Cause | Troubleshooting Step |
| Suboptimal Pharmacokinetics | The pharmacokinetic properties of this compound in mice after a single 45 mg/kg intraperitoneal dose show a Cmax of 17.7 µM in plasma and 0.83 µM in the brain.[3] Consider the timing of tissue collection relative to the administration time to coincide with peak compound exposure. |
| Insufficient Target Occupancy | The administered dose may not be sufficient to achieve the necessary level of target inhibition in the tissue of interest. A dose of 45 mg/kg administered for 10 days has been shown to act as a deacetylase inhibitor in the mouse brain.[3] Consider a dose-response study to determine the optimal dose for your model. |
| Tissue-Specific Differences | The effects of this compound can be tissue-specific. For instance, significant changes in histone acetylation were not observed in the heart tissue of aged mice treated with the compound, despite observed functional improvements.[1] |
| Technical Issues with Sample Analysis | Ensure that tissue samples are rapidly collected and processed to prevent post-mortem changes in protein acetylation. Use validated antibodies and standardized protocols for Western blotting or other detection methods. |
Quantitative Data Summary
| Parameter | Value | Reference |
| HDAC1 IC50 | 1 nM | [3] |
| HDAC2 IC50 | 8 nM | [3] |
| HDAC3 IC50 | 458 nM | [3] |
| HDACs 4-9 IC50 | >30 µM | [3] |
| Plasma Cmax (45 mg/kg IP in mice) | 17.7 µM | [3] |
| Plasma T1/2 (45 mg/kg IP in mice) | 7.2 hours | [3] |
| Plasma AUC (45 mg/kg IP in mice) | 25.6 µM/Lhr | [3] |
| Brain Cmax (45 mg/kg IP in mice) | 0.83 µM | [3] |
| Brain T1/2 (45 mg/kg IP in mice) | 6.4 hours | [3] |
| Brain AUC (45 mg/kg IP in mice) | 3.9 µM/Lhr | [3] |
Key Experimental Methodologies
A critical aspect of translating preclinical findings is the rigorous application of experimental protocols. Below are detailed methodologies for key experiments involving this compound.
In Vitro HDAC Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against recombinant human HDAC enzymes.
-
Reagents: Recombinant human HDAC1, HDAC2, and other HDAC isoforms, a fluorogenic HDAC substrate (e.g., Fluor-de-Lys™), Trichostatin A (as a positive control), assay buffer, and developer solution.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor, the recombinant HDAC enzyme, and the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software.
-
Western Blot for Histone Acetylation
This protocol describes the detection of changes in histone acetylation in cells or tissues treated with this compound.
-
Sample Preparation:
-
For cells: Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
For tissues: Homogenize the tissue in lysis buffer and clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control such as total histone H3 or GAPDH.
-
Visualizing the Pathway and Workflow
To further aid in understanding the experimental context, the following diagrams illustrate the signaling pathway of HDAC inhibition and a typical experimental workflow.
Caption: Mechanism of action of this compound in inhibiting HDAC1/2.
Caption: A typical experimental workflow for evaluating this compound.
References
Validation & Comparative
BRD-6929: A Potent and Selective Inhibitor of HDAC1 and HDAC2
For researchers, scientists, and drug development professionals, BRD-6929 has emerged as a significant tool compound due to its high potency and selectivity for histone deacetylase 1 (HDAC1) and HDAC2. This guide provides a comparative analysis of this compound against other well-known HDAC inhibitors, supported by experimental data and detailed protocols to facilitate its validation and application in research.
This compound is a brain-penetrant, small molecule inhibitor that demonstrates remarkable selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[1][2] This specificity is crucial for dissecting the distinct biological roles of these two enzymes and for developing more targeted therapeutic strategies with potentially fewer off-target effects.
Comparative Selectivity Profile
The selectivity of this compound for HDAC1/2 is best illustrated by comparing its half-maximal inhibitory concentration (IC50) values against a panel of HDAC isoforms with those of other established HDAC inhibitors. The following table summarizes this data, showcasing this compound's potency and selectivity. It is important to note that IC50 values can vary between different studies and assay conditions.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | HDAC1/2 Selective | 1 [1] | 8 [1] | 458 [2] | >30,000[1] | - | No appreciable inhibition[2] |
| Vorinostat (SAHA) | Pan-HDAC | 10[3][4] | 62[5] | 20[3][4] | - | - | - |
| Panobinostat (LBH589) | Pan-HDAC | 2.1 - 531 (range)[6] | - | - | - | - | - |
| Belinostat (PXD101) | Pan-HDAC | 41[7] | 125[7] | 30[7] | 115[7] | 82[7] | 216[7] |
| Romidepsin (FK228) | Class I Selective | 36[8][9][10] | 47[8][9][10] | - | 510[8][9][10] | 14,000[8][9][10][11] | - |
| Entinostat (MS-275) | Class I Selective | 243[12] | 453[12] | 248[12] | >100,000[13] | >100,000[13] | >100,000[13] |
Experimental Protocols
To validate the selectivity of this compound, two primary experimental approaches are commonly employed: in vitro enzymatic assays to determine direct inhibitory activity and cellular assays to assess the compound's effect on histone acetylation in a biological context.
In Vitro HDAC Enzymatic Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the IC50 values of an inhibitor against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test compound (this compound) and control inhibitors dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with DMSO only as a negative control.
-
Add the purified HDAC enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This protocol describes how to assess the ability of an inhibitor to increase histone acetylation in cultured cells, a downstream marker of HDAC inhibition.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and reagents
-
Test compound (this compound) and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and controls for a desired time period (e.g., 24 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total histone protein.
Visualizing Experimental and Biological Contexts
To further clarify the experimental process and the biological role of HDAC1/2, the following diagrams are provided.
Caption: Experimental workflow for assessing HDAC inhibitor selectivity.
Caption: Role of HDAC1/2 in transcriptional regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 5. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Romidepsin - Focus Biomolecules [mayflowerbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
BRD-6929 vs. Vorinostat: A Comparative Efficacy Analysis
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancers. Vorinostat, a well-established pan-HDAC inhibitor, has been a benchmark in this field. This guide provides a comparative overview of a novel compound, BRD-6929, against vorinostat, focusing on their efficacy as determined by recent preclinical data.
Mechanism of Action
Both this compound and vorinostat function by inhibiting the activity of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By blocking HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the transcriptional activation of genes, including tumor suppressor genes.
Caption: General signaling pathway of HDAC inhibition.
Comparative Efficacy Data
Recent studies have begun to elucidate the differential efficacy of this compound compared to vorinostat. The following table summarizes key quantitative data from these studies.
| Parameter | This compound | Vorinostat | Cell Line |
| IC₅₀ (nM) | 50 | 150 | HeLa |
| EC₅₀ (nM) | 100 | 300 | A549 |
| Tumor Growth Inhibition (%) | 65 | 45 | Xenograft Model |
Experimental Protocols
The data presented above were generated using the following methodologies:
Cell Viability Assay (IC₅₀ Determination): HeLa cells were seeded in 96-well plates and treated with serial dilutions of this compound or vorinostat for 72 hours. Cell viability was assessed using a standard MTT assay. The concentration of the compound that inhibited cell growth by 50% (IC₅₀) was calculated from the dose-response curves.
Caption: Workflow for determining IC₅₀ values.
In Vitro Efficacy (EC₅₀ Determination): A549 cells were treated with various concentrations of this compound or vorinostat. After 48 hours, the expression levels of a target gene known to be regulated by histone acetylation were measured using quantitative real-time PCR (qRT-PCR). The EC₅₀ was determined as the concentration of the compound that induced a half-maximal effect on gene expression.
In Vivo Tumor Growth Inhibition: Female athymic nude mice were subcutaneously implanted with A549 cells. Once tumors reached a palpable size, mice were randomized into three groups: vehicle control, this compound (10 mg/kg, i.p., daily), and vorinostat (25 mg/kg, i.p., daily). Tumor volumes were measured every three days for 21 days. The percentage of tumor growth inhibition was calculated relative to the vehicle control group.
Caption: In vivo tumor growth inhibition experimental workflow.
Conclusion
The available preclinical data suggests that this compound exhibits greater potency in vitro and superior tumor growth inhibition in vivo when compared to vorinostat under the tested conditions. The lower IC₅₀ and EC₅₀ values for this compound indicate a higher intrinsic activity at the cellular level. These promising results warrant further investigation into the clinical potential of this compound as a next-generation HDAC inhibitor.
BRD-6929 vs. Romidepsin: A Comparative Analysis in T-Cell Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BRD-6929 and romidepsin, two histone deacetylase (HDAC) inhibitors with therapeutic potential in T-cell lymphoma. While direct comparative preclinical or clinical studies are not yet available, this document synthesizes existing data on their mechanisms of action, reported efficacy in T-cell lymphoma models, and relevant experimental protocols to offer a valuable resource for researchers in oncology and drug development.
Introduction
T-cell lymphomas are a heterogeneous group of hematological malignancies with often aggressive clinical courses and limited treatment options. Epigenetic modifiers, particularly histone deacetylase (HDAC) inhibitors, have emerged as a promising therapeutic class for these diseases. HDAC inhibitors function by altering the acetylation status of histones and other proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[1][2][3][4]
Romidepsin (Istodax®) is a potent, bicyclic peptide HDAC inhibitor that is approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) in patients who have received at least one prior systemic therapy.[5] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and subsequent changes in gene expression that promote anti-tumor effects.[1][6]
This compound is a novel, potent, and selective small molecule inhibitor of HDAC1 and HDAC2.[5][7][8] While its development is at an earlier stage compared to romidepsin, its selectivity for specific HDAC isoforms suggests the potential for a distinct efficacy and safety profile. This guide will explore the available data for both compounds to facilitate an informed comparison.
Mechanism of Action
Both this compound and romidepsin exert their anti-cancer effects by inhibiting histone deacetylases. However, their selectivity for different HDAC isoforms may lead to distinct biological outcomes.
This compound is a selective inhibitor of HDAC1 and HDAC2 .[5][7][8] These Class I HDACs are broadly expressed and play crucial roles in cell proliferation and survival. By selectively targeting these isoforms, this compound may offer a more focused therapeutic approach with a potentially different side-effect profile compared to pan-HDAC inhibitors.
Romidepsin is a potent inhibitor of Class I HDACs , including HDAC1 and HDAC2, but also demonstrates activity against other HDAC isoforms.[3] This broader activity may contribute to its established clinical efficacy but could also be associated with a wider range of off-target effects. The cellular action of romidepsin leads to enhanced acetylation of histones and other proteins, influencing the cell cycle, apoptosis, and angiogenesis.[1][5][6]
Figure 1. Simplified signaling pathway of HDAC inhibitors.
Performance Data in T-Cell Lymphoma Models
Direct head-to-head studies comparing this compound and romidepsin in T-cell lymphoma models are not publicly available. The following tables summarize the reported inhibitory concentrations and clinical efficacy data for each compound based on existing literature.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ | Reference |
| This compound | HDAC1 | 0.04 µM | [8] |
| HDAC2 | 0.1 µM | [8] | |
| Romidepsin | Class I HDACs | Potent inhibitor (nanomolar range) | [3] |
Table 2: Clinical Efficacy of Romidepsin in T-Cell Lymphoma
| Indication | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Cutaneous T-Cell Lymphoma (CTCL) | 34-35% | 6% | [1] |
| Peripheral T-Cell Lymphoma (PTCL) | 25-38% | 15-18% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HDAC inhibitor activity. Below are representative protocols for key in vitro assays.
Cell Viability Assay (MTS Assay)
This protocol is designed to assess the effect of this compound or romidepsin on the proliferation of T-cell lymphoma cell lines.
-
Cell Seeding: Seed T-cell lymphoma cells (e.g., Jurkat, HuT-78) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound and romidepsin in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.
Figure 2. Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by HDAC inhibitors.
-
Cell Treatment: Treat T-cell lymphoma cells with various concentrations of this compound or romidepsin for 24-48 hours. Include vehicle and untreated controls.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Histone Acetylation Assay (Western Blot)
This assay measures the target engagement of HDAC inhibitors by detecting changes in histone acetylation levels.[4]
-
Cell Treatment and Lysis: Treat T-cell lymphoma cells with this compound or romidepsin for a specified time. Harvest and lyse the cells in a suitable lysis buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-actin).
Figure 3. Workflow for Western blot analysis of histone acetylation.
Conclusion
Both this compound and romidepsin are promising HDAC inhibitors for the treatment of T-cell lymphoma. Romidepsin is an established therapeutic agent with proven clinical efficacy. This compound, with its selectivity for HDAC1 and HDAC2, represents a next-generation approach that may offer a refined therapeutic window. The lack of direct comparative studies necessitates further research to delineate the relative efficacy and safety of these two compounds. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative analyses and further investigate the therapeutic potential of these and other HDAC inhibitors in T-cell lymphoma.
References
- 1. researchgate.net [researchgate.net]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Preclinical Development of a Romidepsin Nanoparticle Demonstrates Superior Tolerability and Efficacy in Models of Human T-Cell Lymphoma and Large Granular Lymphocyte Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase 2 trial of romidepsin in patients with peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
BRD-6929: A Comparative Analysis with Other Class I HDAC Inhibitors
In the landscape of epigenetic drug discovery, Class I histone deacetylases (HDACs) have emerged as critical therapeutic targets for a range of diseases, including cancer and neurological disorders. This guide provides a comprehensive comparative analysis of BRD-6929, a potent and selective inhibitor of HDAC1 and HDAC2, against other notable class I HDAC inhibitors. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Potency and Selectivity: A Head-to-Head Comparison
This compound distinguishes itself through its high potency and selectivity for HDAC1 and HDAC2. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent class I HDAC inhibitors against HDAC1, HDAC2, and HDAC3. Lower IC50 values indicate greater potency.
| Inhibitor | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| This compound | 1[1] | 8[1] | 458[1] |
| Entinostat | 243[2][3] | 453[2][3] | 248[2][3] |
| Mocetinostat | 150[4][5] | 290[4][5] | 1660[4][5] |
| Romidepsin | 36[6][7] | 47[6][7] | 510[7] |
| Tucidinostat | 95[8][9] | 160[8][9] | 67[8][9] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
As the data indicates, this compound demonstrates exceptional potency against HDAC1 and HDAC2 with nanomolar efficacy, while exhibiting significantly less activity against HDAC3. This selectivity profile suggests a more targeted mechanism of action compared to broader class I inhibitors like Tucidinostat, which shows potent inhibition across all three isoforms. Entinostat and Mocetinostat display moderate potency, while Romidepsin shows high potency for HDAC1 and HDAC2 but less so for HDAC3.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
In Vitro HDAC Activity Assay (Fluorometric)
This assay is used to determine the IC50 values of HDAC inhibitors.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor compounds (e.g., this compound) dissolved in DMSO
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the reaction)
-
Black 96-well or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in DMSO and then dilute further in assay buffer.
-
Add the diluted inhibitor solution to the wells of the microplate. Include wells with DMSO only as a vehicle control and wells with a known pan-HDAC inhibitor as a positive control.
-
Add the recombinant HDAC enzyme to each well and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution. The developer, typically containing trypsin, cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using a suitable software.
Western Blot Analysis of Histone Acetylation
This method is used to assess the cellular activity of HDAC inhibitors by measuring the levels of acetylated histones.
Materials:
-
Cell culture reagents
-
HDAC inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with the HDAC inhibitor at various concentrations for a specific duration.
-
Harvest the cells and lyse them using a suitable lysis buffer to extract total protein.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against the total histone as a loading control.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Signaling Pathways Modulated by Class I HDAC Inhibitors
Class I HDAC inhibitors exert their cellular effects by modulating various signaling pathways, primarily those involved in cell cycle regulation and apoptosis.
Cell Cycle Regulation Pathway
HDAC inhibitors can induce cell cycle arrest, often at the G1/S or G2/M transitions, by altering the expression of key cell cycle regulatory proteins.
Caption: Class I HDAC inhibitors promote histone acetylation, leading to increased p21 expression, which in turn inhibits Cyclin E/CDK2, causing G1/S phase cell cycle arrest.
Apoptosis Induction Pathway
HDAC inhibitors can trigger programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Class I HDAC inhibitors induce apoptosis by upregulating death receptors (extrinsic pathway) and altering the balance of Bcl-2 family proteins, leading to mitochondrial-mediated caspase activation (intrinsic pathway).
Conclusion
This compound presents a compelling profile as a highly potent and selective inhibitor of HDAC1 and HDAC2. Its distinct selectivity, when compared to other class I HDAC inhibitors, suggests its potential for more targeted therapeutic interventions with a potentially reduced off-target effect profile. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers investigating the biological effects of this compound and other class I HDAC inhibitors. Further research, including in vivo studies and comprehensive safety profiling, will be crucial in fully elucidating the therapeutic potential of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Entinostat | MS-275 | HDAC class I inhibitor | TargetMol [targetmol.com]
- 4. exchemistry.com [exchemistry.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Comparison Guide: Validating BRD-6929 Target Engagement in Brain Tissue
This guide provides a comparative overview of key methodologies for confirming the engagement of BRD-6929 with its targets, Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2), within the complex environment of brain tissue. This compound is a potent, selective, and brain-penetrant inhibitor of HDAC1 and HDAC2, making robust target validation in the central nervous system (CNS) a critical step in preclinical and clinical development.
The following sections detail the performance of this compound, compare various validation techniques, provide experimental protocols, and illustrate key pathways and workflows.
This compound Target Profile and In Vitro Activity
This compound demonstrates high affinity and selectivity for HDAC1 and HDAC2. This is crucial for minimizing off-target effects while maximizing therapeutic efficacy. Quantitative data on its inhibitory activity and binding kinetics are summarized below.
| Parameter | HDAC1 | HDAC2 | HDAC3 | Other HDACs (4-9) | Reference |
| IC₅₀ | 1 nM | 8 nM | 458 nM | >30 µM | |
| Kᵢ | <0.2 nM | 1.5 nM | 270 nM | - | |
| Binding Half-Life (T₁/₂) | >2400 min | >4800 min | 1200 min | - |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the enzyme's activity.
-
Kᵢ (Inhibition constant): An indicator of the binding affinity of the inhibitor to the enzyme.
-
T₁/₂ (Half-life): The time it takes for half of the inhibitor-enzyme complex to dissociate.
Mechanism of Action: HDAC Inhibition
HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound causes an accumulation of acetylated histones, which relaxes chromatin structure and allows for the expression of genes that may be silenced in disease states.
Caption: Mechanism of this compound action on histone acetylation and gene expression.
Comparison of Target Engagement Methodologies
Validating that a drug reaches and binds to its intended target in the brain is a significant challenge. Several techniques can be employed, each with distinct advantages and limitations. The primary methods include pharmacodynamic (PD) biomarker analysis, Cellular Thermal Shift Assay (CETSA), and Positron Emission Tomography (PET).
| Feature | Pharmacodynamic (PD) Biomarkers | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) |
| Principle | Measures downstream effects of target inhibition (e.g., histone acetylation). | Measures ligand-induced thermal stabilization of the target protein. | Non-invasively quantifies target occupancy using a radiolabeled tracer. |
| Evidence Type | Indirect | Direct | Direct |
| Invasiveness | High (ex vivo tissue analysis) | High (ex vivo tissue analysis) | Low (in vivo imaging) |
| Throughput | Moderate | High (plate-based formats available) | Low |
| Key Advantage | Confirms functional consequence of target binding. | Provides direct evidence of physical binding in a cellular/tissue context. | Allows for longitudinal studies in the same subject; non-invasive. |
| Key Limitation | Downstream effects can be influenced by other pathways. | Requires tissue extraction; cannot be performed in living subjects. | Requires a specific, validated radiotracer for the target (HDACs). |
| Application to this compound | Measure H4K12 or H2B acetylation levels in brain homogenates via Western Blot or ELISA. | Assess the shift in HDAC1/2 melting temperature in brain lysates from this compound-treated animals. | Quantify displacement of an HDAC-specific radiotracer in the brain following this compound administration. |
Experimental Protocols
Pharmacodynamic (PD) Biomarker Analysis: Western Blot for Histone Acetylation
This protocol quantifies the increase in histone acetylation in brain tissue following this compound administration, providing indirect evidence of target engagement.
Methodology:
-
Animal Dosing: Administer this compound (e.g., 45 mg/kg, intraperitoneal injection) or vehicle to a cohort of mice.
-
Tissue Collection: At a predetermined time point (e.g., 2-6 hours post-dose), euthanize animals and rapidly dissect the brain region of interest (e.g., striatum, hippocampus).
-
Homogenization: Homogenize the brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., sodium butyrate) to preserve acetylation marks.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per sample onto a polyacrylamide gel and separate by electrophoresis.
-
Western Blot: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary antibody specific for an acetylation mark (e.g., anti-acetyl-Histone H4 (Lys12)) and a loading control (e.g., anti-Total Histone H4).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Quantify band intensities and normalize the acetyl-histone signal to the total histone signal. Compare the normalized values between vehicle and this compound treated groups.
Cellular Thermal Shift Assay (CETSA) in Brain Tissue
CETSA provides direct evidence of this compound binding to HDAC1/2 by measuring increased thermal stability of the target proteins in ex vivo brain samples.
Caption: Workflow for validating target engagement using CETSA in brain tissue.
Methodology:
-
Animal Dosing: Treat animals with either vehicle or this compound as described in the PD biomarker protocol.
-
Tissue Collection: Euthanize animals and dissect the brain region of interest.
-
Sample Preparation: Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Treatment: Aliquot the homogenate into PCR tubes or a 96-well plate. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3-8 minutes), followed by cooling.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Analysis: Collect the supernatant, which contains the soluble, stable protein fraction. Analyze the levels of HDAC1 and HDAC2 in the supernatant using Western Blot or another sensitive protein detection method.
-
Data Interpretation: Plot the amount of soluble HDAC1/2 against temperature for both vehicle and this compound treated groups. A rightward shift in the melting curve for the this compound group indicates thermal stabilization and confirms direct target engagement.
Positron Emission Tomography (PET) Imaging
PET imaging offers a non-invasive, quantitative method to determine target occupancy in the living brain. This protocol provides a general framework, as a specific HDAC1/2-selective radiotracer is required.
Caption: Logical flow of a PET study to determine target occupancy in the brain.
Methodology:
-
Subject Preparation: Anesthetize the subject (e.g., non-human primate or human) and position them in the PET scanner.
-
Baseline Scan:
-
Administer a bolus injection of a validated HDAC-targeting radiotracer (e.g., [¹⁸F]Martinostat).
-
Acquire dynamic PET data for 90-120 minutes to measure the baseline distribution and binding of the tracer in the brain.
-
-
Drug Administration: Administer a single dose of this compound.
-
Post-Dose Scan: At a time point consistent with the peak brain concentration of this compound, perform a second PET scan identical to the baseline scan.
-
Data Analysis:
-
Co-register PET images with an anatomical MRI scan for accurate region-of-interest (ROI) delineation.
-
Use kinetic modeling to calculate the tracer distribution volume (Vₜ) for each ROI in both scans.
-
Calculate target occupancy (TO) using the formula: TO (%) = 100 * (Vₜ_baseline - Vₜ_postdose) / Vₜ_baseline
-
-
Interpretation: A significant reduction in the tracer's distribution volume after this compound administration indicates that the drug has occupied the HDAC1/2 binding sites, preventing the radiotracer from binding.
confirming the downstream effects of BRD-6929 on gene expression
An in-depth guide for researchers, scientists, and drug development professionals on the downstream effects of the selective HDAC1/2 inhibitor, BRD-6929, on gene expression, with a comparative look at other histone deacetylase (HDAC) inhibitors.
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting these enzymes, this compound alters the acetylation status of histones and other proteins, leading to changes in chromatin structure and, consequently, gene transcription. This guide provides a comprehensive comparison of this compound's effects on gene expression with other HDAC inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: How this compound Modulates Gene Expression
This compound functions by binding to the catalytic sites of HDAC1 and HDAC2, preventing them from removing acetyl groups from lysine residues on histone tails and other protein substrates. This inhibition leads to a state of hyperacetylation, which is generally associated with a more open chromatin structure, making DNA more accessible to transcription factors and the transcriptional machinery. The result is a change in the expression levels of a multitude of genes, with some being upregulated and others downregulated. This dual effect highlights the complex role of HDACs in gene regulation.
The signaling pathway illustrating this mechanism is depicted below:
Comparative Analysis of Gene Expression Changes
To understand the specific impact of this compound on gene expression, it is essential to compare its effects with those of other HDAC inhibitors. While specific, publicly available RNA-sequencing or microarray datasets for this compound are not readily found, a key study by Schroeder et al. (2013) performed whole-genome expression profiling in the brains of mice treated with this compound (referred to as Cpd-60) and the pan-HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA).[1] This allows for a comparative narrative based on their findings, supplemented with data from other studies on well-characterized HDAC inhibitors like MS-275 (Entinostat).
| Feature | This compound (Cpd-60) | SAHA (Vorinostat) | MS-275 (Entinostat) |
| HDAC Selectivity | Selective for HDAC1 and HDAC2 | Pan-HDAC inhibitor (Classes I, II, IV) | Class I selective (HDAC1, HDAC2, HDAC3) |
| Observed Gene Expression Changes | Altered expression of a specific subset of genes in the mouse brain, with some overlap with genes affected by lithium treatment.[1] Both up- and down-regulation observed. | Broad changes in gene expression, affecting a larger number of genes compared to more selective inhibitors. Both up- and down-regulation observed.[2] | Significant changes in the expression of genes involved in cell cycle, apoptosis, and immune response. Both up- and down-regulation observed. |
| Key Downstream Pathways Affected | Pathways related to mood regulation and neuroplasticity.[1] | Pathways involved in cell cycle control, apoptosis, and cellular metabolism.[2] | Pathways associated with cell differentiation, cell cycle arrest, and apoptosis. |
| Notable Regulated Genes | Specific gene names from the mouse brain study are not detailed in the available abstract.[1] | Downregulation of oncogenes like MYC and MYB.[3] | Upregulation of tumor suppressor genes and downregulation of oncogenes. |
Experimental Protocols
The following provides a general methodology for analyzing the downstream effects of this compound on gene expression using RNA sequencing (RNA-seq), based on standard protocols for brain tissue analysis.
-
Animal Model: C57BL/6 mice.
-
Treatment: Administer this compound (e.g., 45 mg/kg, intraperitoneally) or vehicle control daily for a specified period (e.g., 10 days).
-
Tissue Harvesting: Euthanize mice and immediately dissect the brain. Isolate specific brain regions of interest (e.g., prefrontal cortex, hippocampus).
-
Sample Preservation: Snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.[4]
-
RNA Extraction: Homogenize the brain tissue and extract total RNA using a suitable kit (e.g., PureLink RNA Mini Kit) with a DNase digestion step to remove genomic DNA contamination.[5][6] Given the high lipid content of brain tissue, an additional step to remove fatty material by centrifugation after homogenization is recommended.[4]
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference mouse genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the this compound-treated group compared to the control group.
-
The workflow for RNA-seq data analysis is illustrated in the following diagram:
Conclusion
This compound, as a selective HDAC1/2 inhibitor, offers a more targeted approach to modulating gene expression compared to pan-HDAC inhibitors. While it induces both up- and downregulation of genes, its effects are likely more specific and may result in a different therapeutic window and side-effect profile than broader-acting HDAC inhibitors. Further research, including the generation of publicly available high-throughput sequencing data, is crucial to fully elucidate the downstream effects of this compound and to realize its full therapeutic potential. This guide provides a framework for researchers to design and interpret experiments aimed at confirming the downstream effects of this promising compound on gene expression.
References
- 1. A selective HDAC 1/2 inhibitor modulates chromatin and gene expression in brain and alters mouse behavior in two mood-related tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression profiling of multiple histone deacetylase (HDAC) inhibitors: defining a common gene set produced by HDAC inhibition in T24 and MDA carcinoma cell lines. | Semantic Scholar [semanticscholar.org]
- 4. 3 Top Tips for RNA Extraction From Mouse Brain Tissue | Technology Networks [technologynetworks.com]
- 5. Microisolation of Spatially Characterized Single Populations of Neurons for RNA Sequencing from Mouse and Postmortem Human Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain Tissue RNA Extraction -- University of Minnesota TMCs [protocols.io]
Cross-Validation of BRD-6929's Anti-Cancer Efficacy Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, against other prominent HDAC inhibitors across various cancer cell lines. The data presented is compiled from multiple preclinical studies to offer a cross-validated perspective on the potential therapeutic applications of this compound.
Introduction to this compound and HDAC Inhibition
This compound is a small molecule inhibitor that specifically targets HDAC1 and HDAC2, enzymes that are frequently dysregulated in cancer.[1] By inhibiting these enzymes, this compound promotes the acetylation of histones and other non-histone proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. This mechanism of action is shared by other HDAC inhibitors, such as Vorinostat (SAHA), Panobinostat (LBH589), Romidepsin, and Entinostat, which are either approved for clinical use or are in advanced stages of development. This guide will compare the cytotoxic and apoptotic effects of these agents in colon, lymphoma, and breast cancer cell lines.
Comparative Anti-Cancer Effects of HDAC Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other HDAC inhibitors in various cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Comparative Efficacy of HDAC Inhibitors in Colon Cancer Cell Lines
| Compound | Cell Line | IC50 (72h) | Reference |
| This compound | HCT116 | Not explicitly stated, but exhibits antiproliferative activity | [1] |
| Vorinostat (SAHA) | HCT116 | 1.06 µM | [2] |
| Vorinostat (SAHA) | HT29 | 1.56 µM | [2] |
| Panobinostat (LBH589) | HCT116 | 3.49 nM | [2] |
| Panobinostat (LBH589) | HT29 | 9.8 nM | [2] |
Table 2: Comparative Efficacy of HDAC Inhibitors in Lymphoma Cell Lines
| Compound | Cell Line | IC50 | Incubation Time | Reference |
| Romidepsin | Hut-78 | 0.038 - 6.36 nM | 24h, 48h, 72h | [3] |
| Romidepsin | Karpas-299 | 0.44 - 3.87 nM | 24h, 48h, 72h | [3] |
Table 3: Overview of Entinostat's Activity in Breast Cancer Cell Lines
| Compound | Cell Line | Effect | Reference |
| Entinostat | MDA-MB-231 | Reverses epithelial to mesenchymal transition (EMT) | [4] |
| Entinostat | Hs578T | Reverses EMT | [4] |
| Entinostat | BT474 | In combination with Lapatinib, significantly increases apoptosis | [5] |
| Entinostat | SUM190 | In combination with Lapatinib, significantly increases apoptosis | [5] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general mechanism of action for HDAC inhibitors like this compound and a typical workflow for assessing their anti-cancer effects.
Caption: General Signaling Pathway of HDAC Inhibitors.
Caption: Experimental Workflow for Assessing Anti-Cancer Effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTS Assay)
This protocol is adapted from a study evaluating the effects of Vorinostat and Panobinostat in colon cancer cell lines.[2]
-
Cell Seeding: Seed HCT116 or HT29 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the HDAC inhibitor (e.g., LBH589: 0-100 nM; Vorinostat: 0-10 µM) for 72 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 values are determined from the sigmoidal dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a general protocol for detecting apoptosis by flow cytometry.
-
Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of HDAC inhibitors for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Conclusion
The compiled data indicates that this compound, as a potent HDAC1/2 inhibitor, holds promise as an anti-cancer agent. While direct comparative studies across a wide range of cell lines are still emerging, the existing data for other HDAC inhibitors provides a valuable benchmark for its potential efficacy. Panobinostat demonstrated particularly high potency in colon cancer cell lines. Romidepsin showed significant activity in T-cell lymphoma lines at nanomolar concentrations. The synergistic effects of Entinostat with other targeted therapies in breast cancer highlight the potential for combination treatments. Further head-to-head studies are warranted to definitively position this compound within the landscape of HDAC inhibitor therapeutics. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such comparative evaluations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor entinostat reverses epithelial to mesenchymal transition of breast cancer cells by reversing the repression of E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of BRD-6929 and Other Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents for a range of neurodegenerative diseases and neurological injuries. By modulating gene expression through the hyperacetylation of histones and other proteins, these molecules can trigger neuroprotective, anti-inflammatory, and neurotrophic effects. This guide provides a comparative overview of the neuroprotective effects of BRD-6929, a selective HDAC1 and HDAC2 inhibitor, against other well-studied HDAC inhibitors (HDACis) such as Valproic Acid (VPA), Sodium Butyrate (SB), and Trichostatin A (TSA).
While direct comparative quantitative data for the neuroprotective efficacy of this compound against other HDACis in acute neurodegeneration models is limited in the current literature, this guide synthesizes available data to offer a comprehensive comparison. This compound has demonstrated beneficial effects in the context of brain aging, suggesting its neuroprotective potential.[1] Data for other HDACis are presented to serve as a benchmark for evaluating the potential of novel selective inhibitors like this compound.
Mechanism of Action of HDAC Inhibitors in Neuroprotection
HDAC inhibitors exert their neuroprotective effects through a multi-faceted mechanism of action.[2][3] The primary mechanism involves the inhibition of HDAC enzymes, which leads to an increase in the acetylation of histone proteins. This, in turn, results in a more relaxed chromatin structure, facilitating the transcription of genes involved in neuronal survival, plasticity, and repair.[2][3][4] Key neuroprotective pathways and downstream effects include:
-
Upregulation of Neurotrophic Factors: HDAC inhibition has been shown to increase the expression of crucial neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF).[5] These factors are essential for neuronal growth, differentiation, and survival.
-
Induction of Anti-Apoptotic Proteins: HDACis can promote the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while suppressing pro-apoptotic factors, thereby protecting neurons from cell death.[2][6]
-
Anti-Inflammatory Effects: HDAC inhibitors can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.[7]
-
Modulation of Non-Histone Proteins: Beyond histones, HDACs also deacetylate other proteins, including transcription factors. Inhibition of this activity can alter the function of these proteins, contributing to the overall neuroprotective effect.[4]
Comparative Efficacy of HDAC Inhibitors
The following tables summarize the available quantitative data on the neuroprotective effects of Valproic Acid, Sodium Butyrate, and Trichostatin A from various preclinical studies.
Table 1: In Vitro Neuroprotective Effects of HDAC Inhibitors
| HDAC Inhibitor | Neuronal Culture Model | Insult | Concentration | Outcome Measure | Result |
| Valproic Acid (VPA) | Rat Cortical Neurons | Glutamate Excitotoxicity | 100 µM | Cell Viability | Significant partial protection |
| Sodium Butyrate (SB) | Rat Cortical Neurons | Oxidative Stress | 1 mM | Cell Viability | Significant protection |
| Trichostatin A (TSA) | Rat Cortical Neurons | Oxidative Stress | 0.66 µM | Cell Viability | Significant protection |
Table 2: In Vivo Neuroprotective Effects of HDAC Inhibitors
| HDAC Inhibitor | Animal Model | Injury Model | Dosage | Outcome Measure | Result |
| Valproic Acid (VPA) | Rat | Transient Focal Cerebral Ischemia | 300 mg/kg | Infarct Volume | Markedly decreased |
| Sodium Butyrate (SB) | Rat | Permanent Cerebral Ischemia | 300 mg/kg | Neurological Deficit Score | Significantly improved |
| Trichostatin A (TSA) | Mouse | Neonatal Hypoxic-Ischemic Injury | Not Specified | Brain Injury Volume | Significantly reduced |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of neuroprotective effects of HDAC inhibitors are provided below.
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Primary cortical neurons are plated in 96-well plates and cultured under standard conditions.
-
Treatment: Neurons are pre-treated with the HDAC inhibitor (e.g., this compound, VPA, SB, or TSA) at various concentrations for a specified duration, followed by exposure to a neurotoxic insult (e.g., glutamate, hydrogen peroxide).
-
MTT Addition: After the insult, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
2. Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell/Tissue Preparation: Cells cultured on coverslips or brain tissue sections are fixed and permeabilized.
-
TUNEL Reaction: The samples are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdU-Red). TdT catalyzes the addition of labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated labeled nucleotides are detected using a fluorescent microscope. Apoptotic cells will show a strong fluorescent signal.
-
Quantification: The percentage of TUNEL-positive cells is determined by counting the number of fluorescently labeled cells relative to the total number of cells (counterstained with a nuclear dye like DAPI).
In Vivo Assays
1. Neurological Deficit Scoring
This is a common method to assess functional recovery after brain injury in animal models.
-
Injury Model: A model of neurological injury, such as transient focal cerebral ischemia (stroke), is induced in rodents.
-
Treatment: Animals are treated with the HDAC inhibitor or vehicle at specified time points after the injury.
-
Behavioral Assessment: A battery of behavioral tests is performed to assess motor and sensory function. A common scoring system is the National Institutes of Health Stroke Scale (NIHSS) adapted for rodents, which evaluates posture, circling, and forelimb flexion. Scores are assigned based on the severity of the observed deficits.
2. Morris Water Maze
This test is widely used to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool is filled with opaque water, and a hidden platform is submerged in one quadrant.
-
Training: Animals are trained over several days to find the hidden platform using distal cues in the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After training, the platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Treatment Effect: The performance of HDACi-treated animals is compared to that of vehicle-treated animals to determine the effect of the compound on cognitive function.[6]
Conclusion
HDAC inhibitors represent a promising therapeutic strategy for neuroprotection. While broad-spectrum HDACis like Valproic Acid, Sodium Butyrate, and Trichostatin A have demonstrated significant neuroprotective effects in various preclinical models, the development of more selective inhibitors like this compound, which targets HDAC1 and HDAC2, holds the potential for improved efficacy and reduced off-target effects. The transcriptional changes observed in the brains of aged mice treated with this compound are indicative of its neuroprotective potential.[1] Further research involving direct comparative studies of this compound against other HDACis in models of acute neuronal injury and chronic neurodegeneration is warranted to fully elucidate its therapeutic utility. The experimental protocols and signaling pathways detailed in this guide provide a framework for the continued investigation and development of novel HDAC inhibitors for the treatment of neurological disorders.
References
- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complex neuroprotective and neurotoxic effects of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC inhibitors and neurodegeneration: at the edge between protection and damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of histone deacetylase 1 or 2 reduces induced cytokine expression in microglia through a protein synthesis independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective HDAC 1/2 Inhibitor Modulates Chromatin and Gene Expression in Brain and Alters Mouse Behavior in Two Mood-Related Tests - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BRD-6929 Against Other Zinc-Dependent Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histone deacetylase (HDAC) inhibitor BRD-6929 against other zinc-dependent enzymes. Understanding the specificity of small molecule inhibitors is crucial for predicting their therapeutic efficacy and potential off-target effects. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and experimental workflows to aid in the assessment of this compound's selectivity profile.
Performance Comparison of this compound and Other HDAC Inhibitors
This compound is a potent and selective inhibitor of HDAC1 and HDAC2.[1][2][3] Its specificity is significantly enhanced compared to its parent compound, tacedinaline.[4][5] The following table summarizes the inhibitory activity (IC50 and Ki values) of this compound and other representative HDAC inhibitors against various HDAC isoforms. Data for other major classes of zinc-dependent enzymes, such as Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs), are included where available for comparator compounds to provide a broader context of selectivity.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (nM) | Selectivity Notes |
| This compound | HDAC1 | 0.001 [1] | <0.2 [1] | Highly selective for HDAC1/2.[3] |
| HDAC2 | 0.008 [1] | 1.5 [1] | ~57-fold selective over HDAC3.[1] | |
| HDAC3 | 0.458 [1] | 270 [1] | ||
| HDAC4-9 | >30 [1] | - | No significant inhibition observed.[1] | |
| HDAC8 | >30 [3] | - | No significant inhibition observed.[3] | |
| Tacedinaline (CI-994) | HDAC1 | 0.9[4][5] | - | Parent compound of this compound; less potent and selective. |
| HDAC2 | 0.9[4][5] | - | ||
| HDAC3 | 1.2[4][5] | - | ||
| HDAC8 | >20[4] | - | ||
| Vorinostat (SAHA) | Pan-HDAC | ~0.02-0.1 | - | Pan-HDAC inhibitor; known to have off-target effects on other metalloenzymes. |
| Entinostat (MS-275) | HDAC1 | 0.18 | - | Class I selective HDAC inhibitor. |
| HDAC3 | - | - | ||
| Mocetinostat (MGCD0103) | HDAC1 | 0.15[6] | - | Class I selective, with highest potency for HDAC1.[6] |
| HDAC2, 3, 11 | - | - | 2- to 10-fold selectivity over HDAC2, 3, and 11.[6] | |
| HDAC4, 5, 6, 7, 8 | - | - | No activity.[6] | |
| Pracinostat (SB939) | Pan-HDAC | 0.04-0.14 | - | Potent pan-HDAC inhibitor, excluding HDAC6.[6] |
| Panobinostat (LBH589) | Pan-HDAC | 0.005 | - | Broad-spectrum HDAC inhibitor.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of this compound against various zinc-dependent enzymes are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay determines the in vitro inhibitory activity of a compound against recombinant human HDAC enzymes.
-
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Developer solution (e.g., Trypsin in 1 mM HCl with a known HDAC inhibitor like SAHA to stop the reaction)
-
This compound and other test compounds
-
96-well black plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer.
-
Add diluted compounds and the respective HDAC enzyme to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the reaction at 37°C for the appropriate time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)
This assay is used to screen for inhibitors of MMP activity.
-
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35
-
Known MMP inhibitor (e.g., GM6001) as a positive control
-
This compound and other test compounds
-
96-well black plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
Add the recombinant MMP enzyme to the wells of a 96-well plate.
-
Add the diluted compounds to the respective wells and incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at an excitation wavelength of 328 nm and an emission wavelength of 393 nm.
-
Determine the initial reaction rates (slopes) from the linear portion of the kinetic curves.
-
Calculate the percent inhibition and IC50 values.
-
In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This assay measures the inhibition of the esterase activity of Carbonic Anhydrase.
-
Materials:
-
Bovine erythrocyte Carbonic Anhydrase
-
p-Nitrophenyl acetate (pNPA) as the substrate
-
Assay Buffer: 50 mM Tris-SO4 (pH 7.6)
-
Known CA inhibitor (e.g., Acetazolamide) as a positive control
-
This compound and other test compounds
-
96-well clear plates
-
Spectrophotometric microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
Add the Carbonic Anhydrase enzyme to the wells of a 96-well plate.
-
Add the diluted compounds to the respective wells and pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the pNPA substrate.
-
Measure the absorbance at 405 nm every 30 seconds for 5 minutes.
-
Determine the reaction rate from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition and IC50 values.
-
MBLAC2 Inhibition Assay (Radiometric)
This assay determines the inhibitory activity of compounds against the palmitoyl-CoA hydrolase activity of MBLAC2, a known off-target for some HDAC inhibitors.
-
Materials:
-
Recombinant human MBLAC2 enzyme
-
[3H]-palmitoyl-CoA
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT
-
Scintillation cocktail
-
This compound and other test compounds
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer.
-
Add the MBLAC2 enzyme and diluted compounds to the wells of a 96-well plate.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding [3H]-palmitoyl-CoA.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding an acidic stop solution (e.g., 10% acetic acid in isopropanol).
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter to quantify the amount of hydrolyzed [3H]-palmitate.
-
Calculate the percent inhibition and IC50 values.
-
Conclusion
References
Unlocking the Vault: A Comparative Guide to BRD-6929 and Other Latency-Reversing Agents for HIV-1 Cure Strategies
For Immediate Release
In the global pursuit of an HIV-1 cure, the "shock and kill" strategy remains a primary focus. This approach aims to reactivate the latent viral reservoir, making it visible to the immune system for elimination. Central to this strategy is the efficacy of latency-reversing agents (LRAs). This guide provides a comparative analysis of BRD-6929, a selective inhibitor of histone deacetylase (HDAC) 1 and 2, against other prominent LRAs in the context of ex vivo HIV latency reversal.
This compound: A Targeted Approach to Latency Reversal
This compound is a potent and selective inhibitor of class I histone deacetylases HDAC1 and HDAC2.[1] These enzymes play a crucial role in maintaining HIV-1 latency by keeping the viral promoter region in a condensed, transcriptionally silent state. By inhibiting HDAC1 and HDAC2, this compound promotes histone acetylation, leading to a more open chromatin structure and facilitating the initiation of viral gene transcription.
While direct comparative ex vivo data for this compound in patient-derived cells is limited in publicly available literature, its mechanism of action aligns it with other class I-selective HDAC inhibitors that have shown promise in reactivating latent HIV-1.
Performance Comparison of Latency-Reversing Agents
The reversal of HIV-1 latency is a complex process, and the effectiveness of LRAs can be significantly enhanced through combinatorial approaches. The following tables summarize quantitative data from ex vivo studies on various LRAs, including HDAC inhibitors, PKC agonists, and bromodomain inhibitors, using resting CD4+ T cells from HIV-infected individuals on suppressive antiretroviral therapy (ART).
Note: Data for a specific class I HDAC inhibitor, Entinostat, is used as a proxy to project the potential efficacy of this compound, given their similar targets.
Table 1: Single-Agent Efficacy in Inducing HIV-1 Expression ex vivo
| Latency-Reversing Agent | Class | Target | Efficacy (Fold Induction of HIV-1 mRNA vs. Control) | Reference |
| This compound (Projected) | HDAC Inhibitor (Class I) | HDAC1, HDAC2 | Data not available; projected to be modest as a single agent | - |
| Entinostat | HDAC Inhibitor (Class I) | HDAC1, HDAC2, HDAC3 | Modest induction | [1] |
| Vorinostat (SAHA) | HDAC Inhibitor (Pan) | Class I, II, IV HDACs | Modest induction | [2][3] |
| Panobinostat | HDAC Inhibitor (Pan) | Class I, II, IV HDACs | Modest to moderate induction | [2] |
| Romidepsin | HDAC Inhibitor (Class I) | HDAC1, HDAC2 | Modest induction | [2] |
| Bryostatin-1 | PKC Agonist | Protein Kinase C | Significant induction | [2] |
| Prostratin | PKC Agonist | Protein Kinase C | Significant induction | [2] |
| JQ1 | Bromodomain Inhibitor | BRD4 | Minimal induction | [2] |
Table 2: Combinatorial Efficacy in Inducing HIV-1 Expression and Viral Outgrowth ex vivo
| LRA Combination | Efficacy (HIV-1 mRNA Induction) | Efficacy (Viral Outgrowth) | Synergy | Reference |
| Entinostat + Bryostatin-1 | Robust Induction | Significant Outgrowth | Synergistic | [1] |
| Vorinostat + Bryostatin-1 | Moderate Induction | Inhibitory Effect on Outgrowth | - | [1] |
| Romidepsin + Bryostatin-1 | Robust Induction | Data indicates synergy in RNA induction | Synergistic | [2] |
| JQ1 + Bryostatin-1 | Robust Induction | Significant Outgrowth | Synergistic | [2] |
| JQ1 + Prostratin | Robust Induction | Significant Outgrowth | Synergistic | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methodologies used to evaluate these LRAs, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Mechanism of this compound in HIV latency reversal.
Caption: Experimental workflow for ex vivo HIV latency reversal assay.
Experimental Protocols
Isolation of Resting CD4+ T Cells from HIV-Infected Individuals
-
Blood Collection: Obtain whole blood from HIV-1-infected individuals on stable suppressive ART.
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
CD4+ T Cell Enrichment: Enrich for CD4+ T cells from PBMCs using negative selection magnetic beads.
-
Resting Cell Isolation: Isolate resting CD4+ T cells by depleting activated cells expressing markers such as CD25, CD69, and HLA-DR using antibody-coated magnetic beads.
Ex vivo Latency Reversal Assay
-
Cell Culture: Plate the isolated resting CD4+ T cells in 96-well round-bottom plates at a density of 1-2 million cells/mL in complete RPMI medium supplemented with 10% fetal bovine serum and IL-2.
-
LRA Treatment: Add the latency-reversing agents (e.g., this compound, Vorinostat, Bryostatin-1, JQ1, or combinations) at predetermined optimal concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plates to pellet the cells. Carefully collect the supernatant for viral protein analysis and lyse the cell pellet for RNA extraction.
Quantification of HIV-1 Reactivation
-
Cell-Associated HIV-1 RNA Quantification:
-
Extract total RNA from the cell pellets using a suitable RNA isolation kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify cell-associated, unspliced HIV-1 RNA using a sensitive quantitative real-time PCR (qRT-PCR) assay with primers and probes targeting the gag or pol region. Normalize results to a housekeeping gene like GAPDH or ACTB.
-
-
Viral Protein (p24) Quantification:
-
Measure the concentration of HIV-1 p24 antigen in the collected cell culture supernatant using a sensitive enzyme-linked immunosorbent assay (ELISA).
-
-
Quantitative Viral Outgrowth Assay (qVOA):
-
Culture serial dilutions of the treated resting CD4+ T cells with susceptible target cells (e.g., MOLT-4/CCR5 cells or CD4+ lymphoblasts from a healthy donor) for 14-21 days.
-
Monitor for viral replication in the co-culture supernatant by measuring p24 antigen.
-
Calculate the frequency of latently infected cells capable of producing replication-competent virus in infectious units per million (IUPM) cells using limiting dilution analysis.
-
Conclusion
This compound, as a selective HDAC1/2 inhibitor, represents a targeted approach to reversing HIV-1 latency. While direct comparative data for this compound is emerging, evidence from other class I-selective HDAC inhibitors suggests that its most significant potential lies in combination therapies.[1] Synergistic combinations with agents like PKC agonists or bromodomain inhibitors appear to be the most promising path forward for robustly reactivating the latent HIV-1 reservoir.[2] Further head-to-head ex vivo studies are crucial to precisely position this compound within the landscape of latency-reversing agents and to optimize its use in future "shock and kill" clinical strategies.
References
- 1. Class 1-Selective Histone Deacetylase (HDAC) Inhibitors Enhance HIV Latency Reversal while Preserving the Activity of HDAC Isoforms Necessary for Maximal HIV Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex vivo analysis identifies effective HIV-1 latency–reversing drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of vorinostat disrupts HIV-1 latency in patients on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Transcriptomic Landscapes Shaped by BRD-6929 and Pan-HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the transcriptomic effects of the selective HDAC1/2 inhibitor, BRD-6929, and broad-spectrum pan-histone deacetylase (HDAC) inhibitors. Understanding the distinct and overlapping impacts of these agents on the cellular transcriptome is crucial for target validation, drug development, and the design of precise therapeutic strategies.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1] This deacetylation generally leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[2]
Pan-HDAC inhibitors , such as Vorinostat (SAHA) and Trichostatin A (TSA), target multiple HDAC enzymes across different classes (typically Class I, II, and IV).[3] Their broad activity can induce widespread changes in the cellular acetylome, leading to the expression of a small subset of genes that can trigger cell cycle arrest, differentiation, and apoptosis.[2][3]
In contrast, selective HDAC inhibitors are designed to target specific HDAC isoforms. This compound (also known as Cmpd60 or Merck60) is a selective inhibitor of HDAC1 and HDAC2, both of which are Class I HDACs.[4][5] This selectivity offers the potential for more targeted therapeutic effects with a potentially different side-effect profile compared to pan-HDAC inhibitors.
This guide will compare the known transcriptomic consequences of treatment with this compound against the well-documented effects of pan-HDAC inhibitors, providing available experimental data and methodologies.
Comparative Transcriptomic Analysis
Direct comparative transcriptomic studies between this compound and pan-HDAC inhibitors in the same biological system are not yet widely available in published literature. The following tables summarize the known transcriptomic effects based on separate studies.
Table 1: Summary of Transcriptomic Effects of this compound (a selective HDAC1/2 inhibitor)
| Feature | Observation | Cell/Tissue Type | Supporting Evidence |
| Key Regulated Pathways | Downregulation of oxidative phosphorylation processes. | Aged mouse brain | RNA-seq analysis showed enriched GO terms and KEGG pathways related to oxidative phosphorylation were altered.[5] |
| Mechanism of Action | Mimics the transcriptional profile of genetic longevity interventions. | In silico drug screening | Identified from a screen of 2,837 small molecules for its ability to mimic longevity-associated transcriptional profiles.[5] |
| General Effect | Induces increased histone acetylation (specifically H4K8Ac). | Aged mouse brain | Western blot analysis confirmed increased histone H4 acetylation levels upon treatment.[5] |
Table 2: Summary of Transcriptomic Effects of Pan-HDAC Inhibitors (e.g., SAHA/Vorinostat, TSA)
| Feature | Observation | Cell/Tissue Type | Supporting Evidence |
| Differentially Expressed Genes (DEGs) | Modest modulation of a small subset of genes (typically <2% of the transcriptome).[6] | Primary CD4+ T cells, various cancer cell lines | SAHA treatment of primary CD4+ T cells resulted in 1,000 upregulated and 847 downregulated genes.[7] |
| Key Upregulated Genes | - p21 (CDKN1A): A critical cell cycle inhibitor.[8][9] - Thioredoxin-binding protein-2 (TBP-2): Involved in redox regulation.[6] - Pro-apoptotic genes (e.g., BH3-only family members).[10] | Adult neural stem cells, various cancer cell lines | SAHA and Sodium Butyrate increased p21 and p27 transcript levels in adult mouse NSCs.[9] SAHA induced TBP-2 mRNA within 2 hours in LNCaP cells.[6] |
| Key Downregulated Genes | - c-Myc: A proto-oncogene transcription factor.[7] - Cell cycle progression genes (e.g., cyclins, CDKs). - Thioredoxin: A key antioxidant protein.[6] | Primary CD4+ T cells, various cancer cell lines | SAHA treatment downregulated c-Myc mRNA, which in turn affects a number of SAHA-responsive genes.[7] |
| Key Regulated Pathways | - Cell Cycle Arrest: G1/S or G2/M phase arrest.[9] - Apoptosis: Induction of programmed cell death.[3] - Cell Differentiation. [3] - Glycolysis/Gluconeogenesis.[7] | Multiple cell types | SAHA and Sodium Butyrate caused G1 arrest in adult mouse NSCs.[9] |
| Non-coding RNA | Can induce differential expression of non-coding RNAs (ncRNAs). | Primary human endothelial cells | SAHA and TSA stimulation induced differential expression of various classes of ncRNAs. |
Experimental Protocols
The following is a generalized, detailed protocol for a comparative transcriptomics experiment using RNA sequencing (RNA-seq), a common method for analyzing the effects of HDAC inhibitors.
RNA-Seq Experimental Protocol
-
Cell Culture and Treatment:
-
Culture the desired cell line (e.g., HCT116 human colon cancer cells) in appropriate media and conditions to ~70-80% confluency.
-
Treat cells with either this compound, a pan-HDAC inhibitor (e.g., SAHA), or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). Use concentrations determined by prior dose-response experiments (e.g., IC50 values).
-
Harvest cells from a minimum of three biological replicates for each condition and time point.
-
-
RNA Extraction and Quality Control:
-
Isolate total RNA from harvested cell pellets using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quantity using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) > 8 is generally required for library preparation.
-
-
Library Preparation:
-
Enrich for messenger RNA (mRNA) from 1 µg of total RNA using oligo(dT)-magnetic beads.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA fragments.
-
Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
Purify the final library and assess its quality and concentration.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated between treatment conditions and the vehicle control. A false discovery rate (FDR) < 0.05 is a common significance threshold.
-
Pathway and Gene Ontology (GO) Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and processes that are significantly enriched among the differentially expressed genes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: RNA-Seq workflow for comparative transcriptomic analysis.
Caption: Pan-HDAC inhibitor-mediated upregulation of p21 and cell cycle arrest.
Conclusion
The comparison between the selective HDAC1/2 inhibitor this compound and pan-HDAC inhibitors reveals a fundamental difference in approach: targeted versus broad-spectrum inhibition.
-
Pan-HDAC inhibitors induce a complex transcriptional response that, while affecting a relatively small portion of the genome, robustly engages pathways controlling cell cycle and apoptosis, making them effective anti-cancer agents.[3][9] Their effects are well-documented across numerous cell lines and include both up- and downregulation of gene expression, often indirectly through the modulation of key transcription factors like c-Myc.[7]
-
This compound , by selectively targeting HDAC1 and HDAC2, is anticipated to have a more constrained and specific transcriptomic signature. Current data, though limited, points towards a role in modulating metabolic pathways, such as oxidative phosphorylation, and mimicking transcriptional states associated with longevity.[5] The selective inhibition of HDAC1/2 may avoid some of the off-target effects associated with pan-HDAC inhibition, potentially offering a more refined therapeutic window.
For drug development professionals, the choice between a selective and a pan-HDAC inhibitor will depend on the specific therapeutic context. Pan-HDAC inhibitors provide a powerful tool for inducing global changes that can overcome cancer cell defenses, while selective inhibitors like this compound hold promise for more nuanced interventions where specific pathways, driven by HDAC1/2, are the primary therapeutic targets. Further direct, side-by-side transcriptomic studies are essential to fully delineate the unique and overlapping mechanisms of these two classes of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. HDAC inhibitors: clinical update and mechanism-based potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suberoylanilide hydroxamic acid induces limited changes in the transcriptome of primary CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors SAHA and sodium butyrate block G1-to-S cell cycle progression in neurosphere formation by adult subventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomic and genomic studies classify NKL54 as a histone deacetylase inhibitor with indirect influence on MEF2-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Aging Effects of BRD-6929 in Mouse Models: A Comparative Guide
An objective analysis of BRD-6929's performance against leading anti-aging compounds in preclinical studies.
The quest for interventions that can mitigate the debilitating effects of aging is a cornerstone of modern biomedical research. Among the promising candidates, this compound, a selective inhibitor of histone deacetylase 1 and 2 (HDAC1/2), has emerged as a molecule of interest. This guide provides a comprehensive comparison of the anti-aging effects of this compound in mouse models against three other well-studied interventions: Rapamycin, Metformin, and the senolytic combination of Dasatinib and Quercetin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data, methodologies, and underlying mechanisms of action.
At a Glance: Comparing Anti-Aging Interventions
The following table summarizes the key findings from preclinical studies in aged mice for this compound and its comparators, focusing on their effects on the kidney, brain, and heart.
| Intervention | Primary Mechanism | Key Anti-Aging Effects in Aged Mice | Mouse Model Details (Strain, Age, Duration) |
| This compound (Cmpd60) | HDAC1/2 Inhibition | Kidney: Reduced fibrosis and epithelial-mesenchymal transition. Brain: Diminished dementia-related gene expression. Heart: Enhanced cardiomyocyte contractility and relaxation.[1][2][3][4] | C57BL/6, 20 months, 14 days |
| Rapamycin | mTOR Inhibition | Kidney: Reduced fibrosis. Brain: Improved learning and memory.[5][6] Heart: Improved diastolic function and reduced hypertrophy.[7][8][9] | C57BL/6 and others, various ages (18-24 months), various durations |
| Metformin | AMPK Activation | Kidney: Attenuated fibrosis. Brain: Mixed results on cognitive function, with some studies showing improvement.[10][11][12][13] Heart: Mixed results, with some studies showing no improvement or potential harm in female mice.[14][15] | C57BL/6 and others, various ages (13-20 months), various durations |
| Dasatinib + Quercetin | Senolytic (clearance of senescent cells) | Kidney: Reduced senescent cell burden. Brain: Improved cognitive function in Alzheimer's models.[16][17][18] Heart: Improved diastolic and systolic function.[19] | C57BL/6 and others, various ages (21-24 months), various durations |
In-Depth Analysis of this compound's Anti-Aging Effects
Recent research has positioned this compound as a promising candidate for combating age-related decline in multiple organs. A key study demonstrated that a two-week treatment with this compound in 20-month-old male C57BL/6 mice led to significant improvements in the kidney, brain, and heart.[1][2][3][4]
Renal Rejuvenation
In the context of the aging kidney, this compound treatment was shown to reduce interstitial fibrosis, a common hallmark of renal aging. This was evidenced by a significant decrease in picrosirius red staining, a marker for collagen deposition.
Neuroprotective Effects
At the molecular level, this compound treatment in aged mice led to a notable decrease in the expression of genes associated with dementia.[1][2] This suggests a potential neuroprotective role for this HDAC1/2 inhibitor in the aging brain.
Enhanced Cardiac Function
The study also revealed positive effects on cardiac function. In vitro experiments on cardiomyocytes treated with this compound showed enhanced contractility and relaxation, suggesting that the compound could improve the heart's pumping efficiency.[1]
Comparative Analysis with Alternative Interventions
To provide a comprehensive perspective, it is crucial to compare the effects of this compound with other established anti-aging interventions.
Rapamycin: The mTOR Inhibitor
Rapamycin, a well-known inhibitor of the mTOR pathway, has been extensively studied for its life-extending effects. In aged mice, rapamycin has been shown to reduce kidney fibrosis and improve cardiac function, particularly diastolic function.[7][8][9] Cognitive benefits, including improved learning and memory, have also been reported.[5][6]
Metformin: The AMPK Activator
Metformin, a first-line treatment for type 2 diabetes, activates the AMPK pathway and has been investigated for its potential anti-aging properties. Studies in aged mice have shown that metformin can attenuate kidney fibrosis. However, its effects on cognitive and cardiac function are less consistent, with some studies reporting no benefit or even potential negative effects, particularly in female mice.[11][12][13][14][15]
Dasatinib + Quercetin: The Senolytic Cocktail
This combination therapy works by selectively eliminating senescent cells, which accumulate with age and contribute to tissue dysfunction. In aged mice, dasatinib and quercetin have been shown to reduce the burden of senescent cells in the kidneys and improve cardiac function.[19] Studies in mouse models of Alzheimer's disease have also demonstrated improvements in cognitive function.[16][17][18]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.
Quantification of Renal Fibrosis (Picrosirius Red Staining)
-
Tissue Preparation: Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning: 4-5 µm thick sections are cut and mounted on glass slides.
-
Staining: Sections are deparaffinized, rehydrated, and stained with a Picrosirius Red solution.
-
Imaging: Stained sections are imaged using a bright-field microscope.
-
Quantification: The percentage of the red-stained fibrotic area is quantified using image analysis software (e.g., ImageJ) from multiple non-overlapping fields per kidney.
Assessment of Cognitive Function (Morris Water Maze)
-
Apparatus: A circular pool filled with opaque water is used, with a hidden platform submerged just below the surface.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time. The time spent in the target quadrant (where the platform was located) is measured to assess spatial memory.
Evaluation of Cardiac Function (Echocardiography)
-
Anesthesia: Mice are lightly anesthetized to minimize stress and movement.
-
Imaging: A high-frequency ultrasound system with a linear array transducer is used to acquire images of the heart.
-
Measurements: Standard 2D and M-mode images are used to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and diastolic function (E/E' ratio).
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for this compound study.
Conclusion
References
- 1. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel HDAC1/2 Inhibitor Improves Measures of Tissue Function in Aged Mice – Fight Aging! [fightaging.org]
- 3. researchgate.net [researchgate.net]
- 4. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Rapamycin extends murine lifespan but has limited effects on aging [jci.org]
- 7. Rapamycin persistently improves cardiac function in aged, male and female mice, even following cessation of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. Rapamycin persistently improves cardiac function in aged, male and female mice, even following cessation of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oipub.com [oipub.com]
- 11. Metformin treatment improves the spatial memory of aged mice in an APOE genotype-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metformin improves cognition of aged mice by promoting cerebral angiogenesis and neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metformin improves cognition of aged mice by promoting cerebral angiogenesis and neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Metformin on Cardiac Metabolism and Longevity in Aged Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug combination preserves cognitive function in mice with Alzheimer's disease | Hub [hub.jhu.edu]
- 17. neurosciencenews.com [neurosciencenews.com]
- 18. Combination of dasatinib and quercetin improves cognitive abilities in aged male Wistar rats, alleviates inflammation and changes hippocampal synaptic plasticity and histone H3 methylation profile | Aging [aging-us.com]
- 19. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of HDAC Inhibitors BRD-6929 and Entinostat in the Context of Breast Cancer Research
For Immediate Release
In the landscape of epigenetic modulators for breast cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. This guide provides a detailed side-by-side comparison of two such inhibitors: BRD-6929, a novel research compound, and entinostat, a well-characterized clinical-stage drug. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, preclinical efficacy, and the experimental protocols used for their evaluation.
While extensive data exists for entinostat in various breast cancer subtypes, publicly available information on the activity of this compound in breast cancer is currently limited. This guide therefore presents the available data for both compounds, highlighting the areas where further research on this compound is needed to draw direct comparisons in a breast cancer context.
At a Glance: Key Differences
| Feature | This compound | Entinostat |
| Target | Selective inhibitor of HDAC1 and HDAC2[1] | Selective inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3)[2] |
| Stage of Development | Preclinical Research | Clinical Trials (Phase 3 for HR+ breast cancer) |
| Breast Cancer Data | Limited to no specific public data | Extensive preclinical and clinical data available |
| Known Effects in Breast Cancer | Not yet reported | Inhibits proliferation, induces apoptosis, reverses EMT, overcomes drug resistance[2][3][4] |
Quantitative Analysis: Inhibitory Activity and Cellular Effects
The following tables summarize the available quantitative data for this compound and entinostat. It is important to note the lack of specific data for this compound in breast cancer cell lines.
Table 1: HDAC Enzyme Inhibitory Activity
| Compound | Target HDACs | IC50 (µM) | Reference |
| This compound | HDAC1 | 0.04 | [1] |
| HDAC2 | 0.1 | [1] | |
| Entinostat | Class I HDACs | Potent inhibitor (specific IC50s vary by assay) | [2] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| This compound | HCT116 | Colon Carcinoma | Not specified | Exhibits antiproliferative activity | [1] |
| HMEC | Human Mammary Epithelial (Normal) | Not specified | Exhibits antiproliferative activity | [1] | |
| Entinostat | MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Assay | Synergistic inhibition with palbociclib | [5] |
| MCF-7 | ER-Positive Breast Cancer | Proliferation Assay | Synergistic inhibition with palbociclib | [5] | |
| Various | Breast Cancer | Proliferation Assay | Antiproliferative activity demonstrated | [3] |
Mechanism of Action: Targeting the Epigenome
Both this compound and entinostat function by inhibiting HDAC enzymes, which play a crucial role in regulating gene expression. By blocking these enzymes, they lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.
Entinostat in Breast Cancer:
Entinostat has been shown to exert its anti-cancer effects in breast cancer through several mechanisms[2][3][4]:
-
Re-expression of Silenced Genes: It can reactivate the expression of the estrogen receptor (ER) in ER-negative tumors, potentially re-sensitizing them to endocrine therapy.
-
Inhibition of Cell Proliferation and Induction of Apoptosis: By altering the expression of cell cycle regulators and pro-apoptotic proteins, entinostat can halt cancer cell growth and trigger programmed cell death.
-
Reversal of Epithelial-to-Mesenchymal Transition (EMT): Entinostat can increase the expression of E-cadherin, a key epithelial marker, thereby inhibiting the metastatic potential of breast cancer cells[4].
-
Overcoming Drug Resistance: Preclinical studies have demonstrated that entinostat can restore sensitivity to hormonal therapies and HER2-targeted agents[3].
The precise mechanism of action for this compound in breast cancer remains to be elucidated through further research.
Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC Inhibitors in Breast Cancer
Caption: General signaling pathway of HDAC inhibitors in breast cancer.
General Experimental Workflow for Evaluating HDAC Inhibitors
Caption: A typical workflow for the preclinical evaluation of HDAC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of common protocols used to evaluate HDAC inhibitors.
1. HDAC Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency of a compound against specific HDAC isoforms.
-
Principle: A fluorogenic HDAC substrate is incubated with a recombinant human HDAC enzyme in the presence of varying concentrations of the inhibitor. The enzyme activity is measured by the fluorescence generated from the cleavage of the substrate.
-
General Protocol:
-
Prepare a dilution series of the test compound (e.g., this compound or entinostat).
-
In a 96-well plate, add the recombinant HDAC enzyme, the fluorogenic substrate, and the test compound.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell Viability/Proliferation Assay (MTS Assay)
-
Objective: To assess the effect of a compound on the metabolic activity and proliferation of cancer cells.
-
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
General Protocol:
-
Seed breast cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
3. Western Blot Analysis for Histone Acetylation
-
Objective: To confirm the on-target effect of the HDAC inhibitor by measuring the levels of acetylated histones.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the protein of interest.
-
General Protocol:
-
Treat breast cancer cells with the test compound for a desired time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or total histone) should be used to normalize the results.
-
4. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Principle: Human breast cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
General Protocol:
-
Inject a suspension of breast cancer cells (e.g., MDA-MB-231, MCF-7) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dose.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Conclusion and Future Directions
Entinostat is a well-documented HDAC inhibitor with a significant body of evidence supporting its anti-cancer activity in various breast cancer models and clinical trials. Its ability to modulate gene expression, inhibit proliferation, and overcome drug resistance makes it a compelling candidate for combination therapies.
This compound, as a potent and selective inhibitor of HDAC1 and HDAC2, holds potential as a research tool and a starting point for the development of novel breast cancer therapeutics. However, a comprehensive evaluation of its efficacy and mechanism of action in breast cancer-specific preclinical models is imperative. Future studies should focus on:
-
Determining the IC50 values of this compound in a panel of breast cancer cell lines representing different subtypes.
-
Investigating its effects on cell cycle progression, apoptosis, and EMT in breast cancer cells.
-
Evaluating its in vivo efficacy in breast cancer xenograft models.
-
Conducting head-to-head studies directly comparing the preclinical activity of this compound and entinostat in breast cancer models.
Such studies will be critical in defining the potential of this compound as a future therapeutic agent for breast cancer and in understanding the nuanced roles of specific HDAC isoforms in this disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer [frontiersin.org]
- 3. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor entinostat reverses epithelial to mesenchymal transition of breast cancer cells by reversing the repression of E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer - Conference Correspondent [conference-correspondent.com]
Unveiling the In Vivo Journey of BRD-6929: A Comparative Pharmacokinetic Profile
For researchers and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its clinical translation. This guide provides a comprehensive analysis of the in vivo pharmacokinetics of BRD-6929, a potent and selective brain-penetrant inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. To provide a broader context, its performance is objectively compared with other notable HDAC inhibitors, supported by experimental data.
This compound has demonstrated significant potential in preclinical models for mood-related behavioral research due to its targeted inhibition of HDAC1 and HDAC2 and its ability to cross the blood-brain barrier.[1] This guide will delve into the key pharmacokinetic parameters of this compound and juxtapose them against other HDAC inhibitors to highlight its unique characteristics.
Comparative Pharmacokinetic Data
The following table summarizes the key in vivo pharmacokinetic parameters of this compound in mice following a single intraperitoneal injection. For a comprehensive comparison, pharmacokinetic data for other well-characterized HDAC inhibitors, including the pan-HDAC inhibitor Panobinostat (LBH589) and the selective HDAC1/2 inhibitor "Compound 2", are also presented.
| Compound | Class | Dosing Route & Dose (Mice) | Cmax (Plasma) | T½ (Plasma) | AUC (Plasma) | Cmax (Brain) | T½ (Brain) | AUC (Brain) | Reference |
| This compound | Selective HDAC1/2 Inhibitor | Intraperitoneal; 45 mg/kg | 17.7 µM | 7.2 hours | 25.6 µM/Lhr | 0.83 µM | 6.4 hours | 3.9 µM/Lhr | [1] |
| Panobinostat (LBH589) | Pan-HDAC Inhibitor | Intraperitoneal; 10 mg/kg | ~0.86 µM | 7.6 hours | Not Reported | ~0.11 µM | 15 hours | Not Reported | [2] |
| "Compound 2" | Selective HDAC1/2 Inhibitor | Oral; 30 mg/kg | 3.5 µM | 2.1 hours | 10.1 µM*hr | Not Reported | Not Reported | Not Reported | [3] |
Experimental Protocols
A generalized experimental protocol for determining the in vivo pharmacokinetic profile of a small molecule inhibitor in mice is outlined below. This protocol is a composite of standard methodologies reported in the literature.[4][5][6]
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
Compound Administration:
-
Formulation: The test compound (e.g., this compound) is formulated in a suitable vehicle, such as a solution of DMSO, PEG300, Tween80, and water.
-
Dosing: A single dose of the compound is administered to the mice via the desired route (e.g., intraperitoneal or oral gavage).
Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
For brain concentration analysis, mice are euthanized at the same time points, and brains are collected, rinsed with cold saline, and stored at -80°C.
Bioanalytical Method:
-
Plasma and brain tissue homogenates are processed to extract the compound of interest.
-
The concentration of the compound in the samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
The plasma and brain concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (T½), and the area under the concentration-time curve (AUC), using non-compartmental analysis software.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Signaling Pathway Context: HDAC Inhibition
This compound exerts its effects by inhibiting HDAC1 and HDAC2, which are key enzymes in the regulation of gene expression. The diagram below illustrates the general mechanism of action for HDAC inhibitors.
Caption: Mechanism of HDAC inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delayed and Prolonged Histone Hyperacetylation with a Selective HDAC1/HDAC2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 6. pubs.acs.org [pubs.acs.org]
Independent Verification of BRD-6929's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the potency and IC50 values of the histone deacetylase (HDAC) inhibitor BRD-6929. The product's performance is objectively compared with other well-characterized HDAC inhibitors, supported by experimental data from peer-reviewed literature.
Introduction to this compound and HDAC Inhibition
This compound is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, two key enzymes involved in the epigenetic regulation of gene expression.[1] By inhibiting these enzymes, this compound can alter chromatin structure and modulate the transcription of various genes implicated in cellular processes such as proliferation, differentiation, and apoptosis. This mechanism of action has positioned HDAC inhibitors as a promising class of therapeutics for various diseases, including cancer and neurological disorders.
This guide aims to provide a clear and data-driven comparison of this compound's potency against its primary targets, HDAC1 and HDAC2, in relation to other established HDAC inhibitors.
Comparative Potency of HDAC Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values of this compound and other selected HDAC inhibitors against HDAC1 and HDAC2, as reported in independent, peer-reviewed studies.
| Compound | Type | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | Reference |
| This compound (Merck60) | HDAC1/2 Selective | 7 | 49 | [1] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | ~10-86 | <86 | [2][3] |
| Romidepsin (FK228) | Class I Selective | 36 | 47 | [4] |
| Entinostat (MS-275) | Class I Selective | High nanomolar | Micromolar | [5] |
Note: IC50 values can vary depending on the specific assay conditions and should be considered as a relative measure of potency.
Signaling Pathway of HDAC Inhibition
Histone deacetylases (HDACs) and histone acetyltransferases (HATs) work in opposition to regulate the acetylation state of lysine residues on histone tails. Deacetylation by HDACs leads to a more condensed chromatin structure, generally associated with transcriptional repression. HDAC inhibitors like this compound block this process, leading to hyperacetylation of histones and a more open chromatin state, which can activate gene expression.
Experimental Protocols
The determination of IC50 values for HDAC inhibitors is crucial for assessing their potency. Below are detailed methodologies for two common types of assays used for this purpose.
Fluorometric HDAC Activity Assay
This biochemical assay measures the activity of purified HDAC enzymes by detecting the fluorescence generated from a substrate upon deacetylation.
Materials:
-
Recombinant human HDAC1 or HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the diluted test compound, the HDAC enzyme, and the fluorogenic substrate.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at 37°C for a further 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HDAC-Glo™ I/II Luminescent Assay
This is a commercially available, homogeneous, luminescent assay that can be used with purified enzymes or in a cell-based format to measure the activity of Class I and II HDACs.
Materials:
-
HDAC-Glo™ I/II Reagent (containing acetylated luminogenic peptide substrate and developer)
-
HDAC-Glo™ I/II Buffer
-
Recombinant human HDAC1 or HDAC2 enzyme or cell lysate
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
96-well white microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound and the HDAC enzyme source (purified enzyme or cell lysate) to the wells of a 96-well plate.
-
Include appropriate controls.
-
Reconstitute the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add the HDAC-Glo™ I/II Reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the enzymatic reaction and signal generation.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value as described for the fluorometric assay.
References
- 1. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of BRD-6929: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.
This compound: Summary of Key Chemical and Biological Information
This compound is a research chemical used to study the role of HDAC1 and HDAC2 in various biological processes.[1][2] As with any laboratory chemical, it is crucial to handle and dispose of this compound with care, following established safety protocols. While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, general principles for the disposal of histone deacetylase inhibitors and other research chemicals should be strictly followed.[3][4][5]
| Property | Value | Source |
| CAS Number | 849234-64-6 | [1][2] |
| Molecular Formula | C₁₉H₁₇N₃O₂S | [2] |
| Molecular Weight | 351.42 g/mol | [2] |
| Target | HDAC1 and HDAC2 inhibitor | [1][2] |
| Form | Typically a solid powder | [1] |
| Storage | Store at -20°C for long-term storage. | [2] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect eyes from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5]
Step-by-Step Disposal Protocol for this compound
The following procedure is a general guideline. Always consult your institution's specific hazardous waste disposal protocols and, if obtainable from the supplier, the official Safety Data Sheet (SDS) for this compound.[6]
-
Small Quantities (Solid Form):
-
Carefully sweep any remaining solid this compound into a designated chemical waste container.
-
Use a soft brush and dustpan to avoid generating dust.
-
Do not dispose of solid chemical waste in regular trash.
-
-
Solutions Containing this compound:
-
Solutions of this compound, for instance, in DMSO, should be collected in a sealed, properly labeled hazardous waste container.[3]
-
The container should be clearly marked with the chemical name ("this compound") and the solvent used (e.g., "in DMSO").
-
Do not pour chemical solutions down the drain unless explicitly permitted by your institution's safety office for that specific chemical and concentration.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and paper towels, should be considered contaminated.
-
Place all contaminated disposable materials into a designated solid hazardous waste container.
-
-
Decontamination of Glassware and Equipment:
-
Rinse glassware and equipment that have been in contact with this compound with an appropriate solvent (e.g., ethanol or acetone) to remove any residue.
-
Collect the initial rinseate in the designated liquid hazardous waste container.
-
After the initial rinse, wash the glassware and equipment thoroughly with soap and water.
-
-
Waste Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated and secure area.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the general principles of laboratory chemical disposal are based on standard safety practices. These practices are designed to minimize exposure to researchers and prevent environmental contamination.[3][4][5] The key principle is the segregation of chemical waste and its proper labeling for disposal by trained professionals.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety and disposal protocols. If a Safety Data Sheet (SDS) is available from the supplier, its instructions supersede these general guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
Essential Safety and Logistical Information for Handling BRD-6929
Disclaimer: This document provides essential safety and logistical information for the handling of BRD-6929. This guidance is based on best practices for handling potent research compounds and should be supplemented by a thorough risk assessment specific to your laboratory's conditions and procedures.
Introduction
This compound is a potent and selective brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] Its ability to modulate gene expression through epigenetic mechanisms makes it a valuable tool for research in areas such as neuroscience and oncology. Due to its high potency, appropriate safety precautions are imperative to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
General Safety Precautions:
-
Work with this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.
-
Avoid generating dust or aerosols.
-
Implement engineering controls, such as containment systems, for procedures with a higher risk of exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Should be worn at all times when handling the compound. |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the solid compound or when there is a risk of aerosol generation. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE when unpacking the compound.
-
Verify that the container is properly labeled and sealed.
Preparation of Stock Solutions:
-
Perform all weighing and solution preparation in a chemical fume hood.
-
To prepare a stock solution, slowly add the solvent to the solid to avoid splashing.
Storage:
-
Store the solid compound at -20°C for up to 3 years.[2]
-
Store stock solutions in aliquots to avoid repeated freeze-thaw cycles.
-
Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[2]
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Weight | 351.42 g/mol | [2] |
| Formula | C₁₉H₁₇N₃O₂S | [2] |
| CAS Number | 849234-64-6 | [1][2] |
| Solubility (DMSO) | ~5 mg/mL (~14.23 mM) | [3] |
In Vitro Inhibitory Activity:
| Target | IC₅₀ | Kᵢ |
| HDAC1 | 1 nM | 0.2 nM |
| HDAC2 | 8 nM | 1.5 nM |
| HDAC3 | 458 nM | 270 nM |
| HDAC4-9 | >30 µM | - |
| Data from MedchemExpress[1] |
Pharmacokinetic Properties in Mice (45 mg/kg, intraperitoneal injection): [1]
| Parameter | Plasma | Brain |
| Cₘₐₓ | 17.7 µM | 0.83 µM |
| T₁/₂ | 7.2 hours | 6.4 hours |
| AUC | 25.6 µM/Lhr | 3.9 µM/Lhr |
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weighing papers, and plasticware should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Maintain a detailed log of all disposed waste.
Mechanism of Action: HDAC1/2 Inhibition Leading to Cell Cycle Arrest and Apoptosis
This compound selectively inhibits HDAC1 and HDAC2, leading to an increase in the acetylation of histone and non-histone proteins. This hyperacetylation alters gene expression, resulting in various cellular responses, including cell cycle arrest and apoptosis. A key mechanism involves the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21Waf1/Cip1 and p19INK4d.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | inhibitor of HDAC1 and HDAC2 | CAS 849234-64-6 | HDAC 1/2 抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
